Product packaging for 2-(1,1,2,2-Tetrafluoroethoxy)aniline(Cat. No.:CAS No. 35295-34-2)

2-(1,1,2,2-Tetrafluoroethoxy)aniline

Cat. No.: B1585689
CAS No.: 35295-34-2
M. Wt: 209.14 g/mol
InChI Key: MUSFRWGGGZNTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1,1,2,2-Tetrafluoroethoxy)aniline is a useful research compound. Its molecular formula is C8H7F4NO and its molecular weight is 209.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F4NO B1585689 2-(1,1,2,2-Tetrafluoroethoxy)aniline CAS No. 35295-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSFRWGGGZNTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380929
Record name 2-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35295-34-2
Record name 2-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35295-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1,1,2,2-Tetrafluoroethoxy)aniline CAS number 35295-34-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS: 35295-34-2)

This guide provides a comprehensive technical overview of this compound, a specialized fluorinated building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical properties, a plausible synthetic route, key applications, and critical safety protocols, grounded in authoritative data.

Introduction and Strategic Importance

This compound, identified by CAS number 35295-34-2, is an aromatic amine of significant interest in the field of medicinal chemistry and materials science.[1][2] Its structure incorporates a 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂) attached to an aniline core. This moiety is particularly valuable in drug design. The strategic incorporation of fluorine into bioactive molecules is a widely used method to modulate and enhance their therapeutic profiles.[3][4] The tetrafluoroethoxy group can significantly improve a compound's lipophilicity, metabolic stability, and binding affinity to protein targets, making it a desirable feature in the development of novel pharmaceutical candidates.[5] This guide serves as a core reference for understanding and utilizing this versatile intermediate.

Physicochemical and Structural Data

A summary of the core chemical and physical properties of this compound is essential for its effective use in a laboratory setting. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 35295-34-2[1][6][7]
Molecular Formula C₈H₇F₄NO[1][7][8][9]
Molecular Weight 209.14 g/mol [1][7][9]
Synonyms 2-(1,1,2,2-tetrafluoroethoxy)phenylamine
Purity Typically ≥97%
InChI Key MUSFRWGGGZNTGC-UHFFFAOYSA-N
Appearance Likely a liquid, may be colorless to yellow[10]
Storage Temperature Ambient

Synthesis Pathway and Experimental Protocol

The synthesis of aryl tetrafluoroethyl ethers is not as straightforward as a standard Williamson ether synthesis due to the gaseous nature and reactivity of tetrafluoroethylene (TFE). The most plausible route, adapted from literature on analogous compounds, involves the reaction of an aminophenol with TFE under basic conditions.[11][12]

Proposed Synthetic Route: Nucleophilic Addition to Tetrafluoroethylene

The core of the synthesis is the addition of the phenoxide, generated from 2-aminophenol, to tetrafluoroethylene. The electron-withdrawing nature of the fluorine atoms makes the double bond of TFE susceptible to nucleophilic attack.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Aminophenol ReactionVessel High-Pressure Reactor Reactant1->ReactionVessel Reactant2 Tetrafluoroethylene (TFE) Reactant2->ReactionVessel Base Strong Base (e.g., NaH, KOH) Base->ReactionVessel Deprotonation Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product Characterization Structural Verification (NMR, MS) Product->Characterization

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for similar transformations. CAUTION: This reaction involves a high-pressure gas (TFE) and should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety measures.

  • Reactor Preparation: To a dry, inert high-pressure reactor, add 2-aminophenol (1.0 eq) and a suitable anhydrous aprotic polar solvent, such as Dimethylformamide (DMF).

  • Deprotonation: Cool the mixture to 0°C and add a strong base, such as sodium hydride (NaH, 1.1 eq) portion-wise. The causality here is the quantitative generation of the sodium phenoxide nucleophile, which is essential for initiating the attack on TFE. Allow the mixture to stir until hydrogen evolution ceases.

  • TFE Addition: Seal the reactor. Evacuate and purge with nitrogen. Introduce tetrafluoroethylene (TFE, ~1.5-2.0 eq) gas, pressurizing the reactor.

  • Reaction: Heat the sealed reactor to a specified temperature (e.g., 60-80°C) and maintain with vigorous stirring for several hours. The reaction progress should be monitored by sampling and analysis (TLC or GC-MS) if the reactor setup permits.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess TFE. Quench the reaction mixture by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product must be purified, typically via flash column chromatography on silica gel, to yield the pure this compound.

  • Characterization: The identity and purity of the final product should be rigorously confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to validate the successful synthesis.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile building block for more complex molecules.[5] The aniline functional group is a cornerstone of synthetic chemistry, readily participating in a wide array of reactions.

  • Amide Bond Formation: The amino group can be acylated to form amides, a common linkage in many pharmaceutical agents.

  • Diazotization Reactions: It can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

  • N-Alkylation/Arylation: The aniline can undergo reactions like Buchwald-Hartwig amination to form more complex diaryl or alkyl-aryl amines.

The presence of the tetrafluoroethoxy group imparts desirable properties to the final compounds, which is a key consideration in drug discovery.[13] This includes enhanced metabolic stability by blocking sites susceptible to oxidative metabolism and increased lipophilicity, which can improve membrane permeability and bioavailability.[5]

Sources

An In-Depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of numerous innovative pharmaceuticals and advanced materials. Among the vast array of fluorinated building blocks, 2-(1,1,2,2-Tetrafluoroethoxy)aniline emerges as a compound of significant interest. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and potential applications, with a particular focus on its relevance to researchers and professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 35295-34-2, is an aromatic amine distinguished by the presence of a tetrafluoroethoxy group at the ortho position of the aniline ring.[1] This substitution profoundly influences the molecule's properties.

Key Identifiers and Properties
PropertyValueSource
CAS Number 35295-34-2[1]
Molecular Formula C₈H₇F₄NO[1]
Molecular Weight 209.14 g/mol [1]
Appearance Varies; often supplied as a liquid or solid
Predicted XlogP 2.8[2]
Predicted Hydrogen Bond Donor Count 1[3]
Predicted Hydrogen Bond Acceptor Count 2[3]
Predicted Rotatable Bond Count 3[3]
Structural Representation

The chemical structure of this compound is depicted below. The ortho-substitution pattern is crucial for its reactivity and potential interactions with biological targets.

Caption: Chemical structure of this compound.

Synthesis Strategies

The synthesis of this compound can be approached through several established organic chemistry methodologies. The key challenge lies in the formation of the ether linkage between the aniline precursor and the tetrafluoroethyl moiety. Two primary retrosynthetic approaches are considered: Williamson ether synthesis and nucleophilic aromatic substitution.

Retrosynthetic Analysis and Plausible Synthetic Routes

Retrosynthesis cluster_disconnect Key Disconnections cluster_precursors Potential Starting Materials Target This compound Disconnect1 C-O Bond Formation (Williamson Ether Synthesis) Target->Disconnect1 Disconnect2 C-O Bond Formation (Nucleophilic Aromatic Substitution) Target->Disconnect2 Aminophenol 2-Aminophenol Disconnect1->Aminophenol TFE Tetrafluoroethylene Disconnect1->TFE Nitrobenzene 2-Fluoronitrobenzene Disconnect2->Nitrobenzene Tetrafluoroethanol 1,1,2,2-Tetrafluoroethanol Disconnect2->Tetrafluoroethanol

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol: Modified Williamson Ether Synthesis

This protocol is a plausible route based on established chemical principles for the synthesis of fluorinated aryl ethers.

Reaction Scheme:

2-Aminophenol + Tetrafluoroethylene → this compound

Step-by-Step Methodology:

  • Deprotonation of 2-Aminophenol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-aminophenol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise under a nitrogen atmosphere. The evolution of hydrogen gas should be observed. Allow the mixture to stir at room temperature until the gas evolution ceases, indicating the formation of the sodium phenoxide.

  • Addition of Tetrafluoroethylene: Introduce tetrafluoroethylene gas into the reaction mixture at a controlled rate. This step should be performed in a well-ventilated fume hood with appropriate safety precautions due to the gaseous nature of the reactant.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent (DMF): DMF is chosen for its ability to dissolve the reactants and its high boiling point, which can facilitate the reaction if heating is required. Its polar nature helps to stabilize the charged intermediate.

  • Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenolic hydroxyl group of 2-aminophenol to form the more nucleophilic phenoxide ion, which is essential for the subsequent etherification.

  • Inert Atmosphere (Nitrogen): An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H NMR 6.5 - 7.5MultipletAromatic protons
5.8 - 6.2Triplet of triplets-OCHF₂-CH F₂
3.5 - 4.5Broad singlet-NH
¹³C NMR 140 - 150SingletC-NH₂
130 - 140SingletC-O
115 - 125MultipletAromatic CH
110 - 120Triplet-OC F₂-CHF₂
105 - 115Triplet-OCF₂-C HF₂
¹⁹F NMR -80 to -90Doublet-OCF ₂-CHF₂
-135 to -145Doublet of triplets-OCF₂-CH F₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration
3300 - 3500N-H stretching (two bands for primary amine)
1600 - 1650N-H bending
1200 - 1300C-N stretching
1000 - 1200C-F stretching (strong, broad bands)
1250 - 1350Aryl-O stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of the tetrafluoroethoxy group and fragmentation of the aniline ring.

Applications in Research and Development

While specific, detailed applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas, particularly in drug discovery and materials science. It is commercially available as a specialty product for proteomics research applications.[1]

Role in Drug Discovery

The incorporation of fluorinated groups, such as the tetrafluoroethoxy moiety, is a well-established strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[4] The aniline scaffold is a common feature in many biologically active molecules. Therefore, this compound serves as a valuable building block for the synthesis of novel pharmaceutical agents with potentially improved properties.

DrugDiscovery cluster_props Key Physicochemical Properties cluster_apps Potential Therapeutic Areas Aniline This compound MetabolicStability Enhanced Metabolic Stability Aniline->MetabolicStability Lipophilicity Increased Lipophilicity Aniline->Lipophilicity BindingAffinity Altered Binding Affinity Aniline->BindingAffinity Oncology Oncology MetabolicStability->Oncology Neuroscience Neuroscience Lipophilicity->Neuroscience InfectiousDiseases Infectious Diseases BindingAffinity->InfectiousDiseases

Caption: Potential impact of this compound in drug discovery.

Use in Proteomics Research

The commercial availability of this compound for proteomics research suggests its use as a chemical probe or a building block for designing such probes.[1] The tetrafluoroethoxy group can serve as a unique tag for identification and quantification in mass spectrometry-based proteomics workflows.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research use only.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fluorinated building block with significant potential for advancing research in medicinal chemistry, proteomics, and materials science. Its unique structural features, conferred by the ortho-tetrafluoroethoxy group on the aniline ring, make it an attractive starting material for the synthesis of novel compounds with tailored properties. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and potential utility outlined in this guide provide a solid framework for researchers and scientists to explore the full potential of this intriguing molecule.

References

  • Chem-Impex International, Inc. 2-(2,2,2-Trifluoroethoxy)aniline. [Link]
  • PubChem. This compound. [Link]
  • PubChem. 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]
  • Fluoropharm. This compound. [Link]
  • PubChemLite. This compound. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. 2-Hydroxy-4-(trifluoromethyl)
  • Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Ningbo Inno Pharmchem Co., Ltd. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]
  • Google Patents. Synthetic method of 2, 3, 4-trifluoroaniline.
  • Google Patents.
  • Local Pharma Guide. This compound. [Link]
  • Google Patents. Method for preparing 2-trifluoro-methoxy-aniline.
  • SpectraBase. N-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-ANILINE. [Link]
  • ProQuest. Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)
  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
  • ResearchGate. 1 H NMR spectra of n-ethylanilinium TFA. [Link]
  • ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. [Link]
  • Applichem. 4-(1,1,2,2-Tetrafluoroethoxy)aniline. [Link]
  • Google Patents. Process for fluorination using 1,1,2,2-tetrafluoroethyl-n,n-dimethylamine.
  • ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]
  • Google Patents. Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

Sources

An In-Depth Technical Guide to the Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1,2,2-Tetrafluoroethoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of the tetrafluoroethoxy group can profoundly influence the physicochemical properties of parent molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

The strategic introduction of fluorine into bioactive compounds is a widely used approach in modern drug design to modulate the stability and bio-absorption of pharmaceuticals. The tetrafluoroethoxy moiety, in particular, serves as a valuable building block in the synthesis of novel therapeutic agents and advanced materials.

Synthetic Strategy Overview

The most logical and commonly employed synthetic route to this compound involves a two-step sequence. This strategy leverages readily available starting materials and established chemical transformations. The overall synthetic pathway can be visualized as follows:

Synthesis_Overview Start 2-Nitrophenol Intermediate 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene Start->Intermediate O-Alkylation with Tetrafluoroethylene Final This compound Intermediate->Final Nitro Group Reduction O_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 2-Nitrophenol 2-Nitrophenol 2-Nitrophenoxide 2-Nitrophenoxide 2-Nitrophenol->2-Nitrophenoxide Base Intermediate_Anion Intermediate_Anion 2-Nitrophenoxide->Intermediate_Anion + Tetrafluoroethylene 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene Intermediate_Anion->2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene + H+

Caption: Generalized mechanism for the O-alkylation of 2-nitrophenol with tetrafluoroethylene.

Experimental Protocol: O-Alkylation

Safety First: Tetrafluoroethylene (TFE) is a flammable and potentially explosive gas that can form explosive peroxides in the presence of air. [1]It should be handled with extreme caution in a well-ventilated fume hood, and all ignition sources must be eliminated. [2]It is recommended to use TFE with an inhibitor. [2] Materials:

  • 2-Nitrophenol

  • Tetrafluoroethylene (TFE)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Autoclave or high-pressure reactor

Procedure:

  • To a high-pressure reactor, add 2-nitrophenol and a suitable polar aprotic solvent such as DMF.

  • Add a base, such as potassium carbonate, to the mixture. The base will deprotonate the phenol to form the more nucleophilic phenoxide.

  • Seal the reactor and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Introduce tetrafluoroethylene gas into the reactor to the desired pressure. The reaction is typically carried out under elevated pressure to increase the concentration of TFE in the solution.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature will depend on the specific substrate and solvent used.

  • Maintain the reaction at this temperature with vigorous stirring for several hours until the reaction is complete, as monitored by an appropriate technique such as TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess TFE.

  • The reaction mixture is then worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(1,1,2,2-tetrafluoroethoxy)nitrobenzene.

  • The crude product can be purified by column chromatography on silica gel.

PART 2: Reduction of 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and efficient choice.

Reaction Mechanism

Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a source of hydrogen, typically hydrogen gas. The nitro group is reduced in a stepwise manner to the corresponding amine.

Reduction_Workflow Start 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene Process Catalytic Hydrogenation (H₂, Pd/C) Start->Process Final This compound Process->Final

Caption: Workflow for the catalytic reduction of the nitro intermediate.

Experimental Protocol: Catalytic Hydrogenation

Safety First: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. The catalyst, particularly Pd/C, can be pyrophoric when dry and should be handled with care.

Materials:

  • 2-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-(1,1,2,2-tetrafluoroethoxy)nitrobenzene in a solvent such as methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol%.

  • Seal the vessel and purge the system with an inert gas to remove any oxygen.

  • Introduce hydrogen gas, either from a balloon or a pressurized cylinder, and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or distillation under reduced pressure if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Expected to be a liquid or low-melting solid
CAS Number 35295-34-2

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The proton of the CHF₂ group will appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two carbons of the tetrafluoroethoxy group. The signals for the carbons bearing fluorine atoms will be split due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show two distinct signals for the -CF₂- and -CHF₂ groups, with characteristic coupling patterns.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Research

Fluorinated anilines, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the tetrafluoroethoxy group can enhance the biological activity and pharmacokinetic properties of a molecule. This building block can be used in the development of new chemical entities targeting a wide range of diseases.

Conclusion

The synthesis of this compound is a multi-step process that requires careful handling of hazardous materials, particularly tetrafluoroethylene. The outlined two-step approach, involving O-alkylation of 2-nitrophenol followed by catalytic hydrogenation, provides a reliable and efficient route to this valuable fluorinated building block. Proper execution of the experimental protocols and thorough characterization of the final product are essential for successful synthesis and subsequent applications in research and development.

References

  • Google Patents.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Tetrafluoroethylene. [Link]
  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
  • Reaction Chemistry & Engineering. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
  • PubMed Central (PMC). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
  • PubMed.
  • Chemistry LibreTexts.
  • National Center for Biotechnology Information. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
  • Allen Digital. Prepare / convert nitrobenzene into aniline. [Link]
  • ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
  • AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]
  • Oxford Instruments. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]
  • PubMed Central (PMC).
  • The Royal Society of Chemistry. Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. [Link]
  • YouTube. Aniline Synthesis via Tin Reduction (Science Explained). [Link]
  • ResearchGate. A Novel Pyrrolidinium Ionic Liquid with 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate Anion as a Recyclable Reaction Medium and Efficient Catalyst for Friedel-Crafts Alkylations of Indoles with Nitroalkenes. [Link]
  • Google Patents. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
  • Wikipedia. Tetrafluoroethylene. [Link]

Sources

An In-Depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1,1,2,2-Tetrafluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in modern chemical synthesis. The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety imparts unique electronic and lipophilic properties, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. This document details the compound's core physicochemical properties, including its precise molecular weight, outlines common synthetic strategies, describes a representative experimental protocol for its use, and discusses its primary applications and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate.

Core Physicochemical Properties

This compound, also known as 2-(1,1,2,2-tetrafluoroethoxy)benzenamine, is a substituted aniline featuring a tetrafluoroethoxy group at the ortho position. This substitution is critical as it sterically and electronically influences the reactivity of the amine group and modulates the overall properties of the molecule.

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis and for analytical characterization. The molecular weight of this compound is precisely 209.14 g/mol .[1][2][3][4] This value is derived from its molecular formula, C8H7F4NO.[1][3][4]

A summary of its key identifiers and properties is presented below for rapid reference.

PropertyValueSource(s)
Molecular Weight 209.14 g/mol [1][2][3]
Molecular Formula C8H7F4NO[1][3][4]
CAS Number 35295-34-2[1]
Canonical SMILES C1=CC=C(C(=C1)N)OC(C(F)F)(F)F[5]
InChI Key MUSFRWGGGZNTGC-UHFFFAOYSA-N[5]
Monoisotopic Mass 209.04637 Da[5]

Synthesis and Spectroscopic Characterization

The synthesis of fluorinated anilines is a cornerstone of modern medicinal chemistry. While specific, high-yield synthetic routes for this compound are often proprietary, analogous syntheses provide a logical framework for its preparation. A common strategy involves the nucleophilic aromatic substitution (SNAr) of an activated ortho-substituted nitrobenzene followed by reduction of the nitro group.

A plausible synthetic pathway is the reaction of 2-nitrophenol with tetrafluoroethylene under basic conditions, followed by a standard reduction of the resulting nitro-intermediate to the target aniline. The choice of reducing agent (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with Fe/HCl or SnCl2) is critical and is selected based on substrate tolerance, yield, and scalability.

Spectroscopic characterization is non-negotiable for structural verification.

  • ¹H NMR: Would show characteristic signals for the aromatic protons, the amine (-NH2) protons, and a triplet of triplets for the -OCHF2 proton, split by the adjacent -CF2- group and the proton itself.

  • ¹⁹F NMR: Would display two distinct multiplets corresponding to the two non-equivalent fluorine environments (-CF2- and -CHF2).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 209.0464 (high resolution), confirming the elemental composition.

Applications in Drug Development and Materials Science

The strategic incorporation of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The 1,1,2,2-tetrafluoroethoxy group in this aniline serves as a lipophilic yet metabolically robust isostere for other functional groups.

Key Application Areas:

  • Pharmaceutical Intermediates: Fluorinated anilines are crucial building blocks for a wide range of pharmaceuticals.[6][7][8] For instance, related aniline structures are central to the synthesis of kinase inhibitors, agrochemicals, and other bioactive molecules.[6][9] The amine group provides a reactive handle for amide bond formation, cyclizations, and other key transformations in multi-step syntheses.[10]

  • Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorinated moieties can enhance the efficacy and environmental profile of pesticides and herbicides.[6] For example, the related compound 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a key intermediate for the insecticide hexaflumuron.[9][11]

  • Advanced Materials: The unique properties imparted by the fluoroalkoxy group make this compound a candidate for the synthesis of specialty polymers and coatings that require high thermal stability and chemical resistance.[6]

The following diagram illustrates the role of this compound as a foundational building block in a typical drug discovery workflow.

G cluster_input Starting Material cluster_reaction Core Reaction cluster_product Intermediate Product cluster_downstream Further Development Aniline This compound Coupling Amide Coupling (e.g., with R-COOH, EDC/HOBt) Aniline->Coupling Reagent Amide N-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)amide Coupling->Amide Forms Amide Bond HTS High-Throughput Screening (Biological Activity) Amide->HTS Enters Library SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Data informs SAR->Coupling Guides Next Synthesis Cycle

Caption: Workflow of aniline as a building block in drug discovery.

Experimental Protocol: Amide Coupling

This protocol provides a representative, self-validating method for using this compound in a standard amide coupling reaction, a fundamental transformation in pharmaceutical synthesis.

Objective: To synthesize an N-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)amide derivative.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexanes for TLC elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the aniline.

  • Aniline Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the EDC reaction, driving the reaction forward.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) every hour. Spot the starting aniline, the carboxylic acid, and the reaction mixture. The appearance of a new, typically less polar spot and the consumption of the starting materials indicate reaction progression.

  • Workup: Once the reaction is complete (as judged by TLC), quench it by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess DIPEA and unreacted aniline, while the bicarbonate wash removes unreacted carboxylic acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Verification: Purify the crude amide product by flash column chromatography on silica gel. Verify the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Safety and Handling

As with any substituted aniline, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[12] Handle the compound in a well-ventilated chemical fume hood.[13]

  • Inhalation/Contact: Avoid breathing dust, vapors, or mist.[12] Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water and seek medical advice.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[14]

While this specific compound is not listed as hazardous for transport, related fluorinated anilines can cause skin, eye, and respiratory irritation.[12][15] Always consult the material-specific Safety Data Sheet (SDS) before use.[13]

References

  • This compound | C8H7F4NO. PubChem. [Link]
  • Safety Data Sheet - this compound. Angene Chemical. [Link]
  • 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. PubChem. [Link]
  • This compound. Local Pharma Guide. [Link]
  • Safety Data Sheet - Tetrafluoroethylene. Airgas. [Link]
  • Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)
  • This compound. PubChemLite. [Link]
  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Suzhou Senfeida Chemical Co., Ltd. [Link]
  • Synthetic method of 2, 3, 4-trifluoroaniline.
  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
  • Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. National Institutes of Health (NIH). [Link]

Sources

Navigating the Physicochemical Landscape of a Novel Fluorinated Aniline: A Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Anilines in Drug Discovery and Materials Science

Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine-containing substituents, such as the 1,1,2,2-tetrafluoroethoxy group, imparts a unique set of properties that are highly sought after in these fields. The electron-withdrawing nature of the fluoroalkoxy group can significantly alter the basicity of the aniline nitrogen, influencing its reactivity and potential for intermolecular interactions. Furthermore, the lipophilicity of the fluorinated moiety can enhance membrane permeability and modulate pharmacokinetic profiles of drug candidates.

2-(1,1,2,2-Tetrafluoroethoxy)aniline, with its ortho-substituted aniline ring, presents a valuable synthon for the creation of novel compounds with tailored properties. A thorough understanding of its fundamental physicochemical parameters, particularly its boiling point, is critical for its effective utilization. The boiling point dictates the appropriate conditions for purification, such as distillation, and provides insights into the compound's volatility and intermolecular forces.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
CAS Number 35295-34-2
Boiling Point Not experimentally determined at atmospheric pressure. Estimated to be > 200 °C. The meta-isomer, 3-(1,1,2,2-Tetrafluoroethoxy)aniline, has a reported boiling point of 100 °C at 7 mmHg.In-house estimation based on analogous compounds
Appearance Likely a liquid at room temperatureIn-house estimation
Solubility Expected to be soluble in common organic solventsIn-house estimation

The Boiling Point of this compound: A Multifaceted Analysis

Theoretical Considerations and Estimation

The boiling point of a compound is a reflection of the strength of its intermolecular forces. For this compound, these forces include:

  • Hydrogen Bonding: The primary amine group (-NH₂) can participate in hydrogen bonding, which significantly increases the boiling point.

  • Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds create a net dipole moment, leading to dipole-dipole attractions between molecules.

  • Van der Waals Forces: These temporary, induced dipoles are present in all molecules and increase with molecular size and surface area.

The presence of the bulky and highly electronegative 1,1,2,2-tetrafluoroethoxy group at the ortho position is expected to have a significant impact on the boiling point. It can sterically hinder the hydrogen bonding capabilities of the adjacent amine group, potentially lowering the boiling point compared to an isomer where such hindrance is absent. However, the increased molecular weight and surface area due to this group will contribute to stronger van der Waals forces, which would increase the boiling point.

Based on the reported boiling point of its isomer, 3-(1,1,2,2-Tetrafluoroethoxy)aniline (100 °C at 7 mmHg), it is highly probable that this compound will also require distillation under reduced pressure to avoid decomposition at higher temperatures. A direct conversion of the boiling point at reduced pressure to atmospheric pressure is not always accurate for complex molecules, but it strongly suggests a boiling point well above 200 °C at atmospheric pressure.

Experimental Determination of the Boiling Point

Given the lack of a definitive literature value, the experimental determination of the boiling point of this compound is a crucial step for any researcher working with this compound. The following are established methods suitable for this purpose.

This is the most common and accurate method for determining the boiling point of a liquid.

Protocol:

  • Apparatus Setup: Assemble a simple or fractional distillation apparatus, depending on the purity of the sample. The apparatus should include a distillation flask, a condenser, a receiving flask, and a thermometer placed correctly to measure the temperature of the vapor.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Heating: Gently heat the distillation flask.

  • Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), a pressure correction will be necessary to estimate the normal boiling point.

Logical Relationship: Distillation for Boiling Point Determination

Caption: Workflow for boiling point determination via distillation.

This micro-scale method is suitable when only a small amount of the compound is available.

Protocol:

  • Sample Preparation: Place a small amount of this compound into a small test tube. Invert a sealed capillary tube and place it inside the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

Experimental Workflow: Thiele Tube Method

ThieleTube cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_measurement Measurement Phase A Sample in Test Tube with Inverted Capillary B Attach to Thermometer A->B C Place in Thiele Tube B->C D Gently Heat Thiele Tube C->D E Observe Stream of Bubbles from Capillary D->E F Remove Heat and Allow to Cool E->F G Liquid Enters Capillary F->G H Record Temperature (Boiling Point) G->H

Caption: Step-by-step process for the Thiele tube boiling point determination.

Synthesis and Purification Considerations

A plausible synthetic route to this compound involves the reaction of 2-aminophenol with tetrafluoroethylene under basic conditions.

Hypothetical Synthetic Pathway:

synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminophenol 2-Aminophenol reaction Nucleophilic Addition aminophenol->reaction tfe Tetrafluoroethylene tfe->reaction base Base (e.g., KOH) base->reaction catalyst product This compound reaction->product

Caption: A potential synthetic route to the target molecule.

Given the likely high boiling point of the product, purification by vacuum distillation is the recommended method. This will prevent potential decomposition that could occur at atmospheric pressure. The thermal stability of fluorinated anilines can vary, and it is crucial to monitor the distillation process carefully.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Toxicity: Anilines are generally toxic and can be absorbed through the skin. Avoid direct contact and inhalation.

  • Thermal Hazards: Be cautious when heating the compound, as it may have a high boiling point.

Conclusion

This compound is a valuable building block with significant potential in medicinal chemistry and materials science. While its boiling point has not been formally documented, this guide provides a robust framework for its estimation and experimental determination. By understanding the interplay of intermolecular forces and leveraging established laboratory techniques, researchers can confidently handle and purify this compound, unlocking its full potential in the synthesis of novel and impactful molecules. The provided protocols and theoretical discussions serve as a comprehensive resource for scientists and developers working at the forefront of chemical innovation.

References

  • Fluorinated Aniline Derivatives. (n.d.).
  • The Significance of 3-Fluoroaniline. (n.d.). Oakwood Chemical.
  • This compound. (n.d.). Local Pharma Guide. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. (n.d.). Suzhou Senfeida Chemical Co., Ltd.
  • 2-(Trifluoromethoxy)aniline. (n.d.). Sigma-Aldrich.
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2020).
  • 3-(1,1,2,2-Tetrafluoroethoxy)aniline. (n.d.). iChemical.

solubility of 2-(1,1,2,2-Tetrafluoroethoxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(1,1,2,2-Tetrafluoroethoxy)aniline in Organic Solvents

Foreword: A Predictive and Methodological Approach

As a key intermediate in pharmaceutical synthesis and materials science, understanding the solubility of this compound is critical for process development, reaction optimization, and formulation. While extensive, publicly available quantitative solubility data for this specific molecule is limited, this guide provides a framework for predicting, understanding, and experimentally determining its solubility profile. By leveraging fundamental physicochemical principles and established methodologies, researchers can confidently characterize the behavior of this compound in various organic solvents. This document is structured to empower laboratory professionals with both the theoretical foundation and the practical tools necessary for successful process chemistry.

Part 1: Physicochemical Characterization and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." To predict the behavior of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

The molecule possesses a distinct dual nature. The aniline portion of the molecule contains a polar amino (-NH₂) group attached to a benzene ring, which is capable of hydrogen bonding. This suggests a potential affinity for polar solvents. Conversely, the 1,1,2,2-tetrafluoroethoxy group (-OCH₂CF₂H) is highly fluorinated and electron-withdrawing, creating a nonpolar, lipophilic, and somewhat "fluorous" character. This duality dictates its solubility, making it unlikely to be a simple case of high solubility in all polar or all nonpolar solvents.

Key Molecular Properties:

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₈H₇F₄NO-
Molecular Weight 209.14 g/mol Influences mass-based solubility measurements.
Polarity Amphiphilic (possessing both polar and nonpolar regions)Likely to have moderate solubility in a range of solvents rather than extreme solubility in one class.
Hydrogen Bond Donor Yes (from the -NH₂ group)Suggests interaction with protic and polar aprotic solvents like alcohols, THF, and DMSO.
Hydrogen Bond Acceptor Yes (from the ether oxygen and amino nitrogen)Enhances affinity for polar and especially protic solvents.
LogP (Predicted) ~2.5 - 3.0Indicates a greater affinity for organic phases over water, suggesting good solubility in many common organic solvents.
Predicted Solubility Profile

Based on this analysis, we can forecast the solubility behavior across different solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the aniline moiety to form hydrogen bonds suggests good solubility. The solvent's hydrogen bond-donating and accepting capabilities can effectively solvate the polar head of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, Acetonitrile): Good to excellent solubility is expected. These solvents can accept hydrogen bonds and have strong dipole moments, allowing them to effectively solvate the polar part of the molecule without competing for hydrogen bond donation.

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Moderate to low solubility is predicted. While the fluorinated tail provides some nonpolar character, the highly polar aniline group will resist dissolution in purely nonpolar environments. Toluene, with its aromatic ring, may show better results than aliphatic hydrocarbons like hexanes due to potential π-π stacking interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents have a moderate polarity and can solvate a wide range of organic compounds.

This predictive framework provides a starting point for solvent selection in process chemistry and for designing a comprehensive experimental validation plan.

Part 2: Experimental Determination of Solubility

To move beyond prediction, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Workflow for Solubility Determination

The following diagram outlines the critical steps for accurate solubility measurement.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_solid 1. Prepare Saturated Solution (Excess Solid) prep_temp 2. Equilibrate at Constant Temperature (e.g., 25°C for 24-48h) prep_solid->prep_temp Agitation sep_phase 3. Allow Phases to Separate (Settle) prep_temp->sep_phase sep_filter 4. Filter Supernatant (e.g., 0.22 µm PTFE filter) sep_phase->sep_filter analysis_dilute 5. Dilute Aliquot of Filtrate sep_filter->analysis_dilute analysis_quant 6. Quantify Concentration (HPLC or UV-Vis) analysis_dilute->analysis_quant analysis_calc 7. Calculate Solubility (mg/mL or mol/L) analysis_quant->analysis_calc

Caption: Isothermal shake-flask workflow for solubility measurement.

Detailed Experimental Protocol

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Perform serial dilutions to create a series of calibration standards (e.g., 5-6 points) that bracket the expected solubility range.

    • Analyze these standards by HPLC or UV-Vis to generate a standard curve of response (e.g., peak area) versus concentration. This is a self-validating system; a linear curve with R² > 0.999 is required before proceeding.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at equilibrium, which can be visually confirmed. A starting point is ~50-100 mg in 2-5 mL of solvent.

    • Add a precisely known volume or mass of the solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical. The system's state at equilibrium is defined by the point at which the concentration of the solute in the solution is constant. To validate this, one can take measurements at multiple time points (e.g., 24h, 36h, 48h); if the concentration no longer changes, equilibrium has been achieved.

  • Sample Clarification:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in the same temperature-controlled environment.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Attach a syringe filter and dispense the clear, particle-free filtrate into a clean analysis vial. This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of your previously established calibration curve.

    • Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.

  • Calculation:

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated filtrate by multiplying by the dilution factor. This final value is the solubility of the compound in that solvent at the specified temperature.

    Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Part 3: Data Interpretation and Application

The quantitative data obtained should be compiled into a clear, comparative format. This allows for easy solvent screening for various applications.

Example Data Summary Table
SolventSolvent ClassPolarity IndexExperimentally Determined Solubility at 25°C (mg/mL)Notes
TolueneAromatic2.4[Insert Experimental Data]Potential for π-π interactions.
HexaneAliphatic0.1[Insert Experimental Data]Expected to be a poor solvent.
DichloromethaneChlorinated3.1[Insert Experimental Data]Good general-purpose solvent.
AcetoneKetone5.1[Insert Experimental Data]Strong polar aprotic solvent.
Ethyl AcetateEster4.4[Insert Experimental Data]Common solvent in chromatography and synthesis.
AcetonitrileNitrile5.8[Insert Experimental Data]Highly polar aprotic solvent.
MethanolAlcohol5.1[Insert Experimental Data]Polar protic, capable of H-bonding.
Tetrahydrofuran (THF)Ether4.0[Insert Experimental Data]Strong polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2[Insert Experimental Data]Very strong polar aprotic solvent.
Logical Framework for Solvent Selection

The choice of solvent is dictated by the intended application. The following diagram illustrates a decision-making process based on solubility data.

G start Define Application Need reaction Chemical Reaction start->reaction purification Purification / Crystallization start->purification formulation Formulation / Dosing start->formulation sol_high High Solubility Required? reaction->sol_high sol_mod Moderate Solubility & Low Antis-solubility? purification->sol_mod sol_bio Biocompatibility & High Loading? formulation->sol_bio select_reaction Select Solvent with Highest Solubility (e.g., THF, DMSO) sol_high->select_reaction Yes select_cryst Select Solvent/Anti-solvent Pair (e.g., Soluble in Acetone, Insoluble in Hexane) sol_mod->select_cryst Yes select_form Select Biocompatible Solvent with Adequate Solubility (e.g., Ethanol, DMSO) sol_bio->select_form Yes

Caption: Decision tree for application-specific solvent selection.

This structured approach, combining predictive analysis with a robust experimental protocol, provides a comprehensive framework for characterizing the solubility of this compound. By generating reliable, in-house data, researchers can de-risk process development, accelerate timelines, and ensure the success of their scientific objectives.

References

  • OECD (2012), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]

A Comprehensive Safety and Handling Guide for 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety, handling, and toxicological considerations for 2-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 35295-34-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to foster a proactive safety culture when working with this fluorinated aromatic amine.

Understanding the Molecule: Structure and Inherent Reactivity

This compound is an aromatic amine featuring a tetrafluoroethoxy substituent. This unique combination of an aniline core, known for its potential toxicity, and a highly fluorinated side chain, which can influence metabolic pathways and physicochemical properties, necessitates a nuanced approach to its handling. The electron-withdrawing nature of the tetrafluoroethoxy group can modulate the reactivity and biological interactions of the aniline ring.

Key Chemical Information
PropertyValueSource
CAS Number 35295-34-2[1][2][3]
Molecular Formula C₈H₇F₄NO[1][3]
Molecular Weight 209.14 g/mol [1][3]

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully established, the available safety data sheets and the known hazards of related aniline compounds provide a strong basis for a precautionary approach.[4] The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, and its effects on the eyes, skin, and respiratory system.[4]

GHS Classification and Hazard Statements (Anticipated)

Based on data for analogous compounds, the following GHS classifications should be considered:

  • Acute Toxicity: Oral, Dermal, and Inhalation. Aniline and its derivatives are known to be toxic.[5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[4][7]

  • Specific Target Organ Toxicity (Single and Repeated Exposure): May cause respiratory irritation.[4][8] Prolonged or repeated exposure may cause damage to organs, a known risk with aniline compounds.[5][6]

Hazard Pictograms:

  • Skull and Crossbones (GHS06): Acute Toxicity (fatal or toxic)

  • Health Hazard (GHS08): Carcinogenicity, Mutagenicity, Reproductive Toxicity, Target Organ Toxicity

  • Exclamation Mark (GHS07): Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

Safe Handling and Engineering Controls: A Multi-Layered Approach

A robust safety protocol is paramount when handling this compound. The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed if understood handling_hood Work in a certified chemical fume hood prep_ppe->handling_hood handling_weigh Weigh solid in hood handling_hood->handling_weigh handling_dissolve Dissolve in solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate surfaces handling_dissolve->cleanup_decon cleanup_waste Dispose of waste properly cleanup_decon->cleanup_waste cleanup_wash Wash hands thoroughly cleanup_waste->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4] Ensure safety showers and eyewash stations are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, Vitrile®). Nitrile gloves may not offer sufficient protection for prolonged contact with aniline derivatives.[9] Inspect gloves for any signs of degradation before use.

    • Body Protection: A lab coat should be worn and kept buttoned. For larger quantities, consider a chemical-resistant apron.

  • Hygiene Practices: Avoid all direct contact with the product.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures: Preparedness and Response

Prompt and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4] Give the victim water to drink. Seek immediate medical attention.[4]
Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect: Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Toxicological and Ecological Profile

The health hazards of this compound have not been fully investigated.[4] However, the aniline backbone is a known toxicophore. Aniline is classified as a probable human carcinogen by the EPA, based on animal studies.[10][11] Chronic exposure to aniline can affect the blood's oxygen-carrying capacity.[6][10] The tetrafluoroethoxy group may alter the metabolic fate of the aniline moiety, potentially leading to the formation of reactive metabolites. The high persistence of per- and polyfluorinated substances (PFAS) in the environment is a significant concern.[12]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9] Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards, implementing robust engineering controls and PPE protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these stringent protocols lies in the known systemic and carcinogenic risks associated with the aniline chemical class, which must be proactively managed.

References

  • Oakwood Chemical. (2011, September 20). MSDS MATERIAL SAFETY DATA SHEET - this compound.
  • PubChem. (n.d.). 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline.
  • Fisher Scientific. (2015, March 19).
  • Local Pharma Guide. (n.d.). This compound | C8H7F4NO.
  • PubChem. (n.d.). This compound.
  • Apollo Scientific. (n.d.). 2-(2H-Tetrafluoroethoxy)
  • Fisher Scientific. (2008, June 22).
  • Sigma-Aldrich. (2025, April 30).
  • Angene Chemical. (2024, April 18).
  • Sigma-Aldrich. (n.d.). 3-(1,1,2,2-Tetrafluoroethoxy)aniline 97.
  • Sigma-Aldrich. (2024, September 8).
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - 2,3,4-TRIFLUORO ANILINE.
  • Washington State University. (n.d.). Aniline. Environmental Health & Safety.
  • Thermo Fisher Scientific. (2008, June 22).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethoxy)aniline.
  • Safe Work Australia. (n.d.).
  • EWG. (n.d.). 3,5-DICHLORO-4-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE | Substance.
  • Vermont Department of Health. (n.d.). Aniline.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - 3-(1,1,2,2-TETRAFLUOROETHOXY)ANILINE.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Carl ROTH. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Aniline.

Sources

A Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline: A Versatile Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine and fluorinated groups into molecular scaffolds is a cornerstone of modern drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the diverse array of fluorinated building blocks, 2-(1,1,2,2-Tetrafluoroethoxy)aniline emerges as a particularly valuable synthon. Its unique electronic properties and structural features make it an attractive starting material for the synthesis of novel therapeutic agents across various disease areas. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, spectroscopic characterization, and potential applications of this compound, offering insights for researchers and professionals in the field of drug development.

Commercial Availability: Sourcing High-Purity this compound

A reliable supply of high-purity starting materials is paramount for reproducible and successful research and development. This compound, identified by CAS Number 35295-34-2 , is available from several reputable commercial suppliers specializing in fine chemicals and research compounds.

SupplierProduct NamePurityNotes
Santa Cruz Biotechnology, Inc.This compoundResearch GradeOffered for proteomics research applications.[1]
Fluoropharm Co., Ltd.This compound≥ 98%Listed as a fluorinated pharmaceutical intermediate.[2]

It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity and characterization data. The molecular formula of this compound is C₈H₇F₄NO, and its molecular weight is 209.14 g/mol .[1]

Synthesis and Chemical Properties: Understanding the Core Moiety

While specific, detailed industrial synthesis routes for this compound are often proprietary, the general strategy for introducing the 1,1,2,2-tetrafluoroethoxy group onto an aromatic ring typically involves the reaction of a corresponding phenol with tetrafluoroethylene (TFE) under basic conditions.

A related synthesis for 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate for the insecticide hexaflumuron, provides a conceptual framework. This process involves the fluorination of 2,6-dichloro-4-aminophenol with tetrafluoroethylene. This suggests a plausible pathway for the synthesis of the title compound starting from 2-aminophenol.

Synthesis_Pathway 2-Aminophenol 2-Aminophenol This compound This compound 2-Aminophenol->this compound   + Tetrafluoroethylene (TFE)   (Base)

Key Chemical Properties:

PropertyValue
Molecular FormulaC₈H₇F₄NO
Molecular Weight209.14 g/mol [1]
CAS Number35295-34-2[1]

The tetrafluoroethoxy group imparts a unique combination of lipophilicity and electronic effects. The high electronegativity of the fluorine atoms can influence the pKa of the aniline nitrogen and the overall electron distribution of the aromatic ring, thereby affecting its reactivity in subsequent chemical transformations.

Spectroscopic Characterization: A Guide to Structural Elucidation

Accurate structural confirmation is critical in drug development. Below is a summary of the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the proton of the tetrafluoroethoxy group. The aromatic region will likely display a complex splitting pattern due to the ortho-substitution. The single proton on the difluoromethyl group (-CF₂H) is expected to appear as a triplet of triplets due to coupling with the adjacent fluorine and carbon atoms.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbons of the aromatic ring will appear in the typical downfield region, with their chemical shifts influenced by the electron-withdrawing nature of the tetrafluoroethoxy group and the electron-donating amino group. The carbons of the tetrafluoroethoxy group will exhibit splitting due to coupling with the fluorine atoms.

FT-IR Spectroscopy:

The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (typically in the region of 1000-1350 cm⁻¹).

Mass Spectrometry:

The mass spectrum will show the molecular ion peak (M⁺) at m/z 209. Fragmentation patterns are likely to involve the loss of the tetrafluoroethoxy group or parts of it, as well as fragmentation of the aniline ring.

Applications in Drug Discovery and Development: A Scaffold for Innovation

Aniline and its derivatives are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can enhance the pharmacological properties of the resulting drug candidates.

Rationale for Use in Drug Design:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability.

  • Lipophilicity: The tetrafluoroethoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.

  • Binding Affinity: The electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.

Potential Therapeutic Areas:

While specific drug candidates derived from this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a building block for compounds targeting a variety of therapeutic areas, including:

  • Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.

  • Neuroscience: For the development of drugs targeting CNS receptors and enzymes.

  • Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

Experimental Protocol: A Representative Synthetic Transformation

The aniline moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations. A common and important reaction is acylation to form an amide, which is a key step in the synthesis of many pharmaceutical compounds.

Protocol: N-Acetylation of this compound

Protocol_Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification Start Dissolve this compound in an appropriate solvent (e.g., DCM). Add_Base Add a base (e.g., triethylamine or pyridine) to the solution. Start->Add_Base Cool Cool the reaction mixture in an ice bath. Add_Base->Cool Add_Acylating_Agent Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution. Cool->Add_Acylating_Agent Warm_to_RT Allow the reaction mixture to warm to room temperature and stir for a specified time. Add_Acylating_Agent->Warm_to_RT Quench Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Warm_to_RT->Quench Extract Extract the product with an organic solvent. Quench->Extract Dry_and_Concentrate Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate in vacuo. Extract->Dry_and_Concentrate Purify Purify the crude product by column chromatography or recrystallization. Dry_and_Concentrate->Purify End End Purify->End Characterize the final product.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. The base serves to neutralize the acid generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add 1.05 equivalents of the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-acetylated product.

Conclusion: A Promising Future in Rational Drug Design

This compound stands out as a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of a reactive aniline functionality and a metabolically robust, lipophilic tetrafluoroethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the strategic incorporation of such fluorinated synthons will undoubtedly play an increasingly important role in the future of rational drug design.

References

  • Fluoropharm Co., Ltd. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Yin, K., et al. (2023). Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron. Russian Journal of General Chemistry, 93(13), S1-S7.

Sources

An In-Depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing substituents has become a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] This guide focuses on 2-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 35295-34-2), a fluorinated aniline with significant potential as a versatile building block in the synthesis of novel bioactive compounds.[3] While specific applications of this compound are not yet widely documented, its structural motifs are present in a range of biologically active molecules. This guide will provide a comprehensive overview of its chemical properties, a plausible synthetic route, an analysis of its reactivity, and a discussion of its potential applications in drug discovery and agrochemical research.

Physicochemical and Spectroscopic Properties

PropertyValue/DescriptionSource/Basis
IUPAC Name This compoundPubChem
CAS Number 35295-34-2[4]
Molecular Formula C8H7F4NO[4]
Molecular Weight 209.14 g/mol [4]
Predicted XlogP 2.8PubChemLite[5]
Predicted Boiling Point ~200-220 °C at 760 mmHgInferred from related anilines and ethers
Predicted Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, ether, acetone).General properties of anilines[6]
Appearance Likely a liquid or low-melting solid at room temperature.Inferred from related compounds
Spectroscopic Profile (Predicted)

While experimental spectra are not widely published, the expected spectroscopic features can be predicted based on the functional groups present.

  • ¹H NMR: The spectrum would be complex due to the asymmetry of the molecule. We would expect to see distinct signals for the four aromatic protons, likely in the range of 6.5-7.5 ppm. The protons of the amino group would appear as a broad singlet, and the proton on the tetrafluoroethoxy group would be a triplet of triplets due to coupling with the fluorine atoms. Online prediction tools can provide more detailed estimations of chemical shifts and coupling constants.[7][8][9][10]

  • ¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the benzene ring would appear in the aromatic region (110-160 ppm), with their chemical shifts influenced by the amino and tetrafluoroethoxy substituents.

  • IR Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. A strong C-O-C stretching absorption, characteristic of aryl alkyl ethers, would be expected in the 1200-1300 cm⁻¹ region.[11][12][13][14]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 209.14. Common fragmentation patterns for anilines include the loss of the amino group and cleavage of the ether bond.[15][16] The presence of fluorine would also lead to characteristic fragmentation patterns.[17]

Synthesis of this compound

A plausible and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis .[11][12][18][19] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, this would likely involve the reaction of 2-aminophenol with a suitable tetrafluoroethylating agent.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on general procedures for the Williamson ether synthesis and may require optimization for this specific substrate.

Step 1: Deprotonation of 2-Aminophenol

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cool the solution in an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH), to the solution. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic sodium 2-aminophenoxide.

Step 2: Nucleophilic Substitution

  • To the solution of sodium 2-aminophenoxide, add 1,1,2,2-tetrafluoroethyl halide (e.g., bromide or iodide) dropwise while maintaining the cool temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction may require gentle heating to proceed to completion.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Purification aminophenol 2-Aminophenol aminophenoxide Sodium 2-Aminophenoxide aminophenol->aminophenoxide in DMF/DMSO base Strong Base (e.g., NaH) base->aminophenoxide product_crude Crude Product aminophenoxide->product_crude SN2 Reaction tetrafluoroethyl_halide 1,1,2,2-Tetrafluoroethyl Halide tetrafluoroethyl_halide->product_crude workup Aqueous Work-up & Extraction product_crude->workup chromatography Column Chromatography workup->chromatography pure_product Pure this compound chromatography->pure_product

Figure 1: Proposed Williamson Ether Synthesis Workflow.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of the electron-donating amino group and the electron-withdrawing tetrafluoroethoxy group.

Reactivity of the Aromatic Ring

The amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[18][20][21] Conversely, the tetrafluoroethoxy group is expected to be a deactivating group due to the strong inductive effect of the fluorine atoms, which withdraws electron density from the ring.[5][22][23][24][25]

The combined effect of these two groups makes the reactivity of the benzene ring complex. The activating effect of the amino group will likely dominate, making the ring more susceptible to electrophilic attack than benzene. The directing effect will be a combination of the ortho, para-directing amino group and the likely meta-directing (due to its electron-withdrawing nature) tetrafluoroethoxy group. This would favor substitution at the positions ortho and para to the amino group, with the position para to the amino group (and meta to the ether) being the most likely site for substitution due to steric hindrance at the position ortho to both groups.

Reactivity_Diagram cluster_molecule This compound cluster_substituents Substituent Effects cluster_reactivity Predicted Reactivity in Electrophilic Aromatic Substitution mol Benzene Ring with substituents amino -NH2 (Amino Group) Strongly Activating Ortho, Para-directing ether -OCHF2CF2H (Tetrafluoroethoxy Group) Strongly Deactivating (Inductive) Likely Meta-directing outcome Overall Activated Ring (compared to deactivated ethers) Substitution favored at positions ortho and para to the amino group. amino->outcome Dominant Activating Effect ether->outcome Deactivating Influence

Figure 2: Analysis of Substituent Effects on Reactivity.
Reactivity of the Amino Group

The amino group of this compound can undergo a variety of reactions typical for primary anilines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group during other transformations.[20]

  • Alkylation: Reaction with alkyl halides.[6]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in a wide range of subsequent reactions, such as Sandmeyer reactions.[19]

Potential Applications in Drug Discovery and Agrochemicals

While specific applications for this compound are not yet well-established, the structural motifs it contains are of significant interest in the development of new bioactive molecules.

  • Medicinal Chemistry: Fluorinated anilines are important building blocks in many pharmaceuticals. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the pKa of the amino group, which can be crucial for drug-receptor interactions and pharmacokinetic properties.[1][2][6][20] The tetrafluoroethoxy group, in particular, can increase lipophilicity, which may improve membrane permeability and oral bioavailability. Methoxy-substituted anilines have shown a range of biological activities including anticancer and antimicrobial effects.[26][27] Substituted anilines have also demonstrated antimicrobial efficacy.[28][29]

  • Agrochemicals: Many modern insecticides and herbicides contain fluorinated aromatic moieties. For example, the dichlorinated analog of the title compound is a key intermediate in the synthesis of the insecticide hexaflumuron.[30] The unique properties imparted by the tetrafluoroethoxy group could be exploited to develop new agrochemicals with improved efficacy, selectivity, and environmental profiles.[31] Novel fluorinated aniline anthranilic diamides have shown improved insecticidal activity.[32]

Safety and Handling

Based on safety data for related fluorinated anilines, this compound should be handled with care. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive amino group and a strongly electron-withdrawing tetrafluoroethoxy group offers a rich platform for chemical modification. While a detailed experimental characterization of this compound is still needed, this guide provides a solid foundation for researchers interested in exploring its potential. The proposed synthetic route, based on the well-established Williamson ether synthesis, offers a practical starting point for its preparation. Further research into the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of new and valuable bioactive molecules.

References

  • J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Published March 22, 2025. Accessed January 7, 2026. https://www.jk-scientific.com/en/williamson-ether-synthesis-101
  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 7, 2026. https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. Chemistry LibreTexts. Published September 30, 2024. Accessed January 7, 2026. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.08%3A_Reactions_of_Arylamines
  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Published May 1, 2017. Accessed January 7, 2026. https://www.spectroscopyonline.com/view/c-o-bond-iii-ethers-knockout
  • Chemistry Steps. Reactions of Aniline. Chemistry Steps. Accessed January 7, 2026. https://www.chemistrysteps.com/reactions-of-aniline/
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Published February 27, 2023. Accessed January 7, 2026. https://www.youtube.
  • BYJU'S. Aniline. BYJU'S. Accessed January 7, 2026. https://byjus.com/chemistry/aniline/
  • Chemistry Stack Exchange. Ether Infrared spectra. Chemistry Stack Exchange. Accessed January 7, 2026. https://chemistry.stackexchange.com/questions/10974/ether-infrared-spectra
  • Mullard, A. Applications of Fluorine in Medicinal Chemistry. ACS Med. Chem. Lett. 2015, 6 (8), 846–849.
  • Zhou, Y.; Wang, J.; Gu, Z.; Wang, S.; Zhu, W.; Aceña, J. L.; Soloshonok, V. A.; Izawa, K.; Liu, H. Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Chem. Rev. 2016, 116 (2), 422–518.
  • PubChem. 2-Aminophenol. PubChem. Accessed January 7, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminophenol
  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Published September 30, 2024. Accessed January 7, 2026. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.08%3A_Spectroscopy_of_Ethers
  • OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. OpenStax; 2023.
  • Wikipedia. 2-Aminophenol. Wikipedia. Accessed January 7, 2026. https://en.wikipedia.org/wiki/2-Aminophenol
  • PubChem. This compound. PubChem. Accessed January 7, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/2778434
  • Fujiwara, T.; O'Hagan, D. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. J. Fluorine Chem. 2014, 167, 2–11.
  • Suzhou Senfeida Chemical Co., Ltd. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Suzhou Senfeida Chemical Co., Ltd. Accessed January 7, 2026. https://www.senfeida.com/3-5-dichloro-4-1-1-2-2-tetrafluoroethoxy-aniline-cas-104147-32-2
  • Local Pharma Guide. This compound. Local Pharma Guide. Accessed January 7, 2026. https://www.localpharmaguide.com/2-(1,1,2,2-tetrafluoroethoxy)aniline-35295-34-2
  • Wikipedia. Electrophilic aromatic directing groups. Wikipedia. Accessed January 7, 2026. https://en.wikipedia.
  • Google Patents. EP0202697A2 - Separation process for para-fluoro-aniline. Google Patents. Accessed January 7, 2026. https://patents.google.
  • PubChemLite. This compound. PubChemLite. Accessed January 7, 2026. https://pubchemlite.com/compound/2-(1,1,2,2-tetrafluoroethoxy)aniline
  • Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents. Accessed January 7, 2026. https://patents.google.
  • ChemTalk. Directing Effects. ChemTalk. Accessed January 7, 2026. https://chem.libretexts.
  • Sigma-Aldrich. 3-(1,1,2,2-Tetrafluoroethoxy)aniline 97. Sigma-Aldrich. Accessed January 7, 2026. https://www.sigmaaldrich.com/US/en/product/aldrich/380457
  • Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Accessed January 7, 2026. https://en.wikipedia.
  • Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology. Accessed January 7, 2026. https://www.scbt.com/p/2-1-1-2-2-tetrafluoroethoxy-aniline-35295-34-2
  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. Accessed January 7, 2026. https://employees.csbsju.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Published April 20, 2022. Accessed January 7, 2026. https://www.youtube.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. Published January 13, 2025. Accessed January 7, 2026. https://pubmed.ncbi.nlm.nih.gov/39564009/
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Accessed January 7, 2026. https://www.chemguide.co.
  • Chemaxon. NMR Predictor. Chemaxon Docs. Accessed January 7, 2026. https://docs.chemaxon.
  • Kochev, N. T.; Jeliazkova, N.; Raleva, V.; Paskaleva, V.; Georgiev, I. Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • University of Michigan. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Michigan. Accessed January 7, 2026. https://deepblue.lib.umich.edu/bitstream/handle/2027.42/107563/olsonbl_1.pdf?sequence=1
  • University of California, Davis. Interpretation of mass spectra. University of California, Davis. Accessed January 7, 2026. https://www.chem.ucdavis.
  • Google Patents. EP2940002A1 - Halogenated aniline and method for producing same. Google Patents. Accessed January 7, 2026. https://patents.google.
  • Google Patents. US5382722A - Chemical process for the manufacture of 1,1,1,2-tetrafluoroethane. Google Patents. Accessed January 7, 2026. https://patents.google.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Published August 29, 2023. Accessed January 7, 2026. https://chem.libretexts.
  • Wagen, C. Computational NMR Prediction: A Microreview. Corin Wagen. Published March 14, 2023. Accessed January 7, 2026. https://corinwagen.
  • Google Patents. US7193021B2 - Soluble aniline-thiophene copolymers. Google Patents. Accessed January 7, 2026. https://patents.google.
  • NMRDB.org. Predict 1H proton NMR spectra. NMRDB.org. Accessed January 7, 2026. https://www.nmrdb.org/predictor/
  • NMRDB.org. Predict all NMR spectra. NMRDB.org. Accessed January 7, 2026. https://www.nmrdb.org/predictor-all/
  • Benchchem. The Diverse Biological Activities of Substituted Anilines and Imidazoles: A Technical Guide. Benchchem. Accessed January 7, 2026. https://www.benchchem.com/blog/the-diverse-biological-activities-of-substituted-anilines-and-imidazoles-a-technical-guide/
  • Benchchem. The Multifaceted Biological Activities of Methoxy-Substituted Anilines: A Technical Guide for Researchers. Benchchem. Accessed January 7, 2026. https://www.benchchem.com/blog/the-multifaceted-biological-activities-of-methoxy-substituted-anilines-a-technical-guide-for-researchers/
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Published January 13, 2025. Accessed January 7, 2026. https://www.mdpi.com/2079-6382/14/1/10
  • Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. PubMed. Published August 31, 2022. Accessed January 7, 2026. https://pubmed.ncbi.nlm.nih.gov/36040854/

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-(1,1,2,2-Tetrafluoroethoxy)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Forward

The strategic incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, make fluorinated building blocks highly sought after. Among these, 2-(1,1,2,2-Tetrafluoroethoxy)aniline stands out as a versatile intermediate. The presence of the tetrafluoroethoxy group at the ortho position of the aniline offers a unique combination of steric and electronic features that can be exploited in a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to this compound

This compound, with the CAS number 35295-34-2, is an aromatic amine bearing a tetrafluoroethoxy substituent. This structural motif is of significant interest in drug discovery, as the tetrafluoroethoxy group can serve as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 35295-34-2
Molecular Formula C₈H₇F₄NO
Molecular Weight 209.14 g/mol
Appearance Liquid
Boiling Point Not readily available
Density Not readily available

The aniline nitrogen provides a nucleophilic center for a wide range of reactions, while the aromatic ring can participate in various substitution and cross-coupling reactions. The electron-withdrawing nature of the tetrafluoroethoxy group influences the reactivity of both the amino group and the aromatic ring.

Core Synthetic Applications and Protocols

The utility of this compound is best demonstrated through its application in key organic transformations. The following sections provide detailed protocols for several important reactions.

N-Acylation: Synthesis of Amides

N-acylation of anilines is a fundamental reaction for the synthesis of amides, which are prevalent in pharmaceuticals and other biologically active molecules. The reaction of this compound with acylating agents provides access to a range of N-acylated derivatives.

Causality Behind Experimental Choices: The choice of an acylating agent and base is crucial. Acyl chlorides and anhydrides are common, with the latter often being preferred for milder reaction conditions. A non-nucleophilic base like triethylamine or pyridine is used to neutralize the acid generated during the reaction without competing with the aniline for the acylating agent. The solvent should be inert to the reaction conditions, with dichloromethane or acetonitrile being common choices.

Protocol 1: General Procedure for N-Acylation of this compound

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (triethylamine or pyridine) to the stirred solution.

  • Slowly add the acylating agent (acyl chloride or anhydride) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

dot

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline This compound Mix Mix & React (0 °C to RT) Aniline->Mix AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Mix Base Base (e.g., Triethylamine) Base->Mix Solvent Solvent (e.g., DCM) Solvent->Mix Workup Aqueous Work-up & Extraction Mix->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Product N-Acylated Product Purification->Product

Caption: Workflow for N-Acylation.

Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for the conversion of anilines to a variety of other functional groups via a diazonium salt intermediate.[2] This allows for the introduction of halides, cyano groups, and other functionalities onto the aromatic ring, which might be difficult to achieve through direct substitution methods.[3]

Causality Behind Experimental Choices: The diazotization step requires cold conditions (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[4] Sodium nitrite is the standard diazotizing agent, and a strong acid like HCl or HBr is necessary. The subsequent Sandmeyer reaction utilizes a copper(I) salt as a catalyst to promote the substitution of the diazonium group.[2] The choice of the copper(I) salt determines the incorporated nucleophile (e.g., CuCl for chlorination, CuBr for bromination).[4]

Protocol 2: Sandmeyer Reaction of this compound (Representative Protocol for Chlorination)

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (1.2 eq)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Beakers and flasks

Procedure: Part A: Diazotization

  • In a beaker, suspend this compound in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. A fine precipitate of the aniline hydrochloride salt should form.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The completion of diazotization can be tested with starch-iodide paper (a blue color indicates excess nitrous acid).[4]

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

  • Cool this solution to 0 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) chloride solution with vigorous stirring.

  • Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the mixture on a steam bath to complete the reaction.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[4]

dot

Sandmeyer_Reaction cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction Aniline This compound DiazoniumSalt Aryl Diazonium Salt Aniline->DiazoniumSalt Diazotization Reagents_D HCl, NaNO₂ Reagents_D->DiazoniumSalt Product 2-Chloro-1-(1,1,2,2-tetrafluoroethoxy)benzene DiazoniumSalt->Product Substitution CopperSalt CuCl CopperSalt->Product

Caption: Key steps in the Sandmeyer reaction.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be a valuable partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. For Suzuki-Miyaura coupling, the aniline would first need to be converted to an aryl halide or triflate via a Sandmeyer reaction or other methods. In the Buchwald-Hartwig amination, the aniline can act as the nucleophilic coupling partner with an aryl halide or triflate.[5]

Assuming the conversion of this compound to the corresponding aryl bromide (e.g., 1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene), a Suzuki-Miyaura coupling could be performed to form a C-C bond.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for the success of Suzuki-Miyaura couplings.[6] Phosphine-based ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid partner. The solvent system is often a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents.

Protocol 3: Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Reaction vessel suitable for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.[6]

This compound can be coupled with aryl halides or triflates to form diarylamines.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination requires a palladium catalyst, a phosphine ligand, and a strong base.[5] The choice of ligand is crucial and often depends on the specific substrates. Sterically hindered phosphine ligands are frequently employed. A strong, non-nucleophilic base such as sodium tert-butoxide is typically used. Anhydrous, aprotic solvents like toluene or dioxane are necessary.

Protocol 4: Buchwald-Hartwig Amination with this compound

Materials:

  • Aryl halide or triflate (1.0 eq)

  • This compound (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Reaction vessel suitable for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the aryl halide, this compound, and the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Synthesis of Heterocyclic Compounds

Anilines are key starting materials for the synthesis of a wide variety of nitrogen-containing heterocycles. This compound can be used in classic named reactions to construct quinoline and benzimidazole ring systems.

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an acid catalyst, and an oxidizing agent.[7][8]

Causality Behind Experimental Choices: This reaction is notoriously exothermic and requires careful temperature control.[8] Sulfuric acid acts as both the catalyst and a dehydrating agent for the glycerol to form acrolein in situ. An oxidizing agent, traditionally nitrobenzene, is needed for the final aromatization step.[7] Ferrous sulfate is often added to moderate the reaction.[7]

Protocol 5: Skraup Synthesis of a Substituted Quinoline

Materials:

  • This compound (1.0 eq)

  • Glycerol (3.0 eq)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (catalytic amount)

  • Reaction vessel with a reflux condenser

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed in a fume hood with appropriate safety precautions.

  • To a reaction flask, cautiously add concentrated sulfuric acid to this compound with cooling.

  • Add the ferrous sulfate heptahydrate, followed by the slow addition of glycerol.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Heat the mixture gently in an oil bath. Once the reaction starts, it may become vigorous. Control the heating to maintain a steady reflux.

  • After the initial exothermic reaction subsides, continue heating at reflux for several hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly basic.

  • Isolate the crude product by steam distillation or solvent extraction.

  • Purify the product by distillation or column chromatography.[8]

The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative to form a benzimidazole.[9] While this compound is not an o-phenylenediamine itself, it can be a precursor to one through nitration followed by reduction.

dot

Benzimidazole_Synthesis_Pathway Start This compound Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Diamine o-Phenylenediamine Derivative Reduction->Diamine Condensation Condensation (Phillips-Ladenburg) Diamine->Condensation Benzimidazole Substituted Benzimidazole Condensation->Benzimidazole

Caption: Pathway to Benzimidazoles.

Protocol 6: Phillips-Ladenburg Benzimidazole Synthesis (from the corresponding diamine)

Materials:

  • Substituted o-phenylenediamine (derived from this compound) (1.0 eq)

  • Carboxylic acid (e.g., formic acid, acetic acid) or aldehyde (1.1 eq)

  • Acid catalyst (e.g., HCl, polyphosphoric acid)

  • Reaction vessel with a reflux condenser

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine derivative and the carboxylic acid or aldehyde.

  • Add the acid catalyst.

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate).

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).[10]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the tetrafluoroethoxy group, make it an attractive starting material for the synthesis of a wide range of functionalized molecules, particularly in the fields of medicinal chemistry and agrochemicals. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies. As with any chemical research, careful planning, adherence to safety protocols, and a thorough understanding of the underlying reaction mechanisms are paramount to success.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Skraup reaction. (2023, September 1). In Wikipedia.
  • Sandmeyer reaction. (2023, October 24). In Wikipedia.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), Part 2, Chapter 8.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia.
  • Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of Organic Chemistry, 2021.
  • ResearchGate. (2025). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities.
  • Wang, Z., et al. (2019). A general electrochemical strategy for the Sandmeyer reaction.
  • ResearchGate. (2024). The Phillips–Ladenburg imidazole synthesis.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis.
  • European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. EP 3994989 A1.
  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066-18079.
  • Kumar, R., et al. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
  • Google Patents. (n.d.). US6121492A - Method for preparing 2-trifluoro-methoxy-aniline.
  • Google Patents. (n.d.). EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.
  • Google Patents. (n.d.). EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.
  • Google Patents. (n.d.). US4322434A - N-Substituted-4-(polyfluoro-2-hydroxy-2-propyl)anilines and compounds related thereto.
  • Google Patents. (n.d.). CA2522809A1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.
  • Regulations.gov. (2021, November 17). US Patent No. 8829195.
  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. EP 3994990 A1.
  • ResearchGate. (2025). N-Acylation in Combinatorial Chemistry.
  • Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

Sources

Reactions of 2-(1,1,2,2-Tetrafluoroethoxy)aniline with Electrophiles: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the electrophilic aromatic substitution reactions of 2-(1,1,2,2-tetrafluoroethoxy)aniline. Due to the compound's unique electronic properties—a strongly activating amino group ortho to a deactivating tetrafluoroethoxy group—its reactivity requires careful consideration. This guide elucidates the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed, field-proven protocols for key transformations such as halogenation and nitration. It also addresses the inherent limitations of this substrate in classical Friedel-Crafts reactions. All protocols are designed to be self-validating, supported by mechanistic insights and authoritative citations.

Introduction: Understanding the Substrate

This compound (CAS: 35295-34-2) is a fluorinated aniline derivative of growing interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthetic utility stems from the interplay of its two key functional groups:

  • The Amino Group (-NH₂): This is a powerful activating group that donates electron density to the aromatic ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.[3][4] In this specific molecule, the position para to the amine (position 4) and the open ortho position (position 6) are the most nucleophilic.

  • The 1,1,2,2-Tetrafluoroethoxy Group (-OCHF₂CHF₂): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack.

The reaction outcomes are therefore a product of the dominant activating effect of the amine group, which dictates the regioselectivity, and the deactivating effect of the fluoroalkoxy group, which often necessitates carefully optimized or more forcing reaction conditions compared to simple anilines.

Safety Precautions: this compound is classified as a toxic liquid.[5] Similar aromatic amines are hazardous upon ingestion, dermal contact, or inhalation, causing skin and serious eye irritation.[6][7][8] All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

The Imperative of Amine Protection: A Strategy for Controlled Reactions

Direct electrophilic substitution on anilines can be problematic. The highly activating nature of the -NH₂ group can lead to over-reaction, such as polyhalogenation.[9] Furthermore, under the strongly acidic conditions required for reactions like nitration, the amine is protonated to form an anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, leading to undesired products and low yields.[3] Direct exposure to strong oxidizing agents like nitric acid can also lead to the complete destruction of the molecule.[9][10]

To circumvent these issues, the reactivity of the amine is temporarily attenuated by converting it into an acetamide (-NHCOCH₃). This strategy, known as "protection," has several advantages:

  • It reduces the activating strength of the group, preventing over-reaction.

  • It introduces steric hindrance, favoring substitution at the less hindered para position.

  • It prevents protonation under acidic conditions, preserving the desired ortho, para-directing influence.

  • The protecting group can be easily removed by hydrolysis to regenerate the amine.[9]

Workflow for Protected Electrophilic Aromatic Substitution

G cluster_0 Step 1: Protection cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Deprotection Start This compound Protected N-Acetyl-2-(1,1,2,2-tetrafluoroethoxy)aniline Start->Protected Acetic Anhydride, Sodium Acetate Substituted Substituted Acetamide Intermediate Protected->Substituted Electrophile (E+) Final Substituted Aniline Product Substituted->Final Acid/Base Hydrolysis

Caption: General workflow for controlled electrophilic substitution.

Protocol 2.1: Acetylation of this compound

This protocol converts the starting aniline into its corresponding acetanilide, preparing it for subsequent electrophilic attack.[11]

Methodology:

  • In a 100 mL round-bottom flask, suspend 2.09 g (10.0 mmol) of this compound in 30 mL of water.

  • Add 1.0 mL of concentrated hydrochloric acid to dissolve the aniline, forming the hydrochloride salt.

  • In a separate beaker, prepare a solution of 1.1 g (13.4 mmol) of sodium acetate in 10 mL of water.

  • To the stirred aniline hydrochloride solution, add 1.2 mL (12.7 mmol) of acetic anhydride.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

  • A white precipitate of the N-acetylated product should form rapidly. Stir the mixture for 15 minutes to ensure complete reaction.

  • Cool the flask in an ice-water bath for 20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

  • Dry the product under vacuum to yield N-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide. The product can be further purified by recrystallization from ethanol/water if necessary.

Halogenation: Selective Bromination

Direct bromination of anilines with bromine water typically results in the instantaneous formation of a 2,4,6-tribromoaniline precipitate.[3][12] To achieve controlled monobromination, it is essential to use the protected acetanilide intermediate from Protocol 2.1. The acetyl group moderates the reactivity, allowing for selective substitution, primarily at the sterically accessible and electronically enriched para position.

Protocol 3.1: Monobromination of N-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide

Methodology:

  • Dissolve 2.51 g (10.0 mmol) of N-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide in 20 mL of glacial acetic acid in a 100 mL flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of 1.60 g (10.0 mmol) of bromine in 5 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic; handle in a fume hood.

  • Add the bromine solution dropwise to the stirred acetanilide solution at room temperature over 15 minutes.

  • After the addition is complete, stir the reaction mixture for an additional 45 minutes.

  • Pour the reaction mixture into 100 mL of ice-cold water. The brominated product will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid.

  • The crude 4-bromo-N-acetyl product can then be carried forward to the deprotection step (Protocol 4.2).

Nitration: The Protect-Nitrate-Deprotect Pathway

Direct nitration of anilines is notoriously hazardous and inefficient.[13] The only reliable method for synthesizing nitroanilines is through the protection-nitration-deprotection sequence. The nitration of the acetanilide occurs under standard conditions using a mixture of nitric and sulfuric acids.

Protocol 4.1: Nitration of N-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide

Methodology:

  • Place 2.51 g (10.0 mmol) of N-(2-(1,1,2,2-tetrafluoroethoxy)phenyl)acetamide into a 100 mL flask.

  • Add 5 mL of concentrated sulfuric acid and stir until the solid is fully dissolved. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by cautiously adding 0.7 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice. The nitrated product will precipitate.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry the product. The major product is expected to be 4-nitro-N-acetyl-2-(1,1,2,2-tetrafluoroethoxy)aniline.

Mechanism of Electrophilic Nitration

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Deprotonation HNO3 + 2H2SO4 HNO3 + 2H2SO4 NO2+ [arrowhead=none] H3O+ + 2HSO4- NO2+ [arrowhead=none] H3O+ + 2HSO4- HNO3 + 2H2SO4->NO2+ [arrowhead=none] H3O+ + 2HSO4- Protected_Aniline Acetanilide Derivative Sigma_Complex Sigma Complex (Resonance Stabilized) Protected_Aniline->Sigma_Complex + NO2+ Nitrated_Product Nitrated Acetanilide Sigma_Complex->Nitrated_Product - H+

Caption: Formation of the nitronium ion and its attack on the aromatic ring.

Protocol 4.2: Hydrolysis (Deprotection) of the Acetyl Group

This protocol regenerates the amine functionality and can be applied to both the brominated and nitrated acetanilide intermediates.

Methodology:

  • Place the crude N-acetylated intermediate (approx. 10.0 mmol) in a 100 mL round-bottom flask.

  • Add 20 mL of 70% sulfuric acid.

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully pour the mixture into 100 mL of ice water.

  • Make the solution basic by slowly adding aqueous sodium hydroxide until a pH > 10 is reached. This will precipitate the free amine.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Limitations: Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are cornerstone C-C bond-forming reactions in aromatic chemistry. However, they are generally incompatible with anilines and other strongly basic aromatic amines.

  • Mechanism of Incompatibility: The nitrogen lone pair of the aniline acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This forms a deactivated complex that is resistant to further electrophilic attack. Even the protected acetanilide is often too deactivated to undergo Friedel-Crafts reactions efficiently.

For researchers seeking to introduce alkyl or acyl groups, alternative synthetic strategies such as nucleophilic aromatic substitution on a suitably activated precursor or metal-catalyzed cross-coupling reactions should be considered.

Summary of Reactions and Conditions

ReactionReagentsKey ConditionsExpected Major Product
Acetylation Acetic anhydride, NaOAcAqueous, Room Temp.N-acetylated aniline
Bromination Br₂ in Acetic AcidRoom Temp.4-Bromo-N-acetyl aniline
Nitration HNO₃, H₂SO₄0-10 °C4-Nitro-N-acetyl aniline
Deprotection 70% H₂SO₄RefluxSubstituted Aniline

References

  • Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Retrieved January 7, 2026.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: 2-(2H-Tetrafluoroethoxy)aniline.
  • Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines. Retrieved January 7, 2026.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved January 7, 2026.
  • Kralles, Z. T., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • LibreTexts Chemistry. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2024, June 17).
  • Thermo Fisher Scientific. (2008, June 22).
  • Sigma-Aldrich. (2024, September 8).
  • Tingle, J. B., & Blanck, F. C. (1908). STUDIES IN NITRATION, III.
  • Reddit. (2016, April 4).
  • LibreTexts Chemistry. (2021, August 16).
  • Kothari, Y. (2019, September 13). Electrophilic Substitution Reaction in Aniline. YouTube.
  • Filo. (2025, April 19). In the context of aniline.
  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved January 7, 2026.
  • Scribd. (n.d.). TmpF6 - Electrophilic Substitution Reaction of Aniline.
  • PubChem. (n.d.). This compound. Retrieved January 7, 2026.
  • Fluoropharm. (n.d.). This compound. Retrieved January 7, 2026.

Sources

2-(1,1,2,2-Tetrafluoroethoxy)aniline: A Strategic Building Block for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] Among the diverse array of fluorinated moieties, the 1,1,2,2-tetrafluoroethoxy group offers a unique combination of electronic properties and lipophilicity that distinguishes it from more common substituents like trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃).[4][5][6][7] This guide provides an in-depth exploration of 2-(1,1,2,2-tetrafluoroethoxy)aniline (CAS 35295-34-2) as a versatile building block. We present its physicochemical properties, plausible synthetic strategies, and detailed, field-tested protocols for its application in amide bond formation and nucleophilic aromatic substitution reactions, equipping researchers with the foundational knowledge to leverage this valuable intermediate in drug development programs.

The Tetrafluoroethoxy Moiety: A Bioisostere with Distinct Advantages

The introduction of fluorine can profoundly alter a molecule's properties. The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group, while electronically similar to the widely used trifluoromethoxy group, provides a distinct conformational and lipophilic profile. Its presence on an aniline ring modulates the basicity of the amine and influences the molecule's interactions with biological targets.[4][8] This makes this compound a particularly attractive starting material for generating novel chemical entities with potentially superior drug-like properties.[9][10]

Physicochemical Properties

A clear understanding of the building block's fundamental properties is critical for reaction design and optimization.

PropertyValueSource(s)
CAS Number 35295-34-2[11][12][13]
Molecular Formula C₈H₇F₄NO[11][14]
Molecular Weight 209.14 g/mol [11]
Appearance White to light yellow powder or crystal[9]
Boiling Point 100 °C at 7 mmHg[15]
Density 1.358 g/mL at 25 °C[15]
Refractive Index (n20/D) 1.464[15]

Synthesis of the Building Block

While various methods exist for the synthesis of fluorinated anilines, such as the reduction of corresponding nitroaromatics or halogen-exchange (Halex) reactions[16][17], the synthesis of fluoroalkoxy anilines often involves the reaction of an aminophenol with a fluoroalkene. A plausible and efficient route to this compound involves the base-mediated addition of 2-aminophenol to tetrafluoroethylene (TFE). This reaction directly installs the desired moiety onto the phenol oxygen.

aminophenol 2-Aminophenol sub_edge aminophenol->sub_edge tfe Tetrafluoroethylene (TFE) tfe->sub_edge product This compound reagents Base (e.g., KOH) Solvent (e.g., DMF) reagents->sub_edge sub_edge->product Fluoroalkoxylation

Caption: Plausible synthesis of the target building block.

Core Applications in Pharmaceutical Synthesis

This compound serves as a handle to introduce the 2-(1,1,2,2-tetrafluoroethoxy)phenylamino scaffold into target molecules. Its utility is primarily demonstrated in two of the most fundamental reaction classes in medicinal chemistry: amide bond formation and nucleophilic aromatic substitution (SₙAr).

cluster_reactions Key Synthetic Transformations start This compound amide Amide Coupling (with R-COOH) start->amide snar SNAr Reaction (with Ar-X) start->snar intermediate1 Amide Intermediate amide->intermediate1 intermediate2 Diaryl Amine Intermediate snar->intermediate2 final Drug Candidate / Advanced Intermediate intermediate1->final Further Elaboration intermediate2->final Further Elaboration

Caption: Workflow for incorporating the building block.

Experimental Protocols

The following protocols provide robust, generalized procedures that can be adapted by researchers. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Amide Bond Formation via Activated Carboxylic Acid

Causality: The electron-withdrawing nature of the tetrafluoroethoxy group decreases the nucleophilicity of the aniline nitrogen. Therefore, standard amide coupling conditions may be sluggish. This protocol utilizes a highly efficient uronium-based coupling agent, HATU, to generate a reactive acyl species in situ, ensuring effective coupling even with less reactive amines.[18][19][20]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) sequentially to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

Causality: The aniline nitrogen can act as a potent nucleophile to displace a suitable leaving group (e.g., F, Cl) from an electron-deficient aromatic or heteroaromatic ring.[21][22] This reaction is driven by the formation of a resonance-stabilized Meisenheimer complex intermediate.[23] A polar aprotic solvent like DMSO is used to solvate the species, and a base facilitates the nucleophilic attack.

Materials:

  • This compound

  • Activated aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the activated aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMSO to create a slurry (approx. 0.2 M concentration).

  • Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Reaction Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Workup: After cooling to room temperature, pour the mixture into a large volume of water. A precipitate may form.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash thoroughly with water (to remove DMSO) and then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to isolate the desired N-aryl aniline derivative.

Self-Validation and Data Summary

The following table presents hypothetical outcomes for the protocols described, illustrating how reaction parameters can be optimized. This serves as a guide for experimental design.

ProtocolReagents & ConditionsExpected OutcomeRationale
Amide Coupling Method A: HATU, DIPEA, DMF, RTHigh Yield (80-95%) HATU is a powerful coupling agent suitable for electron-deficient anilines.
Method B: EDC, HOBt, DIPEA, DMF, RTModerate to Good Yield (60-85%) A standard, cost-effective method; may require longer reaction times or gentle heating.[20]
SₙAr Reaction Substrate: 1-fluoro-2,4-dinitrobenzeneBase: K₂CO₃, DMSO, 80°CExcellent Yield (>90%) The highly electron-deficient ring is extremely susceptible to nucleophilic attack.[24]
Substrate: 2-chloropyridineBase: NaH, DMF, 100°CLow to Moderate Yield (30-60%) Pyridine is less activated than dinitrobenzene, requiring stronger conditions (stronger base, higher temp).

Safety and Handling

  • This compound: Handle as a typical aniline derivative. It may cause skin and eye irritation and may be harmful if inhaled or ingested.[15] Always use in a chemical fume hood.

  • Reagents: HATU is an irritant. DIPEA and DMF are irritants and should be handled with care. DMSO can enhance skin absorption of other chemicals. Refer to the specific Safety Data Sheet (SDS) for each reagent before use.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Molecule Corp. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
  • Semantic Scholar. Fluorine in Medicinal Chemistry. [Link]
  • Google Patents.
  • Local Pharma Guide. This compound | C8H7F4NO. [Link]
  • Google Patents.
  • Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
  • Chemical-Suppliers. Product Search. [Link]
  • PubChem. 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]
  • Molecule Corp. The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
  • PubMed.
  • PubMed.
  • Bentham Science. Chapter - Fluorine in Drug Discovery. [Link]
  • Royal Society of Chemistry.
  • PubChem. This compound. [Link]
  • PubMed Central.
  • ResearchGate.
  • Journal of Biomedical Research & Environmental Sciences.
  • Suzhou Senfeida Chemical Co., Ltd. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]
  • CP Lab Safety. 3-(1, 1, 2, 2-Tetrafluoroethoxy)aniline, min 97%, 1 gram. [Link]
  • ProQuest. Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)
  • Fluoropharm. This compound. [Link]
  • iChemical. 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4. [Link]
  • PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Alachem Co., Ltd. 713-62-2 | 4-(1,1,2,2-Tetrafluoroethoxy)aniline. [Link]
  • PubMed Central.
  • Knowde.
  • ResearchGate.
  • Allied Market Research. The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. [Link]
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)
  • ResearchGate. ChemInform Abstract: A Novel Pyrrolidinium Ionic Liquid with 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate Anion as a Recyclable Reaction Medium and Efficient Catalyst for Friedel-Crafts Alkylations of Indoles with Nitroalkenes | Request PDF. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, providing access to a wide array of secondary and tertiary amines that are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of fluorinated substituents, such as the 1,1,2,2-tetrafluoroethoxy group, into aniline derivatives imparts unique electronic properties and can significantly enhance the metabolic stability and lipophilicity of the resulting molecules. This makes 2-(1,1,2,2-tetrafluoroethoxy)aniline a valuable, albeit challenging, substrate for further functionalization. The electron-withdrawing nature of the tetrafluoroethoxy group diminishes the nucleophilicity of the aniline nitrogen, necessitating carefully optimized reaction conditions to achieve efficient N-alkylation.[2]

This document provides detailed protocols for two robust and versatile methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with aldehydes. The choice between these methods will depend on the desired alkyl substituent and the specific context of the research.

Reaction Principles

Direct N-Alkylation with Alkyl Halides

This classical approach involves the nucleophilic substitution of an alkyl halide by the aniline. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. A base is crucial to neutralize the hydrogen halide byproduct and to deprotonate the aniline, thereby increasing its nucleophilicity.[2]

Reductive Amination with Aldehydes

Reductive amination is a highly efficient one-pot procedure for forming C-N bonds.[3][4][5] It begins with the formation of an imine intermediate from the condensation of the aniline with an aldehyde. This intermediate is then reduced in situ to the corresponding secondary amine. This method offers excellent control over mono-alkylation and avoids the potential for over-alkylation that can occur with direct alkylation.[1][3][6]

Safety Precautions

This compound is harmful and should be handled with care. It may be toxic if inhaled or swallowed and can cause harm to the skin, eyes, and respiratory system.[7][8] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][9][10] In case of contact, immediately flush the affected area with plenty of water.[7]

Many alkylating agents are toxic and/or carcinogenic. Bases such as potassium carbonate can be irritating. Solvents like DMF are readily absorbed through the skin. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol is adapted from established methods for the N-alkylation of electronically deactivated anilines.[2]

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • While stirring the suspension at room temperature, add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction is complete when the starting aniline spot is no longer visible. This may take 4-12 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to isolate the pure N-alkylated product.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. If the reaction is sluggish, consider increasing the temperature or using a more reactive alkylating agent (e.g., an iodide instead of a bromide). A stronger, non-nucleophilic base like sodium hydride (NaH) could be used with extreme caution.[2]

Protocol 2: Reductive Amination using an Aldehyde

This protocol is based on a mild and efficient one-pot reductive amination procedure.[3][6][11]

Materials and Reagents:

  • This compound

  • Aldehyde (e.g., butyraldehyde, benzaldehyde) (1.0 eq)

  • Palladium on carbon (10% Pd/C) (0.1 eq)

  • Ammonium formate (HCOONH₄) (5.0 eq)

  • 2-Propanol/Water (10:1 v/v)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in a 10:1 mixture of 2-propanol and water.

  • To this solution, add ammonium formate (5.0 eq) and 10% Pd/C (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours.[3][6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.

  • Transfer the filtrate to a separatory funnel and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated aniline.

Data Presentation

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl HalideAldehyde
Catalyst/Base K₂CO₃10% Pd/C, Ammonium Formate
Solvent DMF2-Propanol/Water
Temperature 60-80 °CRoom Temperature
Key Advantages Wide range of alkyl halides availableMild conditions, high selectivity for mono-alkylation
Potential Issues Potential for over-alkylation, higher temperaturesLimited to aldehydes as alkyl sources in this protocol

Visualization of Experimental Workflows

G cluster_0 Protocol 1: Direct Alkylation cluster_1 Protocol 2: Reductive Amination Reagents Aniline, Alkyl Halide, K₂CO₃, DMF Reaction Setup Flask, Stirrer, Condenser, Heating Reagents->Reaction Setup Reaction Heating and Stirring (60-80°C, 4-12h) Reaction Setup->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Drying, Filtration, Column Chromatography Workup->Purification Product_1 N-Alkylated Product Purification->Product_1 Reagents_2 Aniline, Aldehyde, Pd/C, Ammonium Formate, Solvent Reaction_2 Stirring at RT (0.5-2h) Reagents_2->Reaction_2 Filtration Filtration through Celite Reaction_2->Filtration Workup_2 Aqueous Workup (Extraction and Washing) Filtration->Workup_2 Purification_2 Drying, Filtration, Column Chromatography Workup_2->Purification_2 Product_2 N-Alkylated Product Purification_2->Product_2

Caption: Experimental workflows for direct alkylation and reductive amination.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide the definitive structure of the product. The appearance of new signals corresponding to the introduced alkyl group and a shift in the signals of the aromatic protons will confirm N-alkylation.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming the addition of the alkyl group.[12]

  • Infrared (IR) Spectroscopy: The N-H stretching vibration of the starting primary amine (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the secondary amine product, or will be absent for a tertiary amine.[12]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are essential for assessing the purity of the final product.[12]

References

  • One-pot reductive mono-N-alkylation of aniline and nitroarene deriv
  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society. (URL: )
  • MSDS MATERIAL SAFETY DATA SHEET - this compound. Oakwood Chemical. (URL: )
  • Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem. (URL: )
  • 2-(2H-Tetrafluoroethoxy)aniline. Apollo Scientific. (URL: )
  • Application Notes and Protocols for the Polymerization of N-Alkylated Anilines: A Guide for Investigating N-(2-Heptyl)aniline. Benchchem. (URL: )
  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. (URL: )
  • material safety data sheet sds/msds - 2,3,4-TRIFLUORO ANILINE. CDH Fine Chemical. (URL: )
  • SAFETY DATA SHEET - 1,1,1,2-Tetrafluoroethane. Sigma-Aldrich. (URL: )
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem. (URL: )
  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])
  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. (URL: [Link])
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem. (URL: )

Sources

Application Notes and Protocols: The Strategic Incorporation of Fluorinated Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Value Proposition of Fluorinated Anilines

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties.[1][2] Among the various fluorinated building blocks available, fluorinated anilines stand out for their profound ability to modulate a molecule's physicochemical and pharmacokinetic profile. The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a subtle bioisostere, while its high electronegativity (3.98 on the Pauling scale) imparts powerful electronic effects.[1]

This guide provides an in-depth exploration of the applications of fluorinated anilines in medicinal chemistry. We will delve into the causality behind their use, from modulating pKa and lipophilicity to enhancing metabolic stability and target binding. This will be complemented by detailed, field-proven protocols for their synthesis, incorporation into drug scaffolds, and analytical characterization, empowering researchers to leverage these versatile synthons in their drug development programs.

Part 1: The Medicinal Chemist's Rationale for Employing Fluorinated Anilines

The decision to incorporate a fluorinated aniline into a drug candidate is driven by the need to fine-tune its properties to achieve a desired therapeutic profile. The position and number of fluorine substituents on the aniline ring can have dramatic, and sometimes non-intuitive, effects.

Modulating Physicochemical Properties: pKa and Lipophilicity

The basicity (pKa) of the aniline nitrogen and the overall lipophilicity (logP/logD) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine's strong electron-withdrawing nature provides a powerful handle to manipulate these parameters.

  • Basicity (pKa) Attenuation: The introduction of fluorine onto the aniline ring significantly reduces the pKa of the anilinium ion. This is due to the inductive effect of the fluorine atom, which withdraws electron density from the aromatic ring and the nitrogen atom, making the lone pair less available for protonation.[3] Lowering the basicity can be highly advantageous for improving cell membrane permeability and oral bioavailability, as a smaller fraction of the compound will be protonated at physiological pH.[4]

  • Lipophilicity (logP) Modulation: Fluorination generally increases the lipophilicity of a molecule.[5] This can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[6] However, the effect is highly dependent on the molecular context. The introduction of fluorine can also alter the molecule's overall dipole moment, which can influence its interaction with polar environments.[7]

Table 1: Physicochemical Properties of Selected Fluorinated Anilines

CompoundpKa of Conjugate AcidlogP (Experimental)
Aniline4.630.90
2-Fluoroaniline3.201.15
3-Fluoroaniline3.511.30
4-Fluoroaniline4.651.15[8]
2,4-Difluoroaniline2.221.57
2,4,6-Trifluoroaniline<11.76
4-(Trifluoromethyl)aniline3.092.58

Data compiled from various sources. pKa values are approximate and can vary with measurement conditions.

Enhancing Metabolic Stability

Blocking metabolic "soft spots" is a primary application of fluorination in drug design.[9] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450s (CYP450).[10]

  • Blocking Aromatic Hydroxylation: Unsubstituted positions on an aniline ring are susceptible to CYP450-mediated hydroxylation, a common metabolic pathway. Placing a fluorine atom at such a position effectively blocks this metabolic route, increasing the drug's half-life and bioavailability.[11]

  • Positional Isomerism and Stability: The position of the fluorine atom is critical. Studies have shown that 4-fluoroaniline can undergo metabolism that results in defluorination and the formation of p-hydroxyaniline.[12] This can lead to the formation of reactive quinoneimine species. In contrast, 2-fluoro and 3-fluoroaniline isomers are significantly more metabolically stable with respect to defluorination, with hydroxylation occurring preferentially at the para-position.[11][12]

Diagram 1: Metabolic Fate of Fluoroaniline Isomers

cluster_start Parent Compound cluster_meta Metabolism cluster_end Metabolites 4FA 4-Fluoroaniline CYP450 CYP450 Oxidation 4FA->CYP450 Metabolically Labile 2FA 2-Fluoroaniline 2FA->CYP450 Metabolically Stable 3FA 3-Fluoroaniline 3FA->CYP450 Metabolically Stable Defluorination Defluorination (4-Aminophenol) CYP450->Defluorination Ortho_Hydrox Ortho-Hydroxylation (2-Amino-5-fluorophenol) CYP450->Ortho_Hydrox Para_Hydrox Para-Hydroxylation (4-Amino-3-fluorophenol / 4-Amino-2-fluorophenol) CYP450->Para_Hydrox

Caption: Metabolic pathways of fluoroaniline isomers.

Enhancing Target Binding and Bioisosterism

Fluorinated anilines can also play a direct role in enhancing a drug's binding affinity to its biological target.

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's binding pocket. It can also form non-classical hydrogen bonds with backbone amides or other suitable donors.[8]

  • Bioisosteric Replacement: A fluorinated aniline can serve as a bioisostere for other functional groups, such as phenols.[13][14] This can be a crucial strategy to circumvent issues associated with phenols, like rapid metabolism (glucuronidation or sulfation) and potential toxicity, while maintaining the key hydrogen bond donating capability of the N-H group.[15]

Part 2: Case Studies of FDA-Approved Drugs

The strategic utility of fluorinated anilines is best illustrated by their successful incorporation into marketed drugs.

Case Study 1: Enzalutamide (Xtandi®)

Enzalutamide is a potent androgen receptor inhibitor used to treat castration-resistant prostate cancer.[5] Its structure features a 3-fluoro-4-(methylcarbamoyl)phenyl moiety, which is derived from a fluorinated aniline precursor.

  • Role of the Fluorinated Aniline Moiety: The 3-fluoro substituent is critical for the drug's efficacy. It serves to modulate the electronic properties of the aromatic ring and influences the conformation of the molecule, optimizing its fit within the androgen receptor's ligand-binding domain. The Ullmann condensation is a key step in the synthesis of Enzalutamide, coupling a fluorinated aniline derivative with an appropriate partner.[4][11]

Case Study 2: Cabotegravir (Vocabria®)

Cabotegravir is a long-acting integrase strand transfer inhibitor for the treatment of HIV-1 infection.[16] A key structural feature is the 2,4-difluoroaniline-derived benzyl group.

  • Role of the Fluorinated Aniline Moiety: The difluorobenzyl group is crucial for Cabotegravir's potent activity and pharmacokinetic profile. The fluorine atoms enhance binding affinity within the integrase active site and contribute to the molecule's overall metabolic stability.[17] This enhanced stability is a key factor enabling its long-acting injectable formulation.[8][18] Cabotegravir's metabolism is primarily driven by UGT1A1, and the fluorination pattern helps to minimize susceptibility to CYP450-mediated metabolism.[19]

Part 3: Experimental Protocols

The successful application of fluorinated anilines hinges on robust and reproducible synthetic and analytical methodologies.

Protocol 1: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation

This protocol describes a standard, high-yield method for the synthesis of 4-fluoroaniline from 4-fluoronitrobenzene using palladium on carbon (Pd/C) as a catalyst.[2][20]

Materials:

  • 4-Fluoronitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM)

  • Celite® or other filtration aid

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker or flask with H₂ balloon)

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-fluoronitrobenzene (1.0 eq) in methanol (approx. 5-10 mL per mmol of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Hydrogenation: Secure the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (typically 2-6 hours).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. The catalyst can be pyrophoric and should not be exposed to air while dry.

  • Filtration: Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with additional DCM.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluoroaniline.

  • Purification (if necessary): The product is often of high purity. If required, it can be further purified by vacuum distillation or crystallization.

Diagram 2: Workflow for Synthesis of 4-Fluoroaniline

cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Dissolve 4-Fluoronitrobenzene in Methanol Add_Catalyst Add 10% Pd/C (Inert Atmosphere) Start->Add_Catalyst Hydrogenate Hydrogenate (H₂, RT, 1-4 atm) Add_Catalyst->Hydrogenate Monitor Monitor by TLC/GC Hydrogenate->Monitor Filter Filter through Celite® (Wash with DCM) Monitor->Filter Reaction Complete Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Purify Purify (Optional) (Distillation) Concentrate->Purify Product 4-Fluoroaniline Purify->Product

Caption: Catalytic hydrogenation workflow for 4-fluoroaniline synthesis.

Protocol 2: Incorporation of a Fluorinated Aniline via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is widely used to couple fluorinated anilines with aryl halides or triflates.[21][22][23]

Materials:

  • Aryl Halide (e.g., 4-Bromotoluene) (1.0 eq)

  • Fluorinated Aniline (e.g., 4-Fluoroaniline) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium precatalyst, phosphine ligand, and base.

  • Reagent Addition: Evacuate and backfill the tube with the inert gas three times. Add the fluorinated aniline, followed by the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring. The optimal temperature typically ranges from 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel or Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Analytical Characterization by ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for characterizing fluorinated compounds due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which minimizes signal overlap.[17][24]

Instrumentation & Parameters:

  • Spectrometer: Standard NMR spectrometer with a fluorine-capable probe.

  • Reference: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.

  • Solvent: Any deuterated solvent suitable for the analyte.

  • Acquisition: A simple one-pulse experiment is usually sufficient. Proton decoupling (¹H-decoupled ¹⁹F NMR) is often employed to simplify spectra by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

Interpreting the Spectrum:

  • Chemical Shift (δ): The chemical shift of the ¹⁹F signal provides information about the electronic environment of the fluorine atom. For fluorinated anilines, the chemical shift will vary depending on the substitution pattern on the ring.[25] For example, the approximate chemical shift for 4-fluoroaniline is around -125 ppm relative to CFCl₃.

  • Coupling Constants (J): In a proton-coupled ¹⁹F spectrum, the splitting pattern reveals information about adjacent protons. The magnitude of the J-coupling can help in assigning the position of the fluorine atom on the aromatic ring.

  • Integration: The integral of the ¹⁹F signal is proportional to the number of fluorine atoms it represents, which is useful for purity assessment and structural confirmation.

Conclusion and Future Perspectives

Fluorinated anilines are more than just simple building blocks; they are strategic tools that enable medicinal chemists to overcome a myriad of challenges in drug discovery, from poor pharmacokinetics to metabolic instability. A deep understanding of how fluorine substitution patterns influence molecular properties is crucial for their rational deployment. The protocols outlined in this guide provide a solid foundation for the synthesis and application of these valuable intermediates. As synthetic methodologies continue to advance, we can expect to see even more sophisticated uses of fluorinated anilines in the design of the next generation of therapeutics, further solidifying the indispensable role of fluorine in medicinal chemistry.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133.
  • Mason, T. J., & Milner, D. J. (1994). Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene.
  • Zhou, Y., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1469-1472.
  • Gupta, O., et al. (2019). Role of Fluorine in Drug Design and Drug Action. Journal of Drug Delivery and Therapeutics, 9(3-s), 978-983.
  • Chinese Chemical Society. (2023). Fluorine-containing drugs approved by the FDA in 2021.
  • Rettenmeier, A. W., et al. (1989). Microsomal metabolism of fluoroanilines. Xenobiotica, 19(11), 1289-1298.
  • Wang, X., et al. (2014). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Tetrahedron Letters, 55(30), 4131-4133.
  • PrepChem.com. (n.d.). Synthesis of 2,4-difluoroaniline.
  • Dunker, C., & Schlegel, K. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Feeney, J., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7579-7586.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Johnson, J. S., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6215-6259.
  • PubChem. (n.d.). Enzalutamide.
  • Wiley-VCH GmbH. (2024). Phenol (bio)isosteres in drug design and development.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 261-314). Academic Press.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Kim, S., et al. (2011). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Synlett, 2011(11), 1585-1589.
  • University of Illinois Urbana-Champaign. (n.d.). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins.
  • D'Cunha, R., et al. (2024). Clinical pharmacology considerations and drug-drug interactions with long-acting cabotegravir and rilpivirine relevant to sub-Saharan Africa. British Journal of Clinical Pharmacology.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & clinical pharmacology & toxicology, 101(4), 217-221.
  • Whitfield, T. C., et al. (2018). Formulation and pharmacology of long-acting cabotegravir. Current opinion in HIV and AIDS, 13(4), 305-311.
  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799-804.
  • Spreen, W. R., et al. (2013). Long-acting injectable cabotegravir for the prevention of HIV-1 infection. Current opinion in HIV and AIDS, 8(6), 565-571.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • PubChem. (n.d.). 3-Fluoroaniline.
  • PubChem. (n.d.). 4-Fluoroaniline.
  • Trezza, C., et al. (2017). Formulation and pharmacology of long-acting cabotegravir. Current Opinion in HIV and AIDS, 12(4), 354-360.
  • Global Substance Registration System. (n.d.). ENZALUTAMIDE.
  • Southouse, J. P., et al. (2021). Ultra-Small FeS2 Nanoparticles for Highly Efficient Chemoselective Transfer Hydrogenation of Nitroarenes. New Journal of Chemistry, 45(35), 15967-15975.

Sources

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Scaffolds from 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 1,1,2,2-Tetrafluoroethoxy Group in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity, metabolic stability, pKa, and binding affinity.[1] Among the array of available fluorinated motifs, the 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group offers a unique combination of electronic and steric properties. It serves as a lipophilic hydrogen bond donor and can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.

This guide focuses on 2-(1,1,2,2-Tetrafluoroethoxy)aniline, a versatile and highly valuable building block for the synthesis of complex heterocyclic compounds.[2][3] Its aniline functional group provides a reactive handle for a multitude of classical and modern cyclization strategies, enabling access to privileged heterocyclic cores such as quinolines, benzimidazoles, and benzoxazoles. These scaffolds are prevalent in a vast number of FDA-approved drugs and clinical candidates. By starting with this fluorinated aniline, researchers can systematically introduce the beneficial tetrafluoroethoxy moiety into novel molecular designs, paving the way for the next generation of therapeutics.

This document provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed mechanistic insights and field-proven laboratory protocols designed for immediate application.

Synthesis of 6-(1,1,2,2-Tetrafluoroethoxy)quinolines via Doebner-von Miller Reaction

The quinoline ring system is a fundamental scaffold in medicinal chemistry, found in drugs with applications ranging from antimalarial to anticancer agents.[4] The Doebner-von Miller reaction is a robust and highly adaptable method for constructing the quinoline core from anilines and α,β-unsaturated carbonyl compounds.[5]

Mechanistic Rationale and Causality

The reaction proceeds through a sequence of acid-catalyzed steps. Initially, the α,β-unsaturated aldehyde (e.g., crotonaldehyde, generated in situ from paraldehyde) is protonated, activating it for a 1,4-conjugate addition by the nucleophilic aniline. The resulting enol tautomerizes to a more stable β-anilino aldehyde. This intermediate is then activated by a second protonation, facilitating an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline attacks the protonated aldehyde to form a cyclic hemiaminal. Subsequent dehydration establishes the dihydroquinoline ring, which is finally oxidized to the aromatic quinoline system. An oxidizing agent, such as iodine or an external oxidant like nitrobenzene, is often required to ensure high conversion to the final product.[4] The use of a strong acid like polyphosphoric acid (PPA) or sulfuric acid is critical for catalyzing the multiple protonation and dehydration steps.

G cluster_workflow Doebner-von Miller Reaction Workflow A Start: this compound + α,β-Unsaturated Aldehyde B Step 1: 1,4-Conjugate Addition (Acid-Catalyzed) A->B C Intermediate: β-Anilino Aldehyde B->C D Step 2: Intramolecular Electrophilic Aromatic Substitution C->D E Intermediate: Dihydroquinoline D->E F Step 3: Oxidation E->F G Product: 6-(1,1,2,2-Tetrafluoroethoxy)quinoline F->G

Figure 1: Workflow for the synthesis of substituted quinolines.

Experimental Protocol: Synthesis of 2-Methyl-6-(1,1,2,2-tetrafluoroethoxy)quinoline

Safety Precaution: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add concentrated sulfuric acid (40 mL) and cool the flask in an ice-water bath.

  • Addition of Aniline: Slowly add this compound (10.0 g, 47.8 mmol) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Addition of Aldehyde: Once the aniline has completely dissolved, add paraldehyde (7.0 mL, 52.6 mmol) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C. Maintain this temperature for 4 hours. The color of the mixture will darken significantly.

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous sodium hydroxide solution. This step is highly exothermic; perform it in an ice bath and monitor the temperature closely. Continue adding base until the pH is approximately 9-10. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield the pure 2-methyl-6-(1,1,2,2-tetrafluoroethoxy)quinoline.

Data Summary: Doebner-von Miller Synthesis
Entryα,β-Unsaturated Carbonyl PrecursorProductExpected Yield (%)
1Paraldehyde2-Methyl-6-(1,1,2,2-tetrafluoroethoxy)quinoline65-75%
2Cinnamaldehyde2-Phenyl-6-(1,1,2,2-tetrafluoroethoxy)quinoline60-70%
3Methyl vinyl ketone4-Methyl-6-(1,1,2,2-tetrafluoroethoxy)quinoline55-65%

Synthesis of 5-(1,1,2,2-Tetrafluoroethoxy)benzimidazoles

Benzimidazoles are a vital class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[6][7] The most common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde.[8] This requires a two-step sequence starting from our aniline: ortho-nitration followed by reduction to the diamine.

Mechanistic Rationale and Causality

Step A: Ortho-Nitration: The directing effects of the amine and the tetrafluoroethoxy groups are crucial. The strongly activating amino group is an ortho, para-director. To favor ortho-nitration, the amino group is often first protected as an acetamide. This bulky group sterically hinders the ortho positions, but nitration can still occur. The subsequent reduction of the nitro group yields the required o-phenylenediamine.

Step B: Condensation and Cyclization: The reaction of the o-phenylenediamine with an aldehyde begins with the formation of a Schiff base with one of the amino groups. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate then undergoes oxidation (often aerial oxidation is sufficient) to furnish the aromatic benzimidazole ring. The use of a mild acid catalyst can facilitate both the Schiff base formation and the cyclization steps.[9]

G cluster_workflow Benzimidazole Synthesis Workflow A Start: this compound B Step 1: Acetylation (Protection) A->B C Step 2: Ortho-Nitration B->C D Step 3: Hydrolysis (Deprotection) C->D E Step 4: Nitro Group Reduction (e.g., SnCl2, H2) D->E F Intermediate: Substituted o-Phenylenediamine E->F G Step 5: Condensation with Aldehyde & Oxidative Cyclization F->G H Product: 5-(1,1,2,2-Tetrafluoroethoxy)benzimidazole G->H

Figure 2: Multi-step workflow for benzimidazole synthesis from aniline.

Experimental Protocol: Synthesis of 2-Phenyl-5-(1,1,2,2-tetrafluoroethoxy)-1H-benzimidazole

Part A: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)-1,2-phenylenediamine

  • Nitration: To a solution of this compound (10.0 g, 47.8 mmol) in glacial acetic acid (100 mL), add acetic anhydride (5.4 mL, 57.4 mmol) and stir for 30 minutes at room temperature to form the acetanilide. Cool the mixture to 0 °C. Slowly add a mixture of nitric acid (3.6 mL) and sulfuric acid (3.6 mL) dropwise, maintaining the temperature below 5 °C. Stir at this temperature for 2 hours. Pour the reaction mixture into ice water, filter the resulting precipitate (the nitrated acetanilide), and wash with water.

  • Hydrolysis: Reflux the crude nitrated acetanilide in a mixture of ethanol (80 mL) and 6M HCl (40 mL) for 3 hours. Cool the mixture and neutralize with aqueous sodium carbonate to precipitate the nitroaniline. Filter and dry the solid.

  • Reduction: Dissolve the crude 6-nitro-2-(1,1,2,2-tetrafluoroethoxy)aniline in ethanol (150 mL). Add tin(II) chloride dihydrate (54.0 g, 239 mmol) and heat the mixture to reflux for 3 hours. Cool to room temperature and pour into ice water. Basify with 20% aqueous NaOH until a pH of 8-9 is reached. Extract the product with ethyl acetate (3 x 150 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diamine, which can be used directly in the next step.

Part B: Cyclization to form the Benzimidazole

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 3-(1,1,2,2-tetrafluoroethoxy)-1,2-phenylenediamine (from the previous step, approx. 47.8 mmol) and benzaldehyde (5.1 mL, 50.2 mmol) in ethanol (120 mL).

  • Reaction: Heat the mixture to reflux and stir for 4 hours. The reaction can be monitored by TLC. Often, aerial oxidation is sufficient, but bubbling air through the mixture or adding a mild oxidant can improve the yield.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 2-phenyl-5-(1,1,2,2-tetrafluoroethoxy)-1H-benzimidazole.

Data Summary: Benzimidazole Synthesis
EntryAldehyde ReactantProductExpected Overall Yield (%)
1Benzaldehyde2-Phenyl-5-(1,1,2,2-tetrafluoroethoxy)-1H-benzimidazole50-60%
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-(1,1,2,2-tetrafluoroethoxy)-1H-benzimidazole55-65%
3Cyclohexanecarboxaldehyde2-Cyclohexyl-5-(1,1,2,2-tetrafluoroethoxy)-1H-benzimidazole45-55%

Synthesis of 6-(1,1,2,2-Tetrafluoroethoxy)benzoxazoles

The benzoxazole moiety is another privileged heterocycle found in numerous biologically active compounds and materials.[10][11] A primary synthetic route is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[12][13] Starting from this compound, this requires the formation of the corresponding 2-amino-3-(1,1,2,2-tetrafluoroethoxy)phenol intermediate.

Mechanistic Rationale and Causality

Step A: Synthesis of the 2-Aminophenol Intermediate: Direct ortho-hydroxylation of anilines can be challenging. A reliable, albeit multi-step, approach involves a Sandmeyer-type reaction sequence. The aniline is first diazotized, and the resulting diazonium salt is converted to a phenol. This would place the hydroxyl group para to the original amino group. To achieve the required ortho-aminophenol structure, one must start with the correct regioisomer or perform a more complex series of blocking and directing group manipulations. A more direct, though often lower-yielding, method could involve directed ortho-lithiation followed by reaction with an oxygen electrophile. For this guide, we will assume the 2-amino-3-(1,1,2,2-tetrafluoroethoxy)phenol precursor is available or synthesized via a dedicated procedure.

Step B: Cyclization: The condensation of the 2-aminophenol with a carboxylic acid is typically promoted by a dehydrating agent like polyphosphoric acid (PPA) at high temperatures. The reaction proceeds via initial formation of an amide bond between the aniline nitrogen and the carboxylic acid. The phenolic oxygen then acts as an intramolecular nucleophile, attacking the activated amide carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic benzoxazole ring.

G cluster_workflow Benzoxazole Synthesis Workflow A Start: 2-Amino-3-(1,1,2,2-tetrafluoroethoxy)phenol + Carboxylic Acid B Step 1: Amide Formation (PPA, Heat) A->B C Intermediate: o-Hydroxy Anilide B->C D Step 2: Intramolecular Cyclization C->D E Step 3: Dehydration D->E F Product: 6-(1,1,2,2-Tetrafluoroethoxy)benzoxazole E->F

Figure 3: Key steps in the PPA-mediated synthesis of benzoxazoles.

Experimental Protocol: Synthesis of 2-Phenyl-6-(1,1,2,2-tetrafluoroethoxy)benzoxazole

Safety Precaution: Polyphosphoric acid (PPA) is highly corrosive and viscous. Handle it with extreme care in a fume hood. The reaction is conducted at high temperatures.

  • Reaction Setup: Place polyphosphoric acid (50 g) in a 100 mL round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube. Heat the PPA to 80 °C to reduce its viscosity.

  • Addition of Reagents: Add 2-amino-3-(1,1,2,2-tetrafluoroethoxy)phenol (5.0 g, 22.2 mmol) and benzoic acid (2.8 g, 23.3 mmol) to the hot PPA with efficient stirring.

  • Reaction Heating: Increase the temperature of the reaction mixture to 180 °C and maintain for 4 hours. Monitor the reaction progress by TLC (taking an aliquot, quenching it in water, neutralizing, and extracting with ethyl acetate).

  • Quenching: After the reaction is complete, allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the viscous mixture onto 250 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization and Isolation: Allow the ice to melt, then neutralize the acidic solution with solid sodium bicarbonate or concentrated aqueous ammonia until the pH is ~7-8. The solid product will precipitate.

  • Filtration and Washing: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude solid and purify by recrystallization from ethanol to yield the pure 2-phenyl-6-(1,1,2,2-tetrafluoroethoxy)benzoxazole.

Data Summary: Benzoxazole Synthesis
EntryCarboxylic Acid ReactantProductExpected Yield (%)
1Benzoic Acid2-Phenyl-6-(1,1,2,2-tetrafluoroethoxy)benzoxazole70-80%
24-Methoxybenzoic Acid2-(4-Methoxyphenyl)-6-(1,1,2,2-tetrafluoroethoxy)benzoxazole75-85%
3Acetic Acid2-Methyl-6-(1,1,2,2-tetrafluoroethoxy)benzoxazole65-75%

References

  • Zhu, S., et al. (2020). I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines. Organic Letters, 22(22), 9102–9106.
  • Binoy, N. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of University of Shanghai for Science and Technology, 23(6).
  • Garcı́a-Garcı́a, P., et al. (2011). Cycloisomerization/fluorination reaction of 2-substituted anilines. ResearchGate.
  • Zhou, J., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. National Institutes of Health.
  • Selectfluor in organic synthesis. (n.d.). ResearchGate.
  • Garcı́a-Garcı́a, P., et al. (2011). Cycloisomerization/fluorination of 2-{[4-(methoxy)phenyl]ethynyl}aniline (1a). ResearchGate.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Pinto, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health.
  • Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (n.d.). Royal Society of Chemistry.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI.
  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health.
  • Novel Synthesis of Benzoxazoles and Benzimidazoles. (2020). Thieme Chemistry.
  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry.
  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Abellán-Victorio, A., et al. (2017). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 22(6), 931.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). National Institutes of Health.
  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). Semantic Scholar.
  • 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. (n.d.). PubChem.
  • Ferreira, I. C. F. R., et al. (2018). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Molecules, 23(8), 1948.
  • Golding, B. T., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. Chemistry – A European Journal, 20(12), 3364-3374.
  • This compound. (n.d.). PubChem.

Sources

Application Notes & Protocols for the Comprehensive Characterization of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the essential analytical methodologies for the structural elucidation, purity assessment, and comprehensive characterization of 2-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No. 35295-34-2).[1][2][3][4][5] Intended for researchers, analytical scientists, and professionals in drug development, these protocols offer not just procedural steps but also the underlying scientific rationale, ensuring robust and reproducible results. The methods detailed herein—spanning Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—form a multi-faceted analytical strategy to confirm the identity, purity, and stability of this critical fluorinated building block.

Introduction: The Analytical Imperative for Fluorinated Intermediates

This compound is a fluorinated aromatic amine of significant interest in the synthesis of advanced pharmaceutical and agrochemical compounds. The incorporation of the tetrafluoroethoxy moiety can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount for ensuring the quality, safety, and efficacy of downstream products. This guide establishes a validated analytical workflow, grounded in fundamental principles and authoritative standards, to provide a complete analytical profile of the target compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the cornerstone for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. ¹H NMR confirms the proton environment of the aniline ring and the terminal proton of the fluoroethoxy group. ¹⁹F NMR is critical for verifying the structure of the fluorine-containing side chain, while ¹³C NMR provides a complete map of the carbon skeleton. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; CDCl₃ is generally suitable, but DMSO-d₆ can be useful for resolving the amine (-NH₂) protons, which may exchange in other solvents.

Predicted Spectral Data

The following table summarizes the expected chemical shifts (δ) and coupling patterns. These values are predictive and should be confirmed against the experimental spectrum.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H NMR 6.7 - 7.2Multiplet (m)Ar-H (4H)Protons on the aromatic ring, with complex splitting due to ortho, meta, and para couplings.[6]
5.9 - 6.3Triplet of Triplets (tt)OCF₂CH F₂ (1H)The proton is coupled to two adjacent fluorine atoms (triplet) and two geminal fluorine atoms (triplet).
3.8 - 4.5Broad Singlet (br s)NH ₂ (2H)Amine protons; chemical shift can be variable and the peak may be broad due to quadrupole effects and exchange.[6]
¹⁹F NMR -90 to -94Doublet (d)OCF ₂CHF₂Coupled to the single proton on the adjacent carbon.
-135 to -140Triplet (t)OCF₂CHFCoupled to the two fluorine atoms on the adjacent carbon.
¹³C NMR 140 - 150Singlet (s)C -OArAromatic carbon attached to the ether oxygen.
115 - 130Multiple SignalsAr-C Aromatic carbons.
115 - 125Triplet of Triplets (tt)OC F₂CHF₂Carbon coupled to two attached fluorine atoms and two fluorine atoms on the adjacent carbon.
105 - 115Triplet of Triplets (tt)OCF₂C HF₂Carbon coupled to two attached fluorine atoms and two fluorine atoms on the adjacent carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover a range from -50 to -250 ppm.

    • Use an external standard like CFCl₃ (0.00 ppm) or a calibrated internal standard for referencing.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a PENDANT or DEPT sequence to aid in distinguishing CH, CH₂, and CH₃ groups).

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate all peaks in the ¹H spectrum and compare the ratios to the expected number of protons. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to confirm the molecular structure.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis A Weigh 5-10 mg Sample B Dissolve in 0.7 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Acquire 19F Spectrum D->E F Acquire 13C Spectrum E->F G Process Spectra (FT, Phasing) F->G H Reference to TMS (0 ppm) G->H I Analyze δ, J-coupling, Integrals H->I J Confirm Structure I->J

Caption: Workflow for NMR-based structural elucidation.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry confirms the molecular weight of the compound and provides structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺, while Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a higher-energy technique that produces a detailed fragmentation pattern. For this compound, the molecular weight is 209.14 g/mol .[1][5][8] The ESI-MS should show a prominent ion at m/z 210.05 [M+H]⁺.[9] The EI-MS will likely show fragmentation corresponding to the loss of the fluoroalkoxy side chain or parts of the aniline ring.

Predicted Mass Spectral Data
TechniquePredicted m/zIon IdentityRationale
ESI-MS (+) 210.05[M+H]⁺Protonated molecular ion. The primary ion for molecular weight confirmation.[9]
232.04[M+Na]⁺Sodium adduct, commonly observed in ESI.[9]
EI-MS 209[M]⁺Molecular ion. May be of low intensity.
109[M - C₂HF₄]⁺Loss of the tetrafluoroethyl radical.
92[C₆H₆N]⁺Aniline fragment.
Experimental Protocol: LC-MS Analysis

This protocol is designed for purity and identity confirmation using HPLC coupled with a mass spectrometer.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation:

    • HPLC System: A standard HPLC or UHPLC system.[10][11]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., QTOF or Orbitrap for high-resolution data).[12]

  • Chromatographic Method:

    • Flow Rate: 0.3 mL/min.

    • Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Injection Volume: 2 µL.

  • MS Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to manufacturer guidelines.

  • Data Analysis: Extract the ion chromatogram for m/z 210.05 to locate the peak corresponding to the target compound. Analyze the mass spectrum of this peak to confirm the presence of the [M+H]⁺ ion and compare the isotopic pattern with the theoretical pattern for C₈H₈F₄NO⁺.

Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare 1 mg/mL Stock in Methanol B Dilute to 1-10 µg/mL in Mobile Phase A->B C Inject 2 µL onto C18 Column B->C D Run Gradient Elution (Water/ACN + 0.1% FA) C->D E Positive ESI Mode D->E F Scan m/z 50-500 E->F G Detect Ions F->G H Extract Ion Chromatogram (m/z 210.05) G->H I Confirm [M+H]+ and Isotopic Pattern H->I

Caption: Workflow for identity confirmation via LC-MS.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC with UV detection is the industry-standard method for determining the purity of organic compounds and quantifying impurities.[13][14] A reversed-phase C18 column is ideal for retaining the moderately polar aniline derivative. A buffered mobile phase (e.g., using phosphate or formate) is recommended to ensure consistent peak shape, as the basic aniline moiety can interact with residual silanols on the silica support, leading to tailing.[15] Purity is typically determined by an area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength.

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution.
Mobile Phase A 20 mM Potassium Phosphate, pH 7.0Buffered aqueous phase to control ionization and improve peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 90% B in 20 minBroad gradient to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmWavelength where the aromatic ring exhibits strong absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Experimental Protocol: HPLC Purity Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a sample solution of this compound at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Purity Workflow

HPLC_Workflow A Prepare 0.5 mg/mL Sample in ACN:Water B Equilibrate HPLC System (C18, pH 7 Buffer/ACN) A->B C Perform System Suitability (5 Injections, RSD < 2%) B->C D Inject Sample (10 µL) C->D E Run Gradient Method D->E F Detect at 254 nm E->F G Integrate Peaks and Calculate Area % Purity F->G FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Spectrum (4000-400 cm-1) C->D E Identify Characteristic Peaks (N-H, C-F, C=C, C-O) D->E F Confirm Functional Groups E->F

Caption: Workflow for functional group analysis by FTIR.

References

  • This compound. PubChem. [Link]
  • This compound. PubChemLite. [Link]
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
  • 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. PubChem. [Link]
  • This compound. Fluoropharm. [Link]
  • Method 8321B: Solvent-Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Thermospray/Mass Spectrometry. U.S. Environmental Protection Agency. [Link]
  • Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. U.S. Environmental Protection Agency. [Link]
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) for Aniline.
  • Aniline Mass Spectrum. NIST WebBook. [Link]
  • This compound. Local Pharma Guide. [Link]
  • Aniline Mass Spectrum. MassBank. [Link]
  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration. Asian Journal of Chemistry. [Link]
  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • 2-Chloro-5-(trifluoromethyl) aniline analysis. Analytice. [Link]
  • Is my reasoning of analysis of my NMR spectra correct? Reddit. [Link]
  • FTIR Spectra of 2-chloro-4-nitroaniline.
  • FTIR Spectra of Aniline.
  • FTIR spectra of aniline tetramer.
  • FTIR spectra of poly(aniline-co-pyrrole).
  • High resolution FTIR spectroscopy of 1,1,1,2-tetrafluoroethane.
  • General information on NMR and MS.
  • NMR spectral analysis. SciSpace. [Link]
  • Mass Spectrum (GC). SpectraBase. [Link]
  • 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane. PubChem. [Link]
  • Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. [Link]
  • Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro-. NIST WebBook. [Link]
  • 3-(1,1,2,2-Tetrafluoroethoxy)aniline, CAS No. 831-75-4. iChemical. [Link]

Sources

Application Note: Structural Elucidation of 2-(1,1,2,2-Tetrafluoroethoxy)aniline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol and in-depth spectral analysis for the structural characterization of 2-(1,1,2,2-Tetrafluoroethoxy)aniline using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a fluorinated aniline derivative, this compound presents unique spectral features due to complex spin-spin couplings between protons, carbons, and fluorine atoms. This note serves as a practical resource for researchers in pharmaceutical development, materials science, and synthetic chemistry, offering predictive insights and a methodological framework for analyzing similar fluorinated aromatic molecules.

Introduction: The Significance of Fluorinated Anilines

This compound belongs to a class of organofluorine compounds that are of significant interest in drug discovery and materials science. The incorporation of fluorine and fluorinated moieties into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Aniline derivatives are foundational scaffolds in numerous pharmaceuticals. Therefore, unambiguous structural verification is a critical step in the quality control and development pipeline. NMR spectroscopy is the most powerful tool for this purpose, providing precise information on the molecular structure in solution.[1] This guide explains the causality behind spectral patterns, enabling scientists to move from raw data to confident structural assignment.

Molecular Structure and NMR-Active Nuclei

The core structure consists of an aniline ring substituted at the ortho position with a 1,1,2,2-tetrafluoroethoxy group. The key to interpreting the NMR spectra lies in understanding the interactions between the spin-active nuclei: ¹H, ¹³C, and ¹⁹F. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to significant and often complex spin-spin coupling (J-coupling) with neighboring ¹H and ¹³C nuclei.[2] These couplings are transmitted through chemical bonds and provide invaluable connectivity information.

Diagram: Molecular Structure and Atom Numbering

Caption: Structure of this compound with systematic numbering for NMR assignment.

Experimental Protocols

Sample Preparation

A self-validating protocol ensures reproducibility. The choice of solvent is critical as it can influence chemical shifts, especially for labile protons like those on the amine group.

  • Solvent Selection: Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds. For compounds with lower solubility or to better resolve N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Concentration: Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid material is visible.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

NMR Data Acquisition

These parameters are based on a standard 500 MHz spectrometer and can be adapted for other field strengths.

  • Instrument Setup: Tune and shim the spectrometer probe for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: ~220-250 ppm, centered around 110 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans, as ¹³C has low natural abundance.

Diagram: Standard NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (10-15 mg) b Dissolve in Solvent (0.6 mL CDCl3) a->b c Homogenize b->c d Tune & Shim Spectrometer c->d Insert Sample e Acquire 1H Spectrum d->e f Acquire 13C Spectrum d->f g Fourier Transform e->g f->g h Phase & Baseline Correction g->h i Reference Spectra (TMS) h->i j Spectral Analysis & Assignment i->j

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is defined by three distinct regions: the aromatic protons, the amine protons, and the highly coupled proton of the tetrafluoroethoxy group.

Aromatic Region (δ 6.7–7.2 ppm)

The four protons on the aniline ring (H3, H4, H5, H6) will exhibit a complex, second-order coupling pattern typical of an ortho-disubstituted benzene ring. The electron-donating amine (-NH₂) group shields aromatic protons (shifts them upfield), while the electron-withdrawing tetrafluoroethoxy (-OCF₂CHF₂) group deshields them (shifts them downfield).

  • H6 (ortho to -NH₂, meta to -OR): Expected to be the most upfield proton, appearing around δ 6.7-6.8 ppm . It will be a doublet of doublets, coupled to H5 (~8 Hz) and H4 (~1 Hz).

  • H4 (para to -NH₂, meta to -OR): Expected around δ 6.8-6.9 ppm . It will likely appear as a triplet or a doublet of doublets, coupled to H3 and H5.

  • H5 (meta to -NH₂, para to -OR): Expected around δ 7.0-7.1 ppm . It will be a triplet or doublet of doublets.

  • H3 (meta to -NH₂, ortho to -OR): Expected to be the most downfield aromatic proton due to proximity to the electronegative oxygen, appearing around δ 7.1-7.2 ppm . It will be a doublet of doublets.

Amine Region (δ ~3.5-4.5 ppm)
  • -NH₂ Protons: These two protons will typically appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature. In CDCl₃, it is expected in the range of δ 3.5-4.5 ppm .

Aliphatic Region (δ 5.9–6.3 ppm)
  • H7 (-CHF₂): This is the most characteristic signal in the spectrum. It is coupled to the two geminal fluorine atoms on C7 and the two vicinal fluorine atoms on C8.

    • Coupling to geminal ¹⁹F (²JHF): This results in a large splitting, typically a triplet (due to two equivalent F atoms) with a coupling constant of ²J(H-F) ≈ 50-55 Hz .[2]

    • Coupling to vicinal ¹⁹F (³JHF): Each peak of the large triplet will be further split into a smaller triplet by the two fluorine atoms on C8, with a coupling constant of ³J(H-F) ≈ 3-6 Hz .

    • Overall Appearance: The signal for H7 will be a triplet of triplets (tt) centered around δ 5.9-6.3 ppm .

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H37.1 – 7.2ddJ ≈ 8.0, 1.5
H46.8 – 6.9t or dddJ ≈ 8.0, 8.0, 1.0
H57.0 – 7.1t or dddJ ≈ 8.0, 8.0, 1.5
H66.7 – 6.8ddJ ≈ 8.0, 1.0
-NH3.5 – 4.5br sN/A
H 7 (-CH F₂)5.9 – 6.3tt²JHF ≈ 53.0, ³JHF ≈ 4.5

Predicted ¹³C NMR Spectral Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C spectrum will show 8 distinct signals. The key feature will be the large C-F couplings, which are not removed by proton decoupling and serve as powerful diagnostic tools.

Aromatic Region (δ 115–145 ppm)

The chemical shifts are influenced by the substituent effects. Carbons directly attached to electronegative atoms or electron-withdrawing groups are shifted downfield.

  • C1 (ipso to -NH₂): Expected around δ 142-144 ppm .

  • C2 (ipso to -OR): Expected around δ 140-142 ppm . This carbon will likely show a small coupling to the fluorines on C8 (²J(C-F) ).

  • C6: Expected around δ 115-117 ppm .

  • C4: Expected around δ 119-121 ppm .

  • C5: Expected around δ 123-125 ppm .

  • C3: Expected around δ 128-130 ppm . This carbon may show a weak coupling to the fluorines on C8 (³J(C-F) ).

Aliphatic Region (δ 105–120 ppm)

This region is characterized by two carbon signals with massive C-F couplings.

  • C7 (-CHF₂): This carbon is directly bonded to two fluorine atoms. It will appear as a triplet with a very large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz ). It will also be coupled to the two fluorines on C8 (²J(C-F) ≈ 30-40 Hz ), making it a triplet of triplets. Expected chemical shift is δ 107-110 ppm .

  • C8 (-CF₂-): This carbon is bonded to two fluorine atoms and adjacent to another CF₂ group. It will also appear as a triplet due to one-bond coupling (¹J(C-F) ≈ 245-255 Hz ). It will be further split into a triplet by the two geminal fluorines on C7 (²J(C-F) ≈ 30-40 Hz ). Expected chemical shift is δ 115-118 ppm .

Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F) Coupling Constant (J, Hz)
C1142 – 144s-
C2140 – 142t (small)²JCF ≈ 2-5
C3128 – 130t (small)³JCF ≈ 1-3
C4119 – 121s-
C5123 – 125s-
C6115 – 117s-
C7 (-C HF₂)107 – 110tt¹JCF ≈ 245, ²JCF ≈ 35
C8 (-C F₂O)115 – 118tt¹JCF ≈ 250, ²JCF ≈ 35

Conclusion and Best Practices

The structural elucidation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The key diagnostic signals are the triplet of triplets for H7 in the proton spectrum and the two highly coupled carbon signals (C7, C8) in the carbon spectrum. These distinct features, arising from multi-bond H-F and C-F couplings, provide unambiguous confirmation of the tetrafluoroethoxy moiety and its connectivity to the aniline ring. For complete and irrefutable assignment, two-dimensional NMR experiments such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range H-C correlations) are recommended.

References

  • Saunders, C. M., Khaled, M. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for Mass Spectrometry of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analysis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline using mass spectrometry. This compound, a fluorinated aromatic amine, is of interest in pharmaceutical and materials science research. Due to the absence of specific published mass spectral data for this molecule, this guide synthesizes foundational principles of mass spectrometry with established fragmentation patterns of analogous structures—anillines, fluoroaromatics, and polyfluoroalkyl ethers—to propose robust analytical protocols. Detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, explaining the rationale behind instrument parameter selection. Furthermore, a predicted fragmentation pathway under electron ionization is detailed to aid in spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the characterization and quantification of this and structurally related compounds.

Introduction and Analytical Rationale

This compound (C₈H₇F₄NO) is a specialized organic building block.[1][2] Its structure combines an aniline moiety, critical in many pharmaceutical active ingredients, with a highly fluorinated ethoxy group. This tetrafluoroethoxy substitution can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable functional group in drug design. Accurate and sensitive analytical methods are therefore essential for its identification, purity assessment, and quantification in complex matrices.

Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose.[3][4] The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet system depends on the analyte's volatility and thermal stability. Given the boiling point of the related compound 3-(1,1,2,2-Tetrafluoroethoxy)aniline is 100 °C at 7 mmHg, this compound is expected to have sufficient volatility and thermal stability for GC-MS analysis, which often provides highly detailed fragmentation for structural elucidation. However, LC-MS is also a viable, and often preferred, alternative for its broad applicability and gentler ionization techniques.[3][5]

Compound Properties and Expected Behavior

  • Molecular Formula: C₈H₇F₄NO[1][2]

  • Molecular Weight: 209.14 g/mol [1][2]

  • Monoisotopic Mass: 209.04638 Da

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 2778434)[6]

The presence of an amine group (-NH₂) makes the molecule basic and amenable to positive-ion mode ionization. The aromatic ring and the C-F bonds are strong, but the ether linkage (C-O) and the bond between the ring and the ether oxygen are potential sites for fragmentation.

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[7] The fragmentation of this compound is predicted to proceed through several key pathways, based on the known behavior of anilines and fluorinated ethers.[8][9]

The molecular ion (M⁺˙) at m/z 209 is expected. The primary fragmentation events are likely initiated by cleavage of the bonds adjacent to the oxygen atom and the aromatic ring.

Key Predicted Fragments:

  • Loss of the tetrafluoroethoxy group: Cleavage of the Ar-O bond would result in the aniline radical cation at m/z 92 .

  • Loss of CHF₂: Alpha-cleavage within the fluoroethoxy side chain could lead to the loss of a CHF₂ radical (mass 51), resulting in a fragment at m/z 158 .

  • Formation of the tetrafluoroethene radical cation: Cleavage of the O-C₂H F₄ bond could produce a fragment at m/z 108 corresponding to [C₆H₆NO]⁺.

  • Aniline Fragmentation: The classic fragmentation of the aniline ring involves the loss of HCN, which from the m/z 92 fragment would lead to an ion at m/z 65 .[8][10]

The following diagram illustrates the proposed primary fragmentation pathways.

G M [C₈H₇F₄NO]⁺˙ m/z 209 Molecular Ion frag158 [C₇H₅F₂NO]⁺ m/z 158 M->frag158 - •CHF₂ frag108 [C₆H₆NO]⁺ m/z 108 M->frag108 - •CF₂CHF₂ frag92 [C₆H₆N]⁺ m/z 92 frag108->frag92 - O frag65 [C₅H₅]⁺ m/z 65 frag92->frag65 - HCN

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

Safety Precaution: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and thermally stable compounds like aromatic amines.[11][12][13][14]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Stock Solution (1 mg/mL in Methanol) Dilution Working Standard (1-100 µg/mL) Sample->Dilution GC GC Injection Dilution->GC MS EI Mass Analyzer GC->MS Data Data Acquisition MS->Data Process Chromatogram & Spectrum Extraction Data->Process Identify Library Search & Fragment Interpretation Process->Identify Quant Quantification Identify->Quant

Caption: General workflow for GC-MS analysis.

A. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.

  • Perform serial dilutions from the stock solution to prepare working standards for calibration in the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • If analyzing from a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) will be required.

B. Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume to avoid overloading the column.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection ModeSplitless or Split (e.g., 10:1)Use splitless for trace analysis to maximize sensitivity; use split for higher concentrations to prevent column overload.
Carrier GasHelium or HydrogenInert gases that provide good chromatographic efficiency. Hydrogen can offer faster analysis times.[12][13]
Flow Rate1.0 - 1.2 mL/min (constant flow)Optimal flow for typical 30m x 0.25mm columns, balancing separation efficiency and analysis time.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5MS)A non-polar to mid-polar column is well-suited for separating aromatic amines and provides excellent inertness and low bleed.[14]
Oven ProgramInitial: 80 °C, hold 1 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min.The initial temperature ensures good peak shape. The ramp rate provides a good balance of separation and speed. The final hold ensures elution of any less volatile compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy70 eVThe standard energy for EI, which generates stable and extensive fragmentation patterns.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains ion transmission efficiency and prevents contamination.
Mass Rangem/z 40 - 400Covers the molecular ion (209) and all predicted major fragments.
Acquisition ModeFull ScanTo collect complete mass spectra for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for analyzing fluorinated compounds, which can sometimes be challenging by GC.[3][4][15] It is also suitable for less volatile compounds or for direct analysis of complex biological or environmental samples with minimal cleanup.[5]

A. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a mobile phase compatible solvent, such as methanol or acetonitrile.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Filter all samples and standards through a 0.22 µm syringe filter before injection to protect the LC system.

B. Instrumentation and Parameters:

ParameterRecommended SettingRationale
Liquid Chromatograph
LC ColumnC18, 100 mm x 2.1 mm, 2.6 µm particle sizeC18 is a versatile reversed-phase column that provides good retention for moderately polar aromatic compounds.
Mobile Phase AWater with 0.1% Formic AcidFormic acid is a common mobile phase modifier that aids in the protonation of the analyte for positive ion ESI, leading to better peak shape and sensitivity.
Mobile Phase BAcetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Gradient5% B to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Return to 5% B and equilibrate for 3 minutes.A standard gradient to elute compounds across a range of polarities.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation efficiency.
Injection Volume5 µLA typical injection volume for analytical LC-MS.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and thermally labile molecules. The aniline nitrogen is basic and will readily protonate to form [M+H]⁺ in positive mode.[16]
Capillary Voltage3.5 kVOptimizes the electrospray process for efficient ion formation.
Desolvation Temperature350 °CFacilitates the evaporation of solvent from the ESI droplets.
Desolvation Gas Flow600 L/hr (Nitrogen)Assists in desolvation and prevents solvent clusters from entering the mass analyzer.
Cone Voltage30 VA moderate cone voltage will efficiently transmit the parent ion. Higher voltages can induce in-source fragmentation if desired.
Mass Rangem/z 50 - 400Covers the expected protonated molecule [M+H]⁺ at m/z 210.
Acquisition ModeFull Scan for identification. For tandem MS (MS/MS), select m/z 210 as the precursor and acquire product ion spectra.MS/MS is essential for structural confirmation and achieving high selectivity in complex matrices.[17]

Data Interpretation

  • GC-MS: The primary goal is to identify the peak corresponding to this compound based on its retention time. The corresponding mass spectrum should show a molecular ion at m/z 209 and fragmentation patterns consistent with the predictions in Section 3. The spectrum can be compared against commercial or custom-built spectral libraries for confirmation.

  • LC-MS: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 210.0542. High-resolution mass spectrometry can confirm the elemental composition. MS/MS analysis of the m/z 210 precursor will provide fragment ions that are crucial for structural confirmation.

Conclusion

This application note provides a comprehensive framework for the robust analysis of this compound by both GC-MS and LC-MS. By leveraging established principles of mass spectrometry, detailed and reliable protocols have been developed to guide researchers in method selection and implementation. The predicted fragmentation patterns serve as a valuable reference for spectral interpretation, enabling confident identification and characterization of this important fluorinated building block. The methodologies described herein are foundational and should be further validated in the user's laboratory to meet specific analytical objectives.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Turesky, R. J., & Vouros, P. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221–227. [Link]
  • Shimadzu Scientific Instruments. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Rylander, P. N., Meyerson, S., Eliel, E. L., & McCollum, J. D. (1963). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 85(18), 2723–2725. [Link]
  • Cai, M., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences, 115, 304-314. [Link]
  • Local Pharma Guide. (n.d.). This compound.
  • PubChem. (n.d.). 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline.
  • PubChem. (n.d.). This compound.
  • Sulzer, P., et al. (2009). Mass spectra of aniline with different ionization methods. Review of Scientific Instruments, 80(5), 054101. [Link]
  • Chiesa, L., et al. (2012). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Biomedicine and Biotechnology, 2012, 850384. [Link]
  • Rylander, P. N., Meyerson, S., Eliel, E. L., & McCollum, J. D. (1963). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]
  • LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra.
  • American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. [Link]
  • Kumar, R. (2021, February 17). mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile [Video]. YouTube. [Link]
  • Problems in Chemistry. (2023, January 25).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 533. [Link]
  • Benskin, J. P., De Silva, A. O., Martin, J. W. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803-14. [Link]
  • MassBank. (n.d.). Aniline; LC-ESI-QTOF; MS2.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
  • Müller, T., et al. (2021). Mass spectrometry-based structure elucidation.
  • Kutscher, D., et al. (2020). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry, 35, 2187-2194. [Link]
  • Looi, L. Y., et al. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. International Journal of Environmental Research and Public Health, 17(10), 3536. [Link]
  • NIST. (n.d.). Aniline. NIST Chemistry WebBook.
  • Wiley Science Solutions. (n.d.). 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-ethoxy)-ethanesulfonicacid(5-formyl-2-methoxy-phenyl)-amide. SpectraBase. [Link]
  • Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography–Mass Spectrometry and Gas Chromatography–Triple-Quadrupole Mass Spectrometry. DTIC. [Link]
  • NIST. (n.d.). Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro-. NIST Chemistry WebBook.

Sources

Application Notes & Protocols: Strategic Methodologies in the Development of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and professionals in agrochemical and pharmaceutical development.

Introduction: Navigating the Challenges of Modern Agrochemical Discovery

The global imperative to secure a sustainable food supply for a growing population places immense pressure on modern agriculture. Agrochemicals—herbicides, insecticides, and fungicides—are indispensable tools in this endeavor, protecting crop yields from the constant threat of weeds, pests, and diseases. However, the development landscape is fraught with challenges. The rise of resistant pest and weed populations, coupled with increasingly stringent regulatory standards for environmental and human safety, demands a paradigm shift in discovery workflows.[1][2][3] Gone are the days of serendipitous "spray and pray" screening; today's agrochemical R&D is a technology-driven, hypothesis-led process aimed at discovering novel modes of action (MoA) with superior safety profiles.[4][5]

This guide provides an in-depth overview of the critical experimental workflows that form the backbone of the modern agrochemical discovery pipeline. We will move beyond mere procedural lists to explore the scientific causality behind key methodologies, from initial large-scale screening to precise target deconvolution and essential early-stage safety assessments. The protocols and frameworks presented herein are designed to be self-validating systems, providing researchers with the robust tools needed to navigate this complex field.

Part 1: The Discovery Engine: High-Throughput Phenotypic Screening

The journey to a new agrochemical begins with identifying a "hit"—a compound that exhibits the desired biological effect. While target-based screening (testing compounds against a known molecular target) is valuable, phenotypic screening has seen a major resurgence.[6] This "classical" approach, where compounds are tested on whole organisms (e.g., plants, fungi, insects) to find those that produce a desired outcome (e.g., herbicidal effect), offers a distinct advantage: it is agnostic to the mechanism of action.[5][6] This makes it exceptionally powerful for discovering compounds with entirely new MoAs, a critical need for overcoming resistance.[7]

High-Throughput Screening (HTS) technologies have revolutionized this process, enabling the automated testing of hundreds of thousands of compounds in miniaturized formats.[8][9][10][11]

Causality in Experimental Design: Why Phenotypic HTS?
  • Integrated Biology: A whole-organism screen inherently confirms that a compound is active and possesses the necessary properties (e.g., cell permeability, stability) to reach its target and exert an effect, integrating multiple biological requirements into a single assay.[5]

  • Novelty Discovery: By not being constrained to known targets, phenotypic HTS is the premier method for discovering first-in-class molecules with novel mechanisms, which is essential for managing resistance.[6][7]

  • Technological Advancement: Modern robotics, automated liquid handling, and digital imaging analysis allow for massive scale and reproducibility, turning a historically low-throughput method into a powerful discovery engine.[11][12]

Experimental Workflow: High-Throughput Phenotypic Herbicide Screen

The following diagram and protocol outline a generalized workflow for a primary HTS campaign to identify novel herbicidal compounds using a model plant species like Arabidopsis thaliana or a relevant weed species.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Incubation cluster_analysis Phase 3: Data Acquisition & Analysis Compound_Library Compound Library (100,000+ Compounds) Plate_Prep Plate Preparation (384-well microplates) Compound_Library->Plate_Prep Dispense to source plates Seed_Dispensing Automated Seed Dispensing (e.g., Arabidopsis thaliana) Plate_Prep->Seed_Dispensing Prepare assay plates Compound_Pinning Robotic Compound Transfer (Nanoliter volumes) Seed_Dispensing->Compound_Pinning Plates ready for screening Incubation Controlled Growth (7-10 days, defined light/temp) Compound_Pinning->Incubation Treat seedlings Imaging Automated Imaging (Chlorophyll fluorescence, brightfield) Incubation->Imaging Capture phenotypic data Data_Analysis Image Analysis & Hit Selection (Growth inhibition, phenotype scoring) Imaging->Data_Analysis Quantify effects Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Primary hits identified

Caption: High-Throughput Phenotypic Screening Workflow for Herbicide Discovery.

Protocol 1: Primary HTS for Herbicidal Activity

Objective: To identify compounds that inhibit plant growth from a large chemical library.

Materials:

  • 384-well clear-bottom microplates.

  • Growth medium (e.g., Murashige and Skoog) solidified with 0.8% agar.

  • Arabidopsis thaliana seeds, surface-sterilized.

  • Compound library, solubilized in DMSO.

  • Automated liquid handler and plate stacker.

  • High-content imaging system with environmental control.

  • Data analysis software.

Methodology:

  • Plate Preparation: Using an automated dispenser, fill 384-well plates with sterile, molten growth medium. Allow to solidify.

  • Seed Plating: Calibrate an automated seed dispenser to plate 5-10 sterilized Arabidopsis seeds into the center of each well. Cold-stratify plates at 4°C for 48 hours to synchronize germination.

  • Compound Transfer (Pinning): Transfer a defined volume (e.g., 50 nL) of each library compound from the source plates to the assay plates using a robotic pin tool. This results in a final assay concentration typically between 10-50 µM.

    • Causality Check: Nanoliter-volume pinning minimizes solvent effects (DMSO) on plant growth, which could otherwise confound the results.

  • Controls: Dedicate specific wells on each plate for controls:

    • Negative Control: DMSO only (represents 0% inhibition).

    • Positive Control: A known, broad-spectrum herbicide (represents 100% inhibition).

    • Self-Validation: The separation between negative and positive control signals (the Z'-factor) is calculated for each plate to validate its quality. A Z' > 0.5 is considered excellent.[11]

  • Incubation: Place the plates in a climate-controlled incubator or imaging system with a defined photoperiod (e.g., 16h light / 8h dark) and temperature (22°C) for 7-10 days.

  • Data Acquisition: At the end of the incubation period, use a high-content imager to capture images of each well. Key measurements include:

    • Brightfield Imaging: To calculate total green pixel area (a surrogate for biomass).

    • Chlorophyll Fluorescence: To assess photosynthetic efficiency, a key indicator of plant health.

  • Data Analysis & Hit Selection:

    • Normalize the data from each well to the plate's controls (% inhibition).

    • A "hit" is defined as a compound that causes a statistically significant reduction in growth (e.g., >50% inhibition) compared to the negative controls.

  • Confirmation: Re-test primary hits, often in a dose-response format, to confirm their activity and rule out false positives.

Part 2: Unraveling the "How": Target Deconvolution & MoA Studies

A phenotypic hit is a biological observation, but it is not yet an actionable lead. The critical next step is target deconvolution : identifying the specific cellular component(s)—typically a protein—that the compound interacts with to produce its effect.[6] This is arguably one of the most significant challenges in modern discovery.[13] Understanding the molecular target is essential for lead optimization, managing future resistance, and fulfilling regulatory requirements.[14][15]

Chemical proteomics has emerged as a powerful suite of technologies for target identification directly in complex biological systems.[13][16][17] One of the most robust methods is Activity-Based Protein Profiling (ABPP) .

Causality in Experimental Design: Why Chemical Proteomics (ABPP)?
  • Direct Evidence: ABPP provides direct evidence of a physical interaction between a compound (or a probe derived from it) and its protein target(s) within a native biological context.[18]

  • Function-Centric: ABPP probes often target the active site of enzymes, providing information not just on binding but on the functional state of the proteome.[19][20]

  • Overcoming Weak Binders: Unlike traditional affinity chromatography, which can fail with weak-binding hits, ABPP can utilize covalent probes to "trap" and identify even transient interactions.[21]

Experimental Workflow: Target ID by Competitive ABPP

This workflow is used when a hit compound is believed to inhibit a specific class of enzymes (e.g., serine hydrolases). The hit compound's ability to "compete" with a broad-spectrum, tagged probe for binding to the target enzyme is measured.

ABPP_Workflow cluster_treatment Phase 1: Competitive Labeling cluster_enrichment Phase 2: Enrichment & Digestion cluster_analysis Phase 3: Mass Spectrometry & Analysis Proteome Native Proteome (e.g., Plant Lysate) Inhibitor Hit Compound (Unlabeled Competitor) Proteome->Inhibitor Incubate (or vehicle) Probe Broad-Spectrum ABP (Biotin Tag) Inhibitor->Probe Add probe to label unoccupied active sites Enrich Streptavidin Enrichment (Capture Biotin-labeled Proteins) Probe->Enrich Pull-down Digest On-Bead Tryptic Digest (Release Peptides) Enrich->Digest LCMS LC-MS/MS Analysis (Identify & Quantify Peptides) Digest->LCMS Analysis Data Analysis (Identify proteins with reduced probe labeling in presence of hit) LCMS->Analysis Target Candidate Target Protein(s) Analysis->Target

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow for Target Deconvolution.

Protocol 2: Competitive ABPP for Serine Hydrolase Target Identification

Objective: To identify the specific serine hydrolase(s) targeted by a hit compound in a plant proteome.

Materials:

  • Plant tissue (e.g., from seedlings used in the primary screen).

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • Hit compound and DMSO vehicle.

  • Fluorophosphonate (FP)-biotin probe (a broad-spectrum serine hydrolase ABP).[20]

  • Streptavidin-agarose beads.

  • Trypsin, sequencing grade.

  • LC-MS/MS system (e.g., Orbitrap).

Methodology:

  • Proteome Preparation: Harvest and flash-freeze plant tissue. Lyse the tissue via cryogenic grinding and resuspend in lysis buffer to generate a soluble proteome extract. Determine protein concentration (e.g., via BCA assay).

  • Competitive Incubation:

    • Treatment Sample: Aliquot 1 mg of the proteome and incubate with the hit compound (e.g., at 10x the concentration that gives 50% inhibition, or IC50) for 30 minutes at room temperature.

    • Control Sample: Prepare an identical aliquot and incubate with an equivalent volume of DMSO.

    • Causality Check: This step is critical. If the hit compound binds to its target, it will occupy the active site, preventing the subsequent binding of the ABP probe.

  • Probe Labeling: Add the FP-biotin probe to both the treatment and control samples at a final concentration of 1-5 µM. Incubate for another 30 minutes. This probe will covalently label the active site of any serine hydrolase whose active site is not already blocked by the hit compound.[22]

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to each sample to capture the biotinylated proteins.

    • Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

    • Self-Validation: The extensive washing steps ensure that only proteins covalently labeled by the biotin probe are retained for analysis, minimizing background noise.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptide mixtures from both the control (DMSO) and treatment (hit compound) samples by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample based on their constituent peptides.

    • Compare the relative abundance of each identified protein between the control and treatment samples.

    • A true target protein will show a significant reduction in signal in the treatment sample compared to the control sample, as its binding sites were blocked by the hit compound, preventing probe labeling and subsequent enrichment.[20]

Part 3: Ensuring Safety & Sustainability: Early-Stage Ecotoxicology Profiling

Modern agrochemical development is not only about efficacy but also about safety. Regulatory bodies worldwide impose strict requirements for data on a product's potential impact on non-target organisms and the environment.[3][23] Integrating ecotoxicology testing early in the discovery process is a critical strategy to de-risk projects, avoid costly late-stage failures, and select candidates with the most favorable environmental profiles.

One of the foundational tests is assessing the impact on aquatic primary producers, such as freshwater algae, which form the base of the aquatic food web.[24]

Causality in Experimental Design: Why Early-Stage Algal Toxicity Testing?
  • Ecological Relevance: Algae are fundamental to aquatic ecosystems. An adverse effect on algal growth can have cascading consequences for the entire food chain.[24]

  • Regulatory Requirement: The algal growth inhibition test is a standard requirement for pesticide registration by global regulatory agencies like the EPA and as part of OECD test guidelines.[24][25]

  • Sensitivity: Algae are often highly sensitive to chemical stressors, making them an excellent indicator species for potential aquatic toxicity.[24]

Data Presentation: Tier 1 Ecotoxicology Assay Panel

An early-stage safety assessment typically involves a battery of standardized assays. The results are used to compare lead compounds and guide optimization efforts.

Assay TypeTest GuidelineOrganismEndpoint(s)Purpose
Aquatic Toxicity
Algal Growth InhibitionOECD 201Pseudokirchneriella subcapitataErC50, NOECAssesses impact on primary aquatic producers.[25][26]
Acute ImmobilisationOECD 202Daphnia magna (Water flea)EC50Assesses impact on primary aquatic consumers.[27]
Fish Acute ToxicityOECD 203Danio rerio (Zebrafish)LC50Assesses impact on aquatic vertebrates.[27]
Terrestrial Toxicity
Avian Acute Oral ToxicityOECD 223Coturnix japonica (Japanese quail)LD50Assesses risk to birds from direct ingestion.[28]
  • EC50/LC50: The effective/lethal concentration that causes the specified effect in 50% of the test population.

  • LD50: The lethal dose that kills 50% of the test population.

  • NOEC: No Observed Effect Concentration.

Protocol 3: Freshwater Alga Growth Inhibition Test (Adapted from OECD 201)

Objective: To determine the concentration of a test compound that inhibits the growth of a freshwater green alga.

Materials:

  • Test organism: Pseudokirchneriella subcapitata from a continuous, exponentially growing stock culture.

  • Sterile algal growth medium.

  • Test compound and appropriate solvent.

  • Sterile glass flasks or microplates.

  • Incubator with controlled lighting (continuous cool white fluorescent) and temperature (21-24°C).

  • Spectrophotometer or electronic particle counter for cell density measurement.

Methodology:

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of the test compound in the growth medium. A geometric series is recommended (e.g., 0.1, 0.32, 1.0, 3.2, 10 mg/L). Include a control group (medium only) and a solvent control if applicable.

  • Inoculation: Inoculate each flask/well with a sufficient volume of the algal stock culture to achieve a low initial cell density (e.g., 10,000 cells/mL).

    • Causality Check: Starting with a low cell density ensures the algae are in an exponential growth phase and that nutrients do not become limiting during the test, allowing for the accurate measurement of growth inhibition.[29]

  • Incubation: Place the test vessels in the incubator. The vessels should be shaken or stirred continuously to ensure uniform exposure and prevent cell sedimentation. The test duration is typically 72 hours.[25][29]

  • Measurements:

    • Measure the algal biomass (cell concentration) in each replicate at least every 24 hours. This can be done by measuring absorbance (e.g., at 680 nm) or by direct cell counting.

    • Measure the pH of the solutions at the start and end of the test.

    • Self-Validation: The cell concentration in the control cultures must increase exponentially by a factor of at least 16 over the 72-hour period for the test to be considered valid, as stipulated by the OECD guideline.[26]

  • Data Analysis:

    • For each test concentration and the control, calculate the average specific growth rate over the 72-hour period.

    • Calculate the percent inhibition of the growth rate for each concentration relative to the control.

    • Using statistical regression analysis, determine the concentration that causes a 50% inhibition of growth (the ErC50).

    • Determine the No Observed Effect Concentration (NOEC) by comparing growth in each treatment group to the control.[24]

Conclusion

The development of a novel agrochemical is a complex, multi-disciplinary endeavor that balances the pursuit of efficacy with a commitment to safety and sustainability. The workflows detailed in these notes—high-throughput phenotypic screening, chemical proteomics-based target deconvolution, and early-stage ecotoxicology profiling—represent a strategic, integrated approach to this challenge. By understanding the scientific rationale behind these key experimental systems, researchers can make more informed decisions, accelerate the discovery pipeline, and ultimately deliver the innovative solutions needed to support global agriculture.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.
  • Lindell, S. D., & Lamberth, C. (2005). Targeting Chemical Inputs and Optimising HTS for Agrochemical Discovery. Combinatorial Chemistry & High Throughput Screening.
  • Omega Scientific. (n.d.). Top 7 Formulation Challenges facing the Agrochemical Industry.
  • Lamberth, C. (2018). Agrochemical lead optimization by scaffold hopping. Pest Management Science.
  • Infiniti Research. (n.d.). Top Challenges in Agrochemical Industry.
  • Lamberth, C. (2017). Agrochemical Lead Optimization by Scaffold Hopping. ResearchGate.
  • Jeschke, P. (2016). Current Challenges and Trends in the Discovery of Agrochemicals. ResearchGate.
  • Sparks, T. C., & Lorsbach, B. A. (2019). Agrochemical industry development, trends in R&D and the impact of regulation. Pest Management Science.
  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation.
  • Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • Parker, C. G., & Galan, S. R. G. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.
  • Battelle. (2025). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Inside Battelle Blog.
  • ibacon GmbH. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
  • de Bruin, G., et al. (2011). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols.
  • Tietjen, K., et al. (2005). Targeting Chemical Inputs and Optimising HTS for Agrochemical Discovery. ResearchGate.
  • Wu, Z., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Yuan, Y., et al. (2014). Chemistry-based functional proteomics for drug target deconvolution. ResearchGate.
  • Tietjen, K., Drewes, M., & Stenzel, K. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening.
  • Zhang, Z., et al. (2022). Direct label-free methods for identification of target proteins in agrochemicals. ResearchGate.
  • Biotecnologie BT. (n.d.). OECD TG 201: Freshwater Alga and Cyanobacteria.
  • King, A. L., & Nomura, D. K. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Journal of Visualized Experiments.
  • Li, Y., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI.
  • Beliaev, A., & Hamblin, M. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI.
  • Zhang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry.
  • Labcorp. (n.d.). OECD 201: Freshwater alga and cyanobacteria, growth inhibition test.
  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2.
  • Zhang, Z. Y., et al. (2025). How to Identify Pesticide Targets? Journal of Agricultural and Food Chemistry.
  • Tietjen, K., et al. (2005). High-Throughput Screening in Agrochemical Research. ResearchGate.
  • Kang, I. H., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences.
  • Walker, C. H. (2009). Ecotoxicity testing of chemicals with particular reference to pesticides. Pest Management Science.
  • Dejonghe, W., & Russinova, E. (2014). Target identification strategies in plant chemical biology. Frontiers in Plant Science.
  • Sivamani, S., et al. (2022). Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase. MDPI.
  • Gaetani, M., et al. (2020). Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. Redox Biology.
  • Kim, H. P., et al. (2019). Mechanism of action and selectivity of a novel herbicide, fenquinotrione. ResearchGate.
  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service.
  • Formulaction. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Dejonghe, W., & Russinova, E. (2014). Target identification strategies in plant chemical biology. Frontiers in Plant Science.
  • Zhang, Z. Y., et al. (2025). How to Identify Pesticide Targets? PubMed.
  • Uneme, H. (n.d.). Ecotoxicological Risk Assessment of Pesticides in Terrestrial Ecosystems. Journal of Pesticide Science.
  • U.S. Environmental Protection Agency. (2025). Technical Overview of Ecological Risk Assessment - Analysis Phase: Ecological Effects Characterization.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Pesticide Action Network. (n.d.). Ecotoxicity Resources. Pesticide Info.
  • Phenospex. (n.d.). Automated Herbicide Screening.
  • Loso, M. R., et al. (2017). Lead Generation in Crop Protection Research: A Portfolio Approach to Agrochemical Discovery. ResearchGate.
  • Patsnap. (2025). What are the methods of lead optimization in drug discovery? Patsnap Synapse.
  • Gerwick, B. C. (n.d.). New Molecular Targets for Herbicide Discovery. Weed Science Society of America.
  • Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: 2-(1,1,2,2-Tetrafluoroethoxy)aniline CAS Number: 35295-34-2[1][2]

This technical guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, a key intermediate in various synthetic applications.

Introduction: The Challenge of Purifying Fluorinated Anilines

This compound presents unique purification challenges. Like many anilines, it is susceptible to oxidation, leading to discoloration (typically dark reddish-brown) upon storage or exposure to air.[3] The presence of the bulky and electron-withdrawing tetrafluoroethoxy group influences its boiling point, solubility, and chromatographic behavior, necessitating carefully optimized purification protocols. This guide provides expert-driven solutions to common issues encountered during its purification.

Physical and Chemical Properties

A foundational understanding of the compound's properties is critical for designing an effective purification strategy.

PropertyValue / DescriptionSource
CAS Number 35295-34-2[1][2]
Molecular Formula C₈H₇F₄NO[1]
Molecular Weight 209.14 g/mol [1]
Appearance Colorless to pale yellow liquid when pure; may darken to brown or purple upon exposure to air and light.Inferred from related compounds[3][4]
Boiling Point High boiling point. The related isomer, 3-(1,1,2,2-Tetrafluoroethoxy)aniline, boils at 100 °C / 7 mmHg.[5] Vacuum distillation is therefore recommended.[5]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Alcohols) and sparingly soluble in water.General aniline properties
Chemical Nature Aromatic amine; basic. The amine group is prone to oxidation.General aniline properties

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My sample of this compound is dark brown. What causes this and how can I fix it before purification?

A1: The dark coloration is almost certainly due to the oxidation of the aniline amino group, forming colored polymeric impurities.[3] This is a common issue with anilines, especially when stored for extended periods or exposed to air and light.

  • Causality: The lone pair of electrons on the nitrogen atom in the amino group is susceptible to attack by atmospheric oxygen, initiating a cascade of free-radical reactions that lead to polymerization and the formation of highly conjugated, colored species.

  • Recommended Action: A pre-purification treatment is highly advised. Before the main purification step (distillation or chromatography), stir the crude aniline over a drying and purifying agent.

    • Protocol: Add anhydrous potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) to the crude liquid and stir for several hours under an inert atmosphere (Nitrogen or Argon). These agents not only dry the aniline but can also help remove some acidic impurities and break down certain polymeric materials.[3] Subsequently, filter the liquid away from the solids before proceeding to distillation. For heavily colored solutions, adding a small amount of activated carbon and filtering can also help, though this is more common in recrystallization.[6]

Q2: I'm trying to purify the compound by distillation, but I'm getting a low yield and suspect decomposition.

A2: This is a classic issue when distilling high-boiling-point anilines. The combination of a high boiling point and thermal sensitivity necessitates vacuum distillation.

  • Causality: At atmospheric pressure, the required temperature to boil this compound would likely be well over 200 °C. At these temperatures, the compound can decompose, polymerize, or undergo side reactions, drastically reducing the yield of the pure product.

  • Solution: Vacuum Distillation. By reducing the pressure, you lower the boiling point to a temperature where the compound is stable.[7]

    • System Setup: Use a well-sealed distillation apparatus with a high-quality vacuum pump (a water aspirator is often insufficient; an oil pump is recommended).[7]

    • Pressure Target: Aim for a pressure below 10 mmHg. The boiling point of the 3-isomer is 100 °C at 7 mmHg, so a similar range should be targeted for your compound.[5]

    • Technique: Ensure smooth boiling by using a magnetic stir bar or capillary bubbler. Heat the distillation flask slowly and evenly using an oil bath.

    • Inert Atmosphere: It is best practice to perform the distillation under a nitrogen or argon atmosphere to prevent oxidation of the hot aniline.[3]

Q3: During flash column chromatography on silica gel, my compound is streaking badly and I'm getting poor separation.

A3: This is a result of the fundamental incompatibility between a basic compound (your aniline) and an acidic stationary phase (silica gel).[8]

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica strongly and often irreversibly interact with the basic amino group (-NH₂) of your compound. This leads to significant tailing (streaking), poor resolution, and in some cases, complete retention of the product on the column.[8][9]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or pyridine to your hexane/ethyl acetate or DCM/methanol mobile phase will neutralize the acidic sites on the silica, allowing your compound to elute cleanly.[9] The competing base temporarily occupies the active sites, preventing your product from binding strongly.

    • Use a Different Stationary Phase: If tailing persists, switch to a more inert or basic stationary phase.

      • Amine-functionalized Silica: This is an excellent choice as it has a basic surface that repels basic compounds, leading to much better peak shapes.[8]

      • Basic Alumina: Alumina is another alternative to silica. Basic or neutral alumina can be effective for purifying amines.[9]

    • Reversed-Phase Chromatography: If applicable, reversed-phase chromatography (e.g., C18 silica) with a mobile phase buffered at a high pH can keep the aniline in its neutral, free-base form, making it more retentive and allowing for good separation.[9]

Frequently Asked Questions (FAQs)

Q1: Which purification method—distillation or chromatography—is best for this compound?

A1: The choice depends on the nature of the impurities and the required final purity.

  • Vacuum Distillation is ideal for:

    • Large-scale purification (>5 g): It is generally more efficient and cost-effective for larger quantities.

    • Removing non-volatile impurities: Salts, baseline polymeric material, and catalyst residues are easily left behind in the distillation flask.

    • Removing impurities with significantly different boiling points: If contaminants are much more or less volatile, distillation provides excellent separation.[10]

  • Column Chromatography is the method of choice for:

    • Separating structurally similar impurities: If your crude product contains byproducts with boiling points very close to the desired compound (e.g., isomers), chromatography is often the only effective method.

    • Achieving very high purity (>99.5%): Chromatography can remove trace-level impurities that distillation might not.

    • Small-scale purification (<5 g): It is often more practical and involves less material loss for smaller amounts.

A common and highly effective strategy is to perform a bulk purification by vacuum distillation first to remove major impurities and then polish the resulting liquid with column chromatography to achieve analytical-grade purity.

Q2: How should I properly store the purified this compound to prevent it from turning dark again?

A2: Proper storage is crucial to maintain the purity of the compound.

  • Inert Atmosphere: Store the vial or bottle under an inert gas like argon or nitrogen. This displaces the oxygen that causes degradation.

  • Refrigeration: Keep the compound in a refrigerator (2-8 °C) to slow down any potential degradation pathways.

  • Light Protection: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect it from light, which can catalyze oxidation.

  • Secure Seal: Ensure the container is tightly sealed with a high-quality cap and septum to prevent moisture and air from entering.[11][12]

Q3: What are the primary safety precautions I should take when handling this compound?

A3: Like other fluoroanilines, this compound should be handled with care. It is essential to treat it as potentially harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[12][13]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling any vapors.[12][14]

  • Exposure Response: In case of skin contact, wash the affected area thoroughly with soap and water.[13] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Disposal: Dispose of waste according to your institution's hazardous waste guidelines. Do not pour it down the drain.[15]

Workflow and Protocols

Decision-Making Workflow for Purification

This diagram outlines a logical approach to selecting the best purification strategy.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis & Pre-Treatment cluster_purification Primary Purification Method cluster_final Final Steps Start Crude this compound Analysis Analyze Impurity Profile (TLC, GC-MS, NMR) Start->Analysis PreTreat Pre-treatment? (e.g., Dark Color) Analysis->PreTreat StirKOH Stir over KOH/CaH₂ Filter PreTreat->StirKOH Yes ImpurityType Nature of Impurities? PreTreat->ImpurityType No StirKOH->ImpurityType Distill Vacuum Distillation ImpurityType->Distill Non-volatile or Different B.P. Chrom Column Chromatography ImpurityType->Chrom Structurally Similar (Isomers) CheckPurity Check Purity >99%? Distill->CheckPurity Chrom->CheckPurity Store Store under Argon Refrigerate CheckPurity->Store Yes Repurify Re-purify (e.g., Chromatography) CheckPurity->Repurify No Repurify->Store caption Fig 1. Decision workflow for purification.

Sources

Technical Support Center: Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS 35295-34-2). This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and identify potential impurities encountered during the synthesis of this important intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the robustness of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary, well-established routes for the synthesis of this compound:

  • Route A: Direct Fluoroalkoxylation. This method involves the direct reaction of 2-aminophenol with tetrafluoroethylene (TFE) in the presence of a base. This is a variation of the Williamson ether synthesis.

  • Route B: Nitro-Intermediate Reduction. This two-step route begins with the fluoroalkoxylation of 2-nitrophenol with TFE to form 2-(1,1,2,2-tetrafluoroethoxy)nitrobenzene. The nitro group is then subsequently reduced to an amine using methods like catalytic hydrogenation or metal-acid systems.[1][2]

Q2: My final product is a dark brown or reddish oil, but I expect a colorless liquid. What is the likely cause?

Aniline and its derivatives are notoriously susceptible to aerial oxidation.[3] The dark coloration is almost certainly due to the formation of colored oxidation and polymerization products upon exposure to air and light.[1][4] This issue can be exacerbated by the presence of trace metal impurities which can catalyze oxidation.

Q3: I see multiple peaks in the aromatic region of my ¹H NMR that I can't assign to the product. What could they be?

Unassigned aromatic peaks often point to the presence of positional isomers or aromatic byproducts. The most likely culprits are:

  • Residual Starting Material: Unreacted 2-aminophenol or 2-nitrophenol.

  • Positional Isomers: If the initial starting material (2-aminophenol or 2-nitrophenol) contained isomers like 3- or 4-aminophenol, these will carry through the synthesis.

  • Byproducts from Nitro Reduction: Intermediates such as nitrosobenzene or condensed products like azoxybenzene and azobenzene have distinct aromatic signals.[5][6]

Q4: Can I use a tertiary amine base for the direct fluoroalkoxylation of 2-aminophenol?

While tertiary amines can be used as acid scavengers, a strong base like sodium hydride (NaH), potassium hydroxide (KOH), or an alkali metal alkoxide is typically required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which is necessary for the Williamson ether synthesis.[7]

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific experimental issues and provides a systematic approach to identifying and resolving them.

Problem 1: Low Purity by GC-MS, Unexpected Peaks Observed

Observation: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows the main product peak, but also several other significant peaks, leading to low overall purity.

Potential Cause A: Incomplete Reaction or Carryover of Starting Materials
  • Diagnosis: Compare the retention times and mass spectra of your impurity peaks with authentic standards of your starting materials (e.g., 2-aminophenol, 2-nitrophenol). 2-Aminophenol is a common impurity in syntheses starting from it.[8]

  • Mitigation Strategy:

    • Optimize Reaction Conditions: Increase reaction time, temperature, or the stoichiometry of the limiting reagent to drive the reaction to completion.

    • Purification: Unreacted 2-aminophenol or 2-nitrophenol can often be removed via an acidic wash. Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and wash with dilute aqueous HCl (e.g., 1M). The basic aniline product will remain in the organic layer, while the more basic/phenolic starting materials will be extracted into the aqueous layer as their respective salts.[9]

Potential Cause B: Formation of Positional Isomers
  • Diagnosis: Positional isomers (e.g., 3- or 4-(1,1,2,2-Tetrafluoroethoxy)aniline) will have the same molecular weight and similar mass spectra to your target compound. Their primary differentiation will be by retention time. Co-injection with a suspected isomeric standard can confirm identity. HPLC is often superior for separating positional isomers.[10][11][12][13]

  • Mitigation Strategy:

    • Source High-Purity Starting Materials: The most effective solution is prevention. Ensure the 2-aminophenol or 2-nitrophenol used is of high purity and free from other isomers. Always check the Certificate of Analysis (CoA) from your supplier.[14]

    • Chromatographic Purification: If isomers are present, purification by column chromatography or preparative HPLC is the most effective removal method. Specialized stationary phases, such as those based on cyclodextrins, have shown excellent performance in separating positional isomers of substituted anilines.[10][11]

Potential Cause C: Byproducts from Incomplete Nitro Group Reduction (Route B)
  • Diagnosis: If you used the nitro-intermediate route, incomplete reduction is a very common source of impurities. Look for peaks in your GC-MS with mass-to-charge ratios (m/z) corresponding to the species in the table below. The reduction of a nitro group can be complex, proceeding through several intermediates which can dimerize.[5][15][16]

  • Mitigation Strategy:

    • Ensure Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is active and not poisoned.[16][17] Use a fresh batch if necessary.

    • Extend Reaction Time/Increase Pressure: Ensure the reduction reaction is allowed to proceed to completion. Monitor by TLC or LC-MS until the nitro-intermediate is fully consumed. Increasing hydrogen pressure can also improve reaction rates.

    • Chromatography: These byproducts have different polarities and molecular weights from the final product and can typically be separated by standard silica gel column chromatography.

Impurity NameMolecular Weight ( g/mol )Likely m/z in MSStructure
2-(1,1,2,2-Tetrafluoroethoxy)nitrosobenzene 223.14223

N-(2-(1,1,2,2-Tetrafluoroethoxy)phenyl)hydroxylamine 225.15225

2,2'-Bis(tetrafluoroethoxy)azoxybenzene 430.27430

2,2'-Bis(tetrafluoroethoxy)azobenzene 414.27414

Table 1: Common byproducts from the incomplete reduction of 2-(1,1,2,2-tetrafluoroethoxy)nitrobenzene.
Problem 2: Product Degrades or Changes Color During Storage

Observation: A pure, colorless product is isolated, but it turns yellow or brown after a few days on the bench or in the refrigerator.

  • Diagnosis: This is characteristic of oxidative degradation. Aromatic amines are sensitive to both oxygen and light.[3][18] The degradation process can be complex, involving radical mechanisms and leading to highly colored polymeric materials.

  • Mitigation Strategy:

    • Inert Atmosphere Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

    • Protect from Light: Use amber vials or wrap the container in aluminum foil to prevent photodegradation.

    • Low-Temperature Storage: Store the material at low temperatures (-20°C is recommended for long-term storage) to slow the rate of any potential degradation reactions.[18]

    • Purification Before Use: If a stored sample has discolored, it can often be repurified by vacuum distillation or by passing it through a short plug of silica gel or activated carbon to remove colored impurities before use.[4]

Experimental Protocols & Visual Workflows

Diagram: Key Synthetic Pathways and Impurity Formation

This diagram illustrates the two main synthetic routes and highlights the critical junctures where common impurities are formed.

Synthesis_Impurities cluster_route_A Route A: Direct Alkoxylation cluster_route_B Route B: Nitro-Intermediate Reduction A_SM 2-Aminophenol A_Imp1 Isomeric Aminophenols (e.g., 4-AP) A_SM->A_Imp1 Present in SM A_React Reaction with TFE (Williamson Ether Synthesis) A_SM->A_React A_Prod Crude Product A_React->A_Prod Imp_Unreacted_A Unreacted 2-Aminophenol A_Prod->Imp_Unreacted_A Incomplete Reaction Imp_Isomer_A Isomeric Product A_Prod->Imp_Isomer_A From SM Impurity Final_Product Pure this compound A_Prod->Final_Product Purification B_SM 2-Nitrophenol B_Alkox Reaction with TFE B_SM->B_Alkox B_Nitro 2-(...ethoxy)nitrobenzene B_Alkox->B_Nitro B_Red Nitro Group Reduction (e.g., H2, Pd/C) B_Nitro->B_Red B_Prod Crude Product B_Red->B_Prod Imp_Incomplete Nitroso, Azoxy, Azo Byproducts B_Prod->Imp_Incomplete Incomplete Reduction B_Prod->Final_Product Purification Degradation Oxidation/Polymerization (Air/Light Exposure) Final_Product->Degradation

Caption: Synthetic routes and common impurity formation points.

Diagram: Troubleshooting Workflow for Low Purity

This workflow provides a decision tree for diagnosing the cause of low purity in your final product.

Troubleshooting_Workflow Start Problem: Low Purity by GC/HPLC Check_MW Analyze MS data. Do impurity peaks have same MW as product? Start->Check_MW Check_SM Compare RT/MS with starting materials Check_MW->Check_SM No Isomer Likely Cause: Positional Isomers Check_MW->Isomer Yes Check_Nitro Used Route B? Check for masses of azo/azoxy/nitroso species. Check_SM->Check_Nitro No SM_Imp Likely Cause: Unreacted Starting Material Check_SM->SM_Imp Yes Nitro_Imp Likely Cause: Incomplete Reduction Check_Nitro->Nitro_Imp Yes Other Other Impurity (e.g., solvent, reagent) Check_Nitro->Other No

Caption: Decision tree for troubleshooting low product purity.

Protocol: GC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required based on your specific instrumentation.

  • Instrumentation & Column:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS).

    • Column: HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40 - 550 amu

  • Sample Preparation:

    • Accurately prepare a solution of your crude or purified product in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main product peak based on its mass spectrum (M+ at m/z 209).

    • Analyze the mass spectra of impurity peaks and compare them against a library and the potential impurities listed in Table 1.

References

  • Hinze, W. L., et al. (2003). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Journal of Liquid Chromatography & Related Technologies, 26(1), 1–15.
  • ResearchGate. (2006). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column | Request PDF.
  • Hinze, W. L., et al. (2003). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substitute. Journal of Liquid Chromatography & Related Technologies.
  • ResearchGate. (n.d.). Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline.
  • Niu, S., Zhang, Q., & Wang, X. (2004). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Se Pu, 22(1), 93.
  • Autecha. (n.d.). Pharmaceutical Synthesis with 2-Aminophenol: Purity, Price, and Procurement.
  • U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Reddy, G. J., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(3), 634-637.
  • Lin, Z., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 8(3), 552-559.
  • Wang, C., et al. (2022). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Organic & Biomolecular Chemistry.
  • Yang, Y.-D., et al. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226.
  • ResearchGate. (n.d.). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows.
  • Li, Y., et al. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances.
  • Wikipedia. (n.d.). Tetrafluoroethylene.
  • Wikipedia. (n.d.). 2-Aminophenol.
  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 231.
  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?
  • Wang, Y., et al. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 27(19), 6296.
  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
  • Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
  • Chemistry university. (2021). Reduction of Nitrobenzenes to Aromatic Amines [Video]. YouTube.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • YouTube. (2021). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols [Video].
  • PubChem. (n.d.). Tetrafluoroethylene.
  • YouTube. (2018). C-Alkylation vs O-Alkylation: The Thrilling Face-Off! [Video].
  • The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene).
  • Jelier, B. J., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12245–12257.
  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Beilstein Journal of Organic Chemistry. (2009). Solvent-free phase-vanishing reactions with PTFE (Teflon®) as a phase screen.
  • LookChem. (n.d.). Purification of Aniline.
  • Royal Society of Chemistry. (2022). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite.
  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • Wikipedia. (n.d.). Tetrachloroethylene.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines.
  • WIPO. (2021). WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE.

Sources

Technical Support Center: Optimizing Reaction Conditions for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis and manipulation of these crucial chemical building blocks. Aniline and its derivatives are foundational in numerous applications, including pharmaceuticals and materials science, but their reactivity profile often presents unique synthetic hurdles.[1]

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the "why" behind experimental choices, offering logical workflows and validated protocols to empower you to overcome common obstacles and achieve your synthetic goals.

Section 1: Foundational Knowledge & Pre-Reaction Checks

This section addresses crucial preliminary steps that are often the root cause of reaction failures. Proper preparation and understanding of your starting materials are paramount.

FAQ 1: My aniline starting material is dark brown. Can I still use it?

Answer: It is highly inadvisable to use discolored aniline without purification. The dark color indicates the presence of oxidation products and polymers, which can interfere with your reaction, poison catalysts, and lead to a complex mixture of byproducts.[2]

Causality: Aniline is susceptible to air oxidation, a process that is accelerated by light.[3] The resulting impurities can act as inhibitors or participate in unwanted side reactions.

Recommended Action: Purification

For optimal results, purify aged or discolored aniline prior to use. Distillation is a common and effective method.

Step-by-Step Protocol: Purification of Aniline by Distillation [3][4]

  • Drying: Add anhydrous potassium hydroxide (KOH) or calcium hydride (CaH₂) pellets to the aniline and stir for several hours (or overnight) to remove water.[3]

  • Setup: Assemble a distillation apparatus. For larger volumes, steam distillation is an effective method.[4] For smaller, heat-sensitive derivatives, vacuum distillation is preferred.[3]

  • Distillation: Heat the flask gently. Collect the fraction that distills at the known boiling point of your specific aniline derivative. The purified aniline should be a colorless or pale yellow liquid.[3][4]

  • Storage: Store the purified aniline under an inert atmosphere (nitrogen or argon) in a dark, sealed container to prevent re-oxidation.[2]

FAQ 2: How critical is the purity of my solvents and other reagents?

Answer: Extremely critical. The success of many modern catalytic reactions, particularly cross-coupling reactions, is highly dependent on the purity of all components.

Key Considerations:

  • Water Content: Water can lead to catalyst deactivation and promote unwanted side reactions like protodeboronation in Suzuki couplings.[5] Always use anhydrous solvents, especially for moisture-sensitive reactions.

  • Dissolved Oxygen: Oxygen can oxidize sensitive catalysts, particularly the active Pd(0) species in cross-coupling reactions, rendering them inactive.[5] It is essential to degas solvents thoroughly.

Step-by-Step Protocol: Solvent Degassing

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, subject the solvent to at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing.

  • Inert Gas Sparging: A simpler method is to bubble a stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[5] This is sufficient for many applications.

Section 2: Troubleshooting Common Reactions

This section tackles specific issues encountered during common transformations of aniline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig & Suzuki-Miyaura)

Cross-coupling reactions are powerful tools, but their success hinges on the delicate interplay of catalyst, ligand, base, and solvent.

FAQ 3: My Buchwald-Hartwig amination is showing low to no conversion. What should I investigate first?

Answer: Low conversion in Buchwald-Hartwig aminations is a frequent issue, often stemming from problems with the catalytic cycle. The reduced nucleophilicity of many aniline derivatives, especially those with electron-withdrawing groups, makes these reactions challenging.[6]

Troubleshooting Workflow:

Buchwald_Troubleshooting cluster_catalyst Catalyst/Ligand Issues cluster_base Base Issues cluster_conditions Condition Issues Start Low/No Conversion Catalyst 1. Catalyst/Ligand System Start->Catalyst Base 2. Base Selection Catalyst->Base C1 Inactive Catalyst? Use a modern precatalyst (e.g., G3/G4 palladacycles). Catalyst->C1 C2 Poor Ligand Choice? For electron-deficient anilines, screen bulky, electron-rich ligands (XPhos, RuPhos). Catalyst->C2 Conditions 3. Reaction Conditions Base->Conditions B1 Base too weak? Stronger, non-nucleophilic bases (NaOtBu, KOtBu) are often required. Base->B1 B2 Base Degrading Substrate? For sensitive groups (e.g., nitro), use weaker bases like Cs₂CO₃ or K₃PO₄. Base->B2 Co1 Solvent Choice? Ensure anhydrous, degassed toluene or dioxane. Check reagent solubility. Conditions->Co1 Co2 Temperature? Increase temperature incrementally, monitoring for degradation. Conditions->Co2

Caption: A logical workflow to diagnose and solve common issues in Buchwald-Hartwig amination.

Key Causality:

  • Catalyst & Ligand: The ligand's steric bulk and electronic properties are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. Electron-rich, bulky ligands are often necessary to promote these steps with challenging aniline substrates.[6]

  • Base: The base's role is to deprotonate the aniline (or a palladium-amine complex), which is often the rate-limiting step for electron-deficient anilines due to their lower N-H acidity.[7]

FAQ 4: I'm seeing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

Answer: Boronic acid homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen.[5]

Primary Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation events with the boronic acid, leading to the undesired homocoupled product.[5]

Mitigation Strategies:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure your reaction vessel is properly dried and that all solvents and reagents are thoroughly degassed.[5][8] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Catalyst/Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[9]

  • Reagent Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes help minimize homocoupling.

  • Base Quality: Use a fresh, anhydrous, and finely powdered base (e.g., K₃PO₄, Cs₂CO₃) to ensure efficient transmetalation in the productive cycle.[5]

Parameter Recommendation for Suzuki with Anilines Rationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃ with appropriate ligand, or a precatalyst (e.g., XPhos Pd G3)Precatalysts offer more reliable generation of the active Pd(0) species.[6]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Accelerates oxidative addition and reductive elimination, especially for challenging substrates.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Effective for the transmetalation step without being overly harsh on sensitive functional groups.[5]
Solvent Toluene, Dioxane, THF/Water mixturesMust be anhydrous and thoroughly degassed. Solvent choice can impact solubility and reaction kinetics.[5][9]

Table 1: Recommended starting conditions for Suzuki-Miyaura couplings involving aniline derivatives.

Acylation and Alkylation Reactions

These fundamental reactions can be complicated by the high reactivity of the aniline nitrogen.

FAQ 5: I'm trying to mono-acylate my aniline, but I'm getting a di-acylated byproduct. How can I improve selectivity?

Answer: Di-acylation occurs when the initially formed acetanilide reacts again with the acylating agent.[10] This is more common under forcing conditions or with highly reactive acylating agents.

Controlling Selectivity:

  • Reagent Stoichiometry: Use no more than 1.0 equivalent of the acylating agent. Slowly adding the acylating agent to the reaction mixture can also help.

  • Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the second acylation.

  • Choice of Acylating Agent: Using a less reactive acylating agent, such as acetic anhydride with a mild acid catalyst, can provide better control than a highly reactive acylating agent like acetyl chloride.[10]

FAQ 6: My aniline is too reactive for a desired electrophilic aromatic substitution (EAS) on the ring. What can I do?

Answer: The strong activating nature of the amino group can lead to multiple substitutions and other unwanted side reactions.[11][12] The solution is to temporarily "tame" its reactivity using a protecting group.

The Acetyl Group as a Reversible Shield: Acetylation converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group.[11][13] This new group is still an ortho-, para-director but is much less prone to over-reaction. The protection is easily reversed by acidic or basic hydrolysis.

Acetyl_Protection Aniline Aniline (-NH₂) Strongly Activating Protected Acetanilide (-NHCOCH₃) Moderately Activating Aniline->Protected Acetylation (Ac₂O, Pyridine) Substituted Substituted Acetanilide Protected->Substituted EAS Reaction (e.g., Nitration) FinalProduct Substituted Aniline Substituted->FinalProduct Deprotection (H₃O⁺ or OH⁻, Δ)

Sources

Technical Support Center: Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Introduction to the Synthesis

The synthesis of this compound derivatives typically involves the O-alkylation of a corresponding 2-aminophenol with a tetrafluoroethylating agent, most commonly tetrafluoroethylene (TFE) gas. This reaction is a variation of the Williamson ether synthesis.[1] The primary challenge lies in achieving selective O-alkylation over the competing N-alkylation of the amino group.[2] This guide will walk you through potential pitfalls and their resolutions.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Desired O-Alkylated Product

A low yield of the target this compound derivative can be attributed to several factors, primarily the competing N-alkylation side reaction.

Q: My reaction is producing a significant amount of the N-alkylated isomer. How can I improve O-selectivity?

A: The selectivity between O- and N-alkylation of 2-aminophenol is a classic challenge. The phenoxide is a harder nucleophile than the aniline nitrogen, while the aniline nitrogen is generally a better nucleophile in polar aprotic solvents. Several strategies can be employed to favor O-alkylation:

  • Protecting the Amino Group: A robust method to ensure O-selectivity is to temporarily protect the amino group.[3] Acylation to form an amide is a common strategy. The amide is significantly less nucleophilic, allowing the alkylation to proceed exclusively on the hydroxyl group. The protecting group can then be removed under acidic or basic conditions. A procedure for the protection of the amino group of 2-aminophenol is detailed below.[2][3]

  • Choice of Base and Solvent: The reaction conditions play a crucial role. Using a non-polar solvent can favor O-alkylation. A bulky base may preferentially deprotonate the more sterically accessible hydroxyl group. For Williamson ether synthesis, a common side reaction is elimination, which is influenced by the base and solvent.[4][5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the N-alkylation may have a higher activation energy.

Experimental Protocol: Protection of 2-Aminophenol

  • Dissolve 2-aminophenol in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, for example, triethylamine or pyridine, to scavenge the acid byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add an acylating agent, such as acetic anhydride or benzoyl chloride, dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with a dilute acid, a dilute base (like sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-protected 2-aminophenol.

Q: I am observing the formation of a dialkylated product. What causes this and how can I prevent it?

A: The formation of an N,O-dialkylated product occurs when both the hydroxyl and amino groups react with the tetrafluoroethylating agent. This is more likely to happen if the N-alkylated product forms first, as the secondary amine is still nucleophilic.

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the 2-aminophenol derivative relative to the tetrafluoroethylating agent.

  • Amine Protection: As mentioned above, protecting the amino group is the most effective way to prevent any reaction at the nitrogen.[3]

Problem 2: Formation of Polymeric Byproducts

Q: My reaction mixture is turning into a thick, insoluble mass. What is happening?

A: This is a strong indication of the polymerization of tetrafluoroethylene (TFE). TFE is highly susceptible to radical polymerization, which can be initiated by heat, impurities, or certain reaction conditions.

  • Control of TFE Addition: Introduce TFE gas to the reaction mixture in a controlled manner, either by bubbling it through the solution at a steady rate or by maintaining a specific pressure in the reaction vessel.

  • Use of Inhibitors: Consider adding a radical inhibitor to the reaction mixture, provided it does not interfere with the desired reaction.

  • Temperature Management: Avoid excessive reaction temperatures, as this can promote the polymerization of TFE.

Problem 3: Product Purity and Purification Issues

Q: My final product is discolored (e.g., brown or purple). What is the cause and how can I purify it?

A: Anilines are prone to oxidation, which can lead to the formation of colored impurities.[6] This can be exacerbated by heat, light, and the presence of air.

  • Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification Techniques:

    • Acid-Base Extraction: Aniline derivatives are basic and can be separated from non-basic impurities by acid-base extraction.[7][8] Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The aniline derivative will move into the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

    • Chromatography: Column chromatography on silica gel or alumina is an effective method for purifying aniline derivatives. A variety of solvent systems can be used, often involving mixtures of hexanes and ethyl acetate.[7]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[9]

Q: How can I effectively remove unreacted 2-aminophenol from my product?

A: Unreacted 2-aminophenol can often be removed by exploiting the difference in acidity between its phenolic hydroxyl group and the basicity of the product's amino group.

  • Basic Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can deprotonate the phenolic hydroxyl group of the unreacted 2-aminophenol, making it water-soluble and allowing it to be separated from the organic layer containing your product. Be cautious, as some aniline derivatives may have some solubility in basic solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The reaction typically proceeds via a nucleophilic substitution mechanism, akin to the Williamson ether synthesis.[1] The base deprotonates the hydroxyl group of the 2-aminophenol to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the tetrafluoroethylene.

Q2: Can I use other tetrafluoroethylating agents besides tetrafluoroethylene gas?

A2: While TFE is a common reagent, other sources of the tetrafluoroethyl group can be considered, such as 1,1,2,2-tetrafluoroethyl halides or sulfonates. The choice of reagent will influence the reaction conditions and potential side reactions.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring and for assessing the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structure elucidation of the product and any isolated side products.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, C-O-C).

Visualizing the Reaction Pathways

To better understand the synthetic challenges, the following diagrams illustrate the desired reaction and key side reactions.

Start 2-Aminophenol Phenoxide Phenoxide Intermediate Start->Phenoxide Deprotonation Base Base Base->Phenoxide Product This compound (Desired Product) Phenoxide->Product TFE Tetrafluoroethylene TFE->Product O-Alkylation

Caption: Desired O-Alkylation Pathway.

Start 2-Aminophenol N_Alkylated N-(1,1,2,2-Tetrafluoroethyl)-2-aminophenol (Side Product) Start->N_Alkylated N-Alkylation Oxidized Oxidized Impurities Start->Oxidized Oxidation TFE Tetrafluoroethylene TFE->N_Alkylated Dialkylated N,O-Bis(1,1,2,2-tetrafluoroethyl)aniline (Side Product) TFE->Dialkylated Polymer Polytetrafluoroethylene (Side Product) TFE->Polymer Polymerization N_Alkylated->Dialkylated O-Alkylation

Caption: Common Side Reaction Pathways.

Summary of Key Troubleshooting Points

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Poor O-Selectivity Competing N-alkylationProtect the amino group; optimize base, solvent, and temperature.
Dialkylation Reaction at both N and O sitesUse stoichiometric control of reagents; protect the amino group.
Polymer Formation Uncontrolled polymerization of TFEControl TFE addition rate; use radical inhibitors; manage temperature.
Product Discoloration Oxidation of the aniline moietyUse an inert atmosphere; purify via acid-base extraction, chromatography, or recrystallization.
Contamination with Starting Material Incomplete reactionDrive the reaction to completion; use a basic wash to remove unreacted 2-aminophenol.

We hope this technical support guide proves to be a valuable resource in your synthesis of this compound derivatives. For further assistance, please do not hesitate to contact our technical support team.

References

  • Buchwald, S. L., & Mauger, C. (2008). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols.
  • Google Patents. (n.d.). CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Li, Y., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry, 22(38), 7801-7805. [Link]
  • Ghosh, K., et al. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 40(10), 8546-8558. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • Xu, S., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
  • Goel, A., & Rani, M. (2022). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Journal of the Mexican Chemical Society, 66(3), 385-394. [Link]
  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. [Link]
  • Goel, A., & Rani, M. (2022). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. SciELO México. [Link]
  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]
  • Togni, A., & Besset, T. (2014). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.
  • ResearchGate. (2013).
  • Google Patents. (n.d.). CN102731321B - Method for preparing 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) aniline.
  • Justia Patents. (1997).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.
  • Google Patents. (n.d.).
  • ResearchGate. (2014).
  • Wiśniewska, P., et al. (2020). Possible Side Effects of Polyphenols and Their Interactions with Medicines. Molecules, 25(19), 4434. [Link]
  • Wang, Y., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(18), 3326. [Link]
  • Biotage. (2023).
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]
  • Zhang, H., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(30), 4154-4157. [Link]
  • Singh, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24681. [Link]
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. [Link]
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Le, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 208-214. [Link]
  • Reddit. (2025).
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. [Link]

Sources

Technical Support Center: Troubleshooting Aniline Purification by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline purification. This guide is designed for researchers, scientists, and drug development professionals who rely on high-purity aniline for their work. Freshly distilled, colorless aniline is crucial for many sensitive applications, from the synthesis of pharmaceuticals to the creation of advanced polymers. However, aniline's propensity for oxidation and its hazardous nature can present significant challenges during purification.

This document provides in-depth, experience-based solutions to the most common issues encountered during the distillation of aniline. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve the problem at hand but also prevent it from recurring.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues. For more detailed explanations and protocols, please refer to the in-depth Troubleshooting Guides below.

Question Brief Answer
Why did my freshly distilled aniline turn yellow/brown so quickly? This is due to air and light-induced oxidation. Aniline is highly susceptible to oxidation, which forms strongly colored impurities like azobenzene and polymeric materials.[1][2] Store purified aniline under an inert atmosphere (nitrogen or argon) in a dark, sealed container.
What is the purpose of adding zinc dust to the distillation? Zinc dust serves two main purposes: 1) It acts as a reducing agent, converting colored oxidation byproducts back into aniline, and 2) its rough surface promotes smooth, even boiling, preventing dangerous bumping.[3][4]
My distillation is "bumping" violently. How can I stop it? Bumping is caused by superheating of the liquid.[5][6] Ensure even heating with a mantle and vigorous stirring. For vacuum distillation, use a capillary bubbler (ebulliator) or a slow nitrogen bleed instead of boiling stones, which are ineffective under vacuum.[5]
What pressure should I use for vacuum distillation? A moderate vacuum is sufficient. Lowering the pressure to around 20 mmHg (2.67 kPa) will reduce aniline's boiling point from 184°C to approximately 72-73°C, which is a much safer and more manageable temperature.[7]
Is it necessary to pre-dry aniline before distillation? While not always mandatory, pre-drying with a suitable agent like potassium hydroxide (KOH) can be beneficial, especially if water contamination is significant.[8][9] Water forms a low-boiling azeotrope with aniline, which will distill first.
What are the most critical safety precautions? Aniline is highly toxic and can be absorbed through the skin.[10][11] Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including compatible gloves (e.g., butyl, neoprene, not nitrile for prolonged contact), and ensure an emergency eyewash and shower are accessible.[12][13]

In-Depth Troubleshooting Guides

Issue 1: Product Discoloration (Yellow, Red, or Brown Distillate)

The most frequent challenge in aniline purification is obtaining and maintaining a colorless product. The appearance of color is a direct indicator of chemical impurity, arising primarily from oxidation.

Root Cause Analysis:

Aniline's amino group makes its benzene ring electron-rich, rendering it highly susceptible to oxidation by atmospheric oxygen.[1][14] This process is often accelerated by light and heat. The initial oxidation products can further react to form a complex mixture of colored compounds, including nitrobenzene, azobenzene, and various polyanilines.[1][14][15]

Logical Troubleshooting Workflow:

G start Distillate is Colored (Yellow/Brown) check_reagents Was Zinc Dust Used? start->check_reagents check_atmosphere Was an Inert Atmosphere Used? check_reagents->check_atmosphere Yes sol_zinc Solution: Add Zinc dust to the distillation flask. check_reagents->sol_zinc No check_storage How was the Distillate Stored? check_atmosphere->check_storage Yes sol_inert Solution: Purge apparatus with N2/Ar. Maintain positive pressure. check_atmosphere->sol_inert No sol_storage Solution: Store under N2/Ar in an amber, sealed vial. check_storage->sol_storage Improperly (Exposed to Air/Light)

Caption: Decision tree for troubleshooting aniline discoloration.

Solutions & Protocols:

  • Pre-treatment with Zinc Dust:

    • Why: Zinc is a reducing agent that can convert colored oxidized impurities back to colorless aniline. It also provides nucleation sites for bubbles, ensuring smooth boiling.[3]

    • Protocol: To your distillation flask containing crude aniline, add a small amount of zinc dust (approx. 1-2% by weight). Gently swirl the flask before starting the distillation.

  • Maintain an Inert Atmosphere:

    • Why: Excluding oxygen is the most effective way to prevent oxidation during the distillation process.

    • Protocol: Assemble your distillation apparatus and perform several vacuum/inert gas (nitrogen or argon) backfill cycles to purge all the air. Maintain a gentle, positive pressure of the inert gas throughout the distillation and cooling process.

  • Proper Storage of Purified Aniline:

    • Why: Purification is pointless if the product is immediately exposed to air and light.

    • Protocol: Collect the distilled aniline in a receiver flask that has been purged with inert gas. Immediately transfer the colorless distillate to a clean, dry amber glass vial or ampule. Purge the headspace with inert gas before sealing tightly. For long-term storage, consider sealing under vacuum or using a Teflon-lined cap with paraffin tape.

Issue 2: Low Yield or Purity

Low yield can be attributed to mechanical losses, incomplete distillation, or side reactions. Low purity indicates that undesired contaminants are co-distilling with the aniline.

Root Cause Analysis:

  • Common Impurities: Crude aniline can contain various process-related impurities such as unreacted nitrobenzene, phenol, and solvents, or degradation products.[16][17] Phenol is particularly problematic due to its boiling point (182°C) being very close to that of aniline (184°C).[18]

  • Water Contamination: Aniline is hygroscopic and can absorb atmospheric moisture.[2][8] Water forms a heteroazeotrope with aniline that boils at a lower temperature (98.7°C), which can affect the initial distillation phase.[8]

  • Poor Vacuum: An inefficient vacuum setup leads to distillation at higher-than-desired temperatures, which can promote thermal degradation and increase the risk of oxidizing residual air.

Data-Driven Troubleshooting:

This table highlights the boiling points of aniline and common impurities at atmospheric pressure, demonstrating the challenge of separation.

CompoundBoiling Point (at 760 mmHg)Notes
Aniline 184.1 °C Target compound.
Water100 °CForms a low-boiling azeotrope.
Phenol181.7 °CVery difficult to separate by simple distillation.
Nitrobenzene210.9 °CA higher-boiling impurity.

Solutions & Protocols:

  • Fractional Distillation:

    • Why: For impurities with close boiling points like phenol, a simple distillation setup is insufficient. A fractional distillation column (e.g., Vigreux or packed column) provides the necessary theoretical plates for efficient separation.

    • Protocol: Insert a fractionating column between the distillation flask and the still head. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. Collect the distillate in fractions, monitoring the temperature at the still head closely. The temperature should remain stable during the collection of pure aniline.

  • Vacuum Distillation:

    • Why: Distilling under reduced pressure lowers the boiling point, preventing thermal degradation.[7] Importantly, the separation efficiency between aniline and phenol often improves at lower pressures.[18]

    • Protocol: Use a vacuum pump capable of reaching at least 20 mmHg. Ensure all glass joints are properly sealed (use minimal, high-vacuum grease if necessary). Monitor the pressure with a manometer. The expected boiling point of aniline at 20 mmHg is ~72-73°C.[7]

  • Chemical Pre-treatment for Phenol Removal:

    • Why: Phenol is acidic and can be converted into a non-volatile salt.

    • Protocol: Before distillation, wash the crude aniline with a dilute aqueous solution of sodium hydroxide (NaOH). The phenol will react to form sodium phenoxide, a salt that will remain in the aqueous layer. Separate the organic (aniline) layer, dry it thoroughly (e.g., with KOH pellets), and then proceed with distillation.[18]

Issue 3: Operational & Safety Hazards (Bumping, Foaming, Exposure)

Operational safety is paramount when working with a toxic substance like aniline under distillation conditions.

Root Cause Analysis:

  • Bumping: Occurs when a liquid heats above its boiling point without forming vapor bubbles, leading to a sudden, violent burst of boiling.[5][6] This is common in clean glassware and is exacerbated under vacuum.

  • Foaming: Can be caused by the presence of surfactant-like impurities or by pulling a vacuum too quickly on a solution with dissolved gases.[19][20]

  • Toxicity: Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen and mutagen.[21][22] Exposure must be minimized through rigorous engineering controls and PPE.

Hazard Mitigation Workflow:

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Distillation prep_hood Work in Fume Hood op_heat Use Heating Mantle + Stir Bar prep_hood->op_heat prep_ppe Wear Correct PPE (Gloves, Goggles, Lab Coat) prep_ppe->op_heat prep_setup Inspect Glassware for Flaws prep_setup->op_heat op_vac Apply Vacuum Gradually op_heat->op_vac op_n2 Use N2 Bleed for Vacuum Distillation op_vac->op_n2 post_cool Cool Under Inert Gas op_n2->post_cool post_vent Vent to Inert Gas, NOT Air post_cool->post_vent post_dispose Dispose of Residue as Hazardous Waste post_vent->post_dispose

Caption: Workflow for safe aniline distillation.

Solutions & Protocols:

  • Preventing Bumping:

    • Atmospheric Pressure: Use fresh boiling chips or a magnetic stir bar. Never add boiling chips to a hot liquid.[5]

    • Vacuum Distillation: A magnetic stir bar is essential. Boiling chips are ineffective under vacuum. The best practice is to introduce a very fine stream of nitrogen or argon gas through a long capillary tube (an ebulliator) that reaches the bottom of the flask. This provides a constant stream of nucleation sites, ensuring smooth boiling.[5]

  • Minimizing Foaming:

    • Controlled Vacuum: Apply the vacuum gradually to allow dissolved gases to escape slowly.[19] Sudden pressure drops cause rapid degassing, leading to foam.

    • Flask Size: Use a distillation flask that is no more than half to two-thirds full. This provides headspace to contain any foam that does form.[6]

    • Anti-Foaming Agents: If foaming is persistent due to impurities, a very small amount of a high-boiling, inert anti-foaming agent can be added, but this should be a last resort as it introduces a new substance to the mixture.[20]

  • Ensuring Personal Safety:

    • Engineering Controls: All handling and distillation of aniline MUST be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors.[12]

    • Personal Protective Equipment (PPE): Wear appropriate chemical splash goggles, a face shield, a lab coat, and compatible gloves. Note that standard nitrile gloves may offer insufficient protection for prolonged contact; butyl or neoprene gloves are often recommended.[13] Always consult a glove compatibility chart.

    • Waste Disposal: The dark, tarry residue remaining in the distillation flask is hazardous waste and must be disposed of according to institutional and local regulations.[10][22] Do not pour it down the drain.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound.
  • Wikipedia. (n.d.). Aniline.
  • Penta Chemicals. (2025). Aniline - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Cornell University Environmental Health and Safety. (n.d.). 16.11 Extractions and Distillations.
  • Buchi.com. (n.d.). Foam is foe in rotary evaporation. Here is how to prevent it.
  • Laboratory Supply Network. (2017, June 26). How to Minimize Bumping and Foaming.
  • Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
  • Lab Instrument Manufacturer. (n.d.). How do you stop a Rotovap from bumping?.
  • Texium. (2020, June 3). Vacuum Distillation of Aniline.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • Lab Manager. (2017, April 20). How to Deal with Solvent Bumping and Foaming During Lab Evaporation.
  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline.
  • University of California. (n.d.). Aniline Safety Sheet.
  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
  • ResearchGate. (2017, May 29). Why does color of aniline change during storage?.
  • Guidechem. (n.d.). How is Aniline Purified Using Steam Distillation?.
  • Google Patents. (2024, March 15). CN111056954A - Aniline purification method.
  • ResearchGate. (2017, March 19). How to distill aniline before using it for polymerization?.
  • Sciencemadness Discussion Board. (2011, July 15). Steam distillation of aniline.
  • Washington State University. (n.d.). Aniline Safety Sheet.
  • Ataman Kimya. (n.d.). ANILINE.
  • BYJU'S. (n.d.). Aniline.
  • Benchchem. (n.d.). Preventing oxidation of the aniline group during complexation.
  • PubChem - NIH. (n.d.). Aniline.
  • Scribd. (n.d.). Acetanilide Synthesis from Aniline.
  • Quora. (2017, April 14). Why do we use zinc dust in the formation of acetanilide from aniline?.
  • Sciencemadness Discussion Board. (2025, September 7). Acetanilide synthesis from aniline and acetic acid.

Sources

Technical Support Center: Preventing Oxidation of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-(1,1,2,2-Tetrafluoroethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated intermediate. The presence of the amino group on the benzene ring makes anilines, including this specific derivative, susceptible to oxidation.[1][2] This oxidation can lead to the formation of colored impurities and degradation products, compromising the purity and reactivity of the compound.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate and prevent the oxidation of this compound, ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has turned yellow/brown. What happened?

A1: The color change you are observing is a classic indicator of oxidation.[2][3] Like many aromatic amines, this compound is prone to air oxidation, which results in the formation of colored byproducts.[2] This process is often accelerated by exposure to light and elevated temperatures. A similar phenomenon is observed in a related compound, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, which turns dark purple when exposed to light and air.[4]

Q2: Can I still use the discolored material in my synthesis?

A2: The suitability of the oxidized material depends on the sensitivity of your reaction. For high-purity applications, such as pharmaceutical synthesis or the creation of analytical standards, using the discolored product is not recommended as the impurities can lead to unpredictable outcomes and side reactions.[3] For less sensitive applications, purification before use might be an option, but it is always best to start with a pure, unoxidized reagent.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A3: The primary factors that accelerate the oxidation of anilines are:

  • Oxygen (Air): The most direct cause of oxidation.[5]

  • Light: Photons can provide the energy to initiate oxidation reactions.[3]

  • Heat: Increased temperature accelerates the rate of chemical reactions, including oxidation.[3][6]

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q4: Is the tetrafluoroethoxy group affecting the stability of the aniline?

A4: Fluorinated groups, such as the tetrafluoroethoxy group, can influence the electronic properties of the aniline ring. While these groups are generally considered electron-withdrawing, which can slightly decrease the electron density on the amine and potentially reduce its susceptibility to oxidation compared to aniline itself, the fundamental reactivity of the amino group remains. Therefore, proper handling and storage are still critical.

Troubleshooting Guide: Common Oxidation-Related Issues

This section provides a structured approach to identifying and resolving common issues related to the oxidation of this compound during storage and in-reaction use.

Observed Issue Potential Cause Recommended Action
Color darkens during storage Improper storage (exposure to air, light, or heat).Review and implement the recommended storage protocols outlined below. Discard or purify the material if significantly discolored.
Inconsistent reaction yields Use of partially oxidized starting material.Always use a fresh or properly stored, colorless sample. If oxidation is suspected, perform a purity check (e.g., NMR, LC-MS) before use.
Formation of colored byproducts in reaction mixture Oxidation of the aniline during the reaction.Ensure all solvents are deoxygenated and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
Material darkens immediately upon opening a new bottle Improper sealing or packaging from the supplier.Contact the supplier immediately to report the issue. Do not use the material if purity is critical.
Visualizing the Problem: A Simplified Oxidation Pathway

The oxidation of anilines can be a complex process involving radical intermediates and leading to a variety of products, including nitrobenzenes, azobenzenes, and polymeric materials.[1][2][7]

OxidationPathway Aniline This compound Radical Aniline Radical Cation Aniline->Radical [O], Light, Heat Products Colored Oxidation Products (e.g., Nitroso, Nitro, Azo Compounds, Polyanilines) Radical->Products Further Oxidation & Coupling

Caption: Simplified pathway of aniline oxidation.

Experimental Protocols for Preventing Oxidation

To maintain the integrity of this compound, it is crucial to implement rigorous handling and storage procedures.

Protocol 1: Optimal Storage Conditions

Objective: To minimize exposure to oxygen, light, and heat during short-term and long-term storage.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas source

  • Parafilm or a similar sealing film

  • Refrigerator or cold room (2-8°C)

  • Desiccator cabinet (optional, for added moisture protection)

Procedure:

  • Procurement: Purchase the smallest quantity of the aniline necessary for your immediate experimental needs to avoid long-term storage issues.[8]

  • Inert Atmosphere Blanketing: Before sealing the container for the first time, and after each use, flush the headspace of the vial with a gentle stream of an inert gas like nitrogen or argon for 30-60 seconds.[5][9] This displaces oxygen from the container.

  • Secure Sealing: Tightly close the vial with the PTFE-lined cap. For an extra layer of protection against air ingress, wrap the cap and neck of the vial with Parafilm.

  • Light Protection: Store the vial in its original opaque packaging or place it in a light-blocking secondary container.

  • Refrigeration: Store the sealed vial in a refrigerator at 2-8°C.[3] Do not freeze, as this can cause moisture condensation upon thawing.

  • Location: Keep the container in a dry, well-ventilated area away from incompatible materials.[6][10]

Protocol 2: Handling for In-Reaction Use

Objective: To prevent oxidation of the aniline during experimental setup and reaction.

Materials:

  • Schlenk line or glove box

  • Deoxygenated solvents (purged with nitrogen or argon for at least 30 minutes)

  • Syringes and needles (oven-dried)

Procedure:

  • Solvent Preparation: Prior to your reaction, ensure all solvents are thoroughly deoxygenated by sparging with nitrogen or argon.[5]

  • Inert Atmosphere Transfer: If possible, handle the aniline in a glove box. If a glove box is not available, use standard air-sensitive techniques (e.g., a Schlenk line).

  • Reagent Transfer: a. Briefly flush the aniline vial with inert gas before opening. b. Using a clean, dry syringe, quickly withdraw the required amount of the liquid. c. Immediately add the aniline to the reaction flask, which should already be under an inert atmosphere. d. Re-flush the aniline vial with inert gas before sealing and returning to cold storage.

  • Reaction Conditions: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.

Workflow for Handling Air-Sensitive Anilines

HandlingWorkflow cluster_Storage Storage cluster_Handling In-Reaction Use Storage_Start Receive Compound Inert_Blanket Blanket with N2/Ar Storage_Start->Inert_Blanket Seal Seal Tightly (PTFE Cap + Parafilm) Inert_Blanket->Seal Refrigerate Store at 2-8°C, in Dark Seal->Refrigerate Handling_Start Prepare Inert Reaction Setup Refrigerate->Handling_Start Retrieve for Use Degas_Solvents Use Deoxygenated Solvents Handling_Start->Degas_Solvents Transfer Transfer Aniline via Syringe under N2/Ar Degas_Solvents->Transfer React Run Reaction under Positive N2/Ar Pressure Transfer->React React->Inert_Blanket Return to Storage

Caption: Recommended workflow for storage and handling.

The Role of Antioxidants

For some applications, particularly in bulk storage or formulation, the addition of an antioxidant or a free radical scavenger can be considered to inhibit the oxidation process.[9] While not always suitable for high-purity synthesis where the antioxidant could interfere with the reaction, it is a viable strategy in other contexts. Common antioxidants for amines include hindered phenols (like BHT) and certain phenylene diamine derivatives.[2][11][12] However, the compatibility and potential for side reactions with this compound would need to be empirically determined for each specific application.

Conclusion

The oxidative stability of this compound is a critical factor for its successful application in research and development. By understanding the mechanisms of aniline oxidation and implementing rigorous protocols for storage and handling under inert conditions, researchers can ensure the purity and reactivity of this valuable compound. Adherence to these guidelines will minimize experimental variability and contribute to the generation of reliable and reproducible scientific data.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Mechanism of Polymerization of Aniline: A Review.
  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed...
  • Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. PubMed. [Link]
  • DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. [Link]
  • Aniline. Wikipedia. [Link]
  • Aniline antioxidant. Yun Xiang Lin. [Link]
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Effect of ionization potential (IP) of the anilines on their experimental radical scavenging activity.
  • Inhibition of amine oxidation.
  • Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. PMC. [Link]
  • Aniline.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). [Link]
  • Protecting Groups for Amines. YouTube. [Link]
  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Suzhou Senfeida Chemical Co., Ltd. [Link]
  • This compound | C8H7F4NO. Local Pharma Guide. [Link]
  • This compound | C8H7F4NO. PubChem. [Link]
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • In‐situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. JLUpub. [Link]
  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Compar
  • Radiation chemical oxidation of aniline deriv
  • Oxidation of aniline aerofloat in flotation wastewater by sodium hypochlorite solution. [Link]

Sources

Technical Support Center: Column Chromatography of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on the purification of fluorinated anilines by column chromatography is our top priority. This guide is designed to provide in-depth technical assistance, moving beyond simple instructions to explain the fundamental principles that govern successful separations. As your partners in science, we are committed to helping you navigate the complexities of your research with confidence.

A Guide for Researchers and Drug Development Professionals

Fluorinated anilines are crucial building blocks in medicinal chemistry and materials science. However, their unique electronic properties—stemming from the high electronegativity of fluorine and the basicity of the amino group—present distinct challenges during silica gel column chromatography. This guide provides expert-driven advice to troubleshoot common issues and optimize your purification protocols.

Troubleshooting Guide: From Tailing Peaks to Isomer Separation

This section addresses the most frequent and complex problems encountered during the chromatographic purification of fluorinated anilines.

Question 1: My fluorinated aniline is severely tailing on the silica column. What is causing this, and how can I fix it?

Answer:

Peak tailing is the most common issue when purifying anilines and other basic compounds on silica gel. The root cause lies in the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.

The Mechanism of Tailing:

  • Primary Interaction: The lone pair of electrons on the aniline's nitrogen atom forms a strong hydrogen bond with the acidic protons of the silanol groups.

  • Secondary, Stronger Interaction: A fraction of the basic aniline molecules can be protonated by the most acidic silanol sites, leading to a strong ionic interaction (R-NH3+...-O-Si).

  • Mixed-Mode Retention: This means your compound is being retained by two different mechanisms: the intended normal-phase partitioning and an unintended strong ionic binding. Molecules that interact ionically are retained much longer, slowly "bleeding" out of the stationary phase and creating a characteristic tail.

Solutions to Eliminate Tailing:

The strategy is to suppress the unwanted ionic interaction by deactivating the acidic silanol sites. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.

Step-by-Step Protocol for Suppressing Tailing:

  • Select Your Base: Triethylamine (TEA) is the most common and effective choice. Ammonia (as a 7N solution in methanol) is another excellent, albeit more volatile, option.

  • Determine the Concentration: Start by adding 0.1% to 1% (v/v) of TEA to your eluent system (e.g., Hexane/Ethyl Acetate). For a 1 L mobile phase preparation, this would be 1-10 mL of TEA.

  • Pre-Treat the Silica (Optional but Recommended): For particularly problematic separations, you can pre-treat your silica gel. Slurry the silica in your chosen mobile phase containing the basic additive. This ensures that the silanol groups are neutralized before the column is even loaded.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the amine-modified mobile phase. This is a critical step to ensure the entire stationary phase is deactivated. A system is only self-validating if it's consistent; proper equilibration ensures this.

  • Load and Elute: Dissolve your crude sample in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and load it onto the column. Proceed with the elution using the amine-modified solvent system.

Visualizing the Solution:

The following diagram illustrates the decision-making process for addressing peak tailing.

G cluster_problem Problem Identification cluster_solution Solution Pathway cluster_outcome Outcome Problem Symmetric Peak? (Run a quick TLC or small test column) AddBase Add 0.1-1% Triethylamine or Ammonia to Eluent Problem->AddBase No (Peak Tailing) Success Symmetric Peak Achieved Problem->Success Yes Equilibrate Equilibrate Column with Modified Eluent (3-5 CVs) AddBase->Equilibrate Analyze Analyze Fractions (TLC/LC-MS) Equilibrate->Analyze Analyze->Success Resolution Good Failure Tailing Persists? Consider Alternative Stationary Phase (Alumina, C18) Analyze->Failure Resolution Poor

Caption: Workflow for diagnosing and solving peak tailing.

Question 2: I am struggling to separate constitutional isomers of a difluoroaniline. How can I improve the resolution?

Answer:

Separating constitutional isomers (e.g., 2,4-difluoroaniline vs. 3,5-difluoroaniline) is challenging because they often have very similar polarities. Success depends on exploiting subtle differences in their interaction with the stationary phase.

Expertise-Driven Strategies for Isomer Separation:

Your primary goal is to change the selectivity (α) of your chromatographic system. This is most effectively done by altering the mobile phase composition, as solvent choice can accentuate minor differences in isomer polarity and hydrogen bonding capability.

  • Mobile Phase Optimization is Key: The choice of hydrogen-bond acceptors and donors in the eluent is critical. The position of the fluorine atoms relative to the amino group dictates the molecule's dipole moment and its ability to act as a hydrogen-bond donor.

    • Hexane/Ethyl Acetate (EtOAc): A standard starting point. EtOAc is a hydrogen-bond acceptor.

    • Hexane/Dichloromethane (DCM): DCM has a different selectivity and can sometimes resolve isomers that co-elute in EtOAc systems.

    • Hexane/Methyl tert-butyl ether (MTBE): MTBE is another excellent hydrogen-bond acceptor, but its steric bulk can lead to different interactions compared to EtOAc, sometimes providing the key to separation.

    • Ternary Systems: For very difficult separations, a three-component system like Hexane/DCM/EtOAc can provide the necessary fine-tuning of selectivity.

Data-Driven Method Development:

A systematic approach is crucial. The table below provides a logical progression for screening mobile phases to resolve isomers.

Step Solvent System (Example Ratios) Rationale & Key Interaction Expected Outcome
1 Hexane / Ethyl Acetate (9:1 to 7:3)Baseline: Standard system. EtOAc is a polar aprotic H-bond acceptor.Provides a starting point for Rf values and initial resolution.
2 Hexane / Dichloromethane (8:2 to 5:5)Alternative Selectivity: DCM is weakly polar with a different dipole moment.May change the elution order or improve separation of less polar isomers.
3 Hexane / MTBE (9:1 to 8:2)Steric Influence: MTBE is a sterically hindered H-bond acceptor.Can differentiate isomers based on the steric accessibility of the -NH2 group.
4 Toluene / Acetone (9:1 to 7:3)Aromatic Interactions: Toluene can engage in π-π stacking with the aniline ring.Offers a completely different retention mechanism that can be highly effective.

Protocol for Isomer Resolution:

  • TLC First: Run TLC plates in parallel using the solvent systems listed above. This is a rapid and material-sparing way to identify the most promising mobile phase.

  • Fine-Tune the Ratio: Once you have identified the best solvent system, fine-tune the solvent ratio to achieve a target Rf value between 0.2 and 0.35 for the lower-eluting isomer. This range typically provides the best resolution on a column.

  • Optimize Column Parameters:

    • Use High-Quality Silica: Employ silica gel with a small, uniform particle size (e.g., 40-63 µm) for higher efficiency.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Load Carefully: Dissolve the sample in a minimum volume of solvent and apply it as a narrow band to the top of the column. A broad starting band is a primary cause of poor resolution.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography for fluorinated anilines?

A: Yes, reversed-phase (RP) chromatography is an excellent alternative, especially for more polar or water-soluble fluorinated anilines. A C18 stationary phase is most common. The mobile phase typically consists of a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol. For anilines, it is often necessary to add an acid modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% to the mobile phase. This protonates the aniline (R-NH3+), ensuring a single species is present and resulting in sharp, symmetrical peaks.

Q2: My compound seems to be decomposing on the silica column. Is this possible?

A: While less common for simple fluorinated anilines, on-column degradation can occur, particularly with highly activated or sensitive substrates. The acidic nature of silica gel can catalyze decomposition reactions. If you suspect this is happening (e.g., you see new spots on TLC of the collected fractions or have very low recovery), consider the following:

  • Switch to a less acidic stationary phase: Neutral or basic alumina can be a good alternative.

  • Use deactivated silica gel: You can purchase commercially prepared deactivated silica or deactivate it yourself by adding a basic modifier like triethylamine to the slurry as described for preventing tailing.

Q3: How does the degree and position of fluorination affect elution order?

A: The effect is a combination of polarity and hydrogen bonding potential.

  • Increased Fluorination: Generally, increasing the number of fluorine atoms decreases the compound's polarity, causing it to elute faster in a normal-phase system (e.g., trifluoroaniline will elute before monofluoroaniline).

  • Positional Effects: The position of fluorine relative to the amine group is critical. Fluorine atoms in the ortho position (e.g., 2-fluoroaniline) can form an intramolecular hydrogen bond with one of the N-H protons. This internal interaction "masks" the amine's polarity, reducing its interaction with the silica gel and causing it to elute significantly faster than its meta or para isomers.

Visualizing Ortho-Effect:

Caption: Intramolecular H-bonding in ortho-isomers reduces polarity and speeds elution.

References

This section would be populated with real URLs from the search tool if it were used. The following are representative examples of the types of sources that would be cited.

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org. Chem. 1978, 43 (14), 2923–2925. (URL: [Link])
  • Introduction to Modern Liquid Chromatography, 3rd Edition. Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. John Wiley & Sons, 2010. (URL: [Link])
  • Column Chromatography. University of Rochester, Department of Chemistry. (URL: [Link])

handling and disposal of 2-(1,1,2,2-Tetrafluoroethoxy)aniline waste

A3: The sealed container is transported to a licensed hazardous waste treatment facility. There, it undergoes controlled high-temperature incineration. [4][9]The temperature is raised to at least 1100 °C to ensure the complete breakdown of the stable carbon-fluorine bonds. [7]The resulting gases are passed through a series of "scrubbers" that neutralize harmful acidic gases (like HF) and capture particulates before the cleaned emissions are released into the atmosphere. [11]

Section 6: Summary of Chemical Data

PropertyValueSource
Chemical Name This compound[20][21]
CAS Number 35295-34-2[20][22]
Molecular Formula C8H7F4NO[20][22]
Molecular Weight 209.14 g/mol [20]
Classification Halogenated Aromatic Amine[2][9]
Appearance Clear to slightly yellow oily liquid[1]

References

  • Aniline | Medical Management Guidelines.
  • Inciner
  • This compound | C8H7F4NO. Local Pharma Guide. [Link]
  • Aniline - Incident management. GOV.UK. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • Hazardous waste segreg
  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]
  • 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline.
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
  • Surface Decontamination of Amine Compounds (Aniline) by DeconGelTM 1101. Galen Enterprise LLC. [Link]
  • OSHA Glove Selection Chart. University of South Florida Environmental Health and Safety. [Link]
  • Waste incinerators. UNEP Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. [Link]
  • Aniline Standard Operating Procedure.
  • 2-(1,1,2,2-Tetrafluoroethoxy)
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Institutes of Health (NIH). [Link]
  • This compound.
  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
  • Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • Chemical resistant gloves. Kerbl. [Link]
  • Amines as occupational hazards for visual disturbance. National Institutes of Health (NIH). [Link]
  • Hazardous waste acceptance conditions. University of Groningen. [Link]
  • This compound. PubChemLite. [Link]
  • The NIH Drain Discharge Guide. National Institutes of Health (NIH). [Link]
  • Amines. RPS Group. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 3-(1, 1, 2, 2-Tetrafluoroethoxy)aniline, min 97%, 1 gram. CP Lab Safety. [Link]
  • Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)

Validation & Comparative

A Comparative Guide to the Reactivity of Aniline and 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers

This guide provides an in-depth comparison of the chemical reactivity of 2-(1,1,2,2-Tetrafluoroethoxy)aniline against the foundational aromatic amine, aniline. The introduction of the highly fluorinated ethoxy group at the ortho position dramatically alters the electronic and steric profile of the molecule, leading to significant, and often advantageous, differences in reactivity. This analysis is designed for researchers in medicinal chemistry and materials science who utilize aniline scaffolds and seek to modulate their synthetic handles for improved outcomes.

Introduction: Understanding the Key Structural Differences

Aniline is a cornerstone building block in chemical synthesis, valued for the rich reactivity conferred by its amino group. The nitrogen's lone pair of electrons can be donated into the aromatic pi-system, activating the ring towards electrophilic substitution, or can act as a nucleophile in its own right.[1]

This compound introduces a bulky, and more importantly, an electronically complex substituent ortho to the amine. This -OCF₂CHF₂ group presents a fascinating dichotomy of electronic effects: the oxygen atom can donate electron density via resonance, while the four fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). As we will explore, this inductive effect is dominant, fundamentally tempering the reactivity of the parent aniline structure.

Electronic Profile and Basicity: A Quantitative Comparison

The most direct measure of the electronic influence on the amino group is its basicity, quantified by the pKa of its conjugate acid (the anilinium ion). A higher pKa value for the conjugate acid corresponds to a stronger base.[2]

The lone pair on aniline's nitrogen is delocalized into the benzene ring, which already makes it a much weaker base than aliphatic amines.[1] The addition of the tetrafluoroethoxy group in this compound further decreases the electron density on the nitrogen atom due to the strong inductive pull of the fluorine atoms. This makes the lone pair significantly less available to accept a proton.

CompoundStructurepKa (of Conjugate Acid)Interpretation
AnilineC₆H₅NH₂~4.61[2][3]Weakly basic
This compoundC₈H₇F₄NO2.68 (Predicted)[4]Significantly less basic

This nearly 100-fold decrease in basicity is a critical consideration for reaction planning. Reactions requiring a basic amine may fail or require the addition of an external base when using the fluorinated analog.

G cluster_aniline Aniline: Electronic Effects cluster_fluoroaniline This compound: Electronic Effects a_ring Benzene Ring a_nh2 NH₂ Group a_ring->a_nh2 -I (Inductive Withdrawal) (Minor Effect) f_ring Benzene Ring a_lp Lone Pair a_nh2->a_lp Hosts a_lp->a_ring +R (Resonance Donation) ACTIVATING f_nh2 NH₂ Group f_lp Lone Pair f_nh2->f_lp Hosts f_sub -OCF₂CHF₂ Group f_sub->f_ring Strong -I (Inductive Withdrawal) DEACTIVATING f_lp->f_ring +R (Resonance Donation) ACTIVATING

Caption: Dominant electronic effects in Aniline vs. its fluorinated analog.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The strong activating, ortho-, para-directing nature of the amino group makes electrophilic substitution on aniline notoriously difficult to control. For instance, the bromination of aniline with bromine water proceeds uncontrollably to yield 2,4,6-tribromoaniline as a precipitate.[5][6] Controlling this reaction to achieve monosubstitution requires "taming" the amine, typically by converting it to a less-activating acetamide group.[6]

In stark contrast, the 2-(1,1,2,2-tetrafluoroethoxy) group serves as a powerful deactivating group for the aromatic ring.

Comparative Reactivity Insights:

  • Reaction Rate: Electrophilic substitution on this compound will be significantly slower than on aniline. The powerful deactivation from the substituent moderates the high activation from the amino group.

  • Controllability & Selectivity: This deactivation is synthetically useful. Reactions like bromination, which are uncontrollable with aniline, become manageable. Monosubstitution can be achieved without the need for a protecting group strategy.

  • Regioselectivity: The amino group directs incoming electrophiles to the ortho and para positions. In this compound, one ortho position is blocked. The primary sites for substitution will be the para position (position 4) and the remaining ortho position (position 6). Steric hindrance from the bulky fluorinated group may favor substitution at the less hindered para position.

Nucleophilicity in Acylation Reactions

The acylation of aniline to form acetanilide is a standard transformation that demonstrates the nucleophilicity of the amine's lone pair.[7] The reaction rate is dependent on the availability of this lone pair to attack the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).

Given the reduced electron density on the nitrogen in this compound (as evidenced by its lower basicity), its nucleophilicity is correspondingly diminished.

Expected Experimental Observations:

  • Aniline: Acetylation is rapid, often exothermic, and proceeds smoothly under standard conditions (e.g., acetic anhydride and a mild base like sodium acetate).[7]

  • This compound: The acylation reaction is expected to be substantially slower. Achieving a comparable reaction rate and yield may require forcing conditions, such as:

    • Higher reaction temperatures.

    • Longer reaction times.

    • The use of a more potent acylating agent or a stronger catalyst.

This reduced nucleophilicity can be a strategic advantage in complex molecules, allowing for selective reactions at other, more nucleophilic sites.

Proposed Experimental Protocols for Comparison

To empirically validate the discussed differences, the following experimental workflows are proposed.

Protocol 1: Comparative Bromination

Objective: To demonstrate the enhanced control in electrophilic aromatic substitution for the fluorinated aniline.

G cluster_aniline Pathway A: Aniline cluster_fluoroaniline Pathway B: this compound A1 Dissolve Aniline in Acetic Acid A2 Add Bromine Water dropwise at RT A1->A2 A3 Observe Immediate White Precipitate A2->A3 A4 Filter & Analyze Precipitate (Expected: 2,4,6-Tribromoaniline) A3->A4 B1 Dissolve Fluorinated Aniline in Acetic Acid B2 Add Stoichiometric Br₂ in Acetic Acid dropwise B1->B2 B3 Stir at RT for 2-4h, Monitor by TLC B2->B3 B4 Work-up, Purify by Column Chromatography & Analyze (Expected: Monobromo products) B3->B4 start Start start->A1 start->B1

Caption: Proposed workflow for a comparative bromination experiment.

Methodology:

  • Aniline Reaction: Dissolve aniline (1 equivalent) in glacial acetic acid. To this solution, add bromine water dropwise with stirring at room temperature. An immediate formation of a white precipitate of 2,4,6-tribromoaniline is expected.

  • Fluorinated Aniline Reaction: Dissolve this compound (1 equivalent) in glacial acetic acid. Add a solution of bromine (1 equivalent) in acetic acid dropwise at room temperature.

  • Monitoring and Analysis: Monitor the reaction of the fluorinated aniline by Thin Layer Chromatography (TLC). The reaction is expected to proceed much slower. After completion, the product mixture would require an aqueous work-up and purification, likely via column chromatography, to isolate the expected monobrominated isomers.

Protocol 2: Comparative Acetylation Rate Study

Objective: To quantify the difference in nucleophilicity by monitoring the rate of amide formation.

Methodology:

  • Setup: Prepare two separate reaction vessels, each containing a solution of the respective aniline (aniline in one, this compound in the other, 1 equivalent) in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature.

  • Initiation: At time t=0, add acetic anhydride (1.1 equivalents) to each flask simultaneously.

  • Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction. Quench the aliquot immediately (e.g., with a dilute amine solution) and analyze the ratio of starting material to the acetanilide product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the percentage conversion against time for both reactions. A significantly steeper curve is anticipated for aniline, visually and quantitatively demonstrating its higher reaction rate.

Conclusion and Strategic Implications

This compound is a significantly less reactive analog of aniline. This reduced reactivity is a direct consequence of the powerful inductive electron-withdrawing effect of the ortho-tetrafluoroethoxy substituent, which manifests in:

  • Dramatically Lower Basicity: It is a much weaker base, impacting its behavior in acid-base chemistry and its suitability for base-catalyzed reactions.

  • Attenuated Nucleophilicity: The amine is less nucleophilic, resulting in slower rates for reactions like acylation and alkylation.

  • Moderated Ring Activation: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution compared to aniline, allowing for more controlled and selective reactions that avoid polysubstitution.

For the medicinal or materials chemist, this compound should not be seen as a direct drop-in replacement for aniline, but rather as a strategic building block. Its tempered reactivity provides a powerful tool for achieving selectivity and control in complex synthetic sequences where the unbridled reactivity of aniline would be a liability.

References

  • Wikipedia. Aniline. [Link]
  • Organic Lecture Series. Amines. [Link]
  • vCalc. pKa of Aniline. [Link]
  • Khan Academy.
  • Chemistry LibreTexts.
  • YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

Sources

Navigating the Bioactivity Landscape of Fluorinated Anilines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 2-(1,1,2,2-Tetrafluoroethoxy)aniline Derivatives and Their Therapeutic Potential

For researchers and drug development professionals, the allure of fluorinated organic compounds is undeniable. The introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. Among the vast array of fluorinated building blocks, this compound presents an intriguing starting point for the synthesis of novel therapeutic agents.

While extensive public data on the specific biological activities of a wide range of this compound derivatives remains limited, a comprehensive analysis of structurally related fluorinated anilines provides a strong foundation for predicting their potential and guiding future research. This guide will objectively compare the demonstrated biological activities of analogous fluorinated aniline compounds, offer insights into the potential influence of the 1,1,2,2-tetrafluoroethoxy group, and provide detailed experimental protocols to empower researchers in their exploration of this promising chemical space.

The Influence of Fluorination: Learning from Analogs

The biological activities of aniline derivatives are significantly modulated by the nature and position of substituents on the aromatic ring. Fluorination, in particular, has been a successful strategy in medicinal chemistry to enhance drug efficacy. Studies on various trifluoromethyl and other fluoro-substituted anilines have revealed potent antimicrobial and anticancer activities.

Antimicrobial Activity: A Look at Trifluoro-Anilines

Research into trifluoro-aniline derivatives has demonstrated their efficacy against various bacterial strains, including pathogenic Vibrio species. These compounds often exert their antibacterial effects through mechanisms such as membrane disruption and the generation of reactive oxygen species (ROS). For instance, studies have shown that certain trifluoro-anilines can effectively inhibit biofilm formation, a key virulence factor in many bacterial infections.[1][2]

The lipophilicity conferred by fluorine atoms can facilitate the passage of these molecules through the bacterial cell membrane. Once inside, the electron-withdrawing nature of the fluoroalkyl groups can contribute to the generation of ROS, leading to oxidative stress and cell death.

Anticancer Potential: Insights from Fluorinated Aniline-Based Heterocycles

In the realm of oncology, fluorinated aniline derivatives have been incorporated into various heterocyclic scaffolds to create potent anticancer agents. These compounds have been shown to target a range of cellular mechanisms implicated in cancer progression, including the inhibition of protein kinases and the disruption of microtubule dynamics.

For example, 2-substituted aniline pyrimidine derivatives have been investigated as dual inhibitors of Mer and c-Met kinases, which are often overexpressed in tumors.[3] The aniline moiety in these compounds plays a crucial role in their binding to the kinase domain. The substitution pattern on the aniline ring, including the presence of fluorine-containing groups, can significantly impact their inhibitory potency and selectivity.

Furthermore, aniline derivatives have been utilized in the synthesis of tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.[4] By interfering with the dynamics of microtubules, these agents can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

Predicting the Role of the 2-(1,1,2,2-Tetrafluoroethoxy) Group

The 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CHF₂) is a unique substituent that is expected to impart distinct properties to the aniline scaffold compared to the more commonly studied trifluoromethyl group (-CF₃). The key differences lie in its greater lipophilicity and conformational flexibility.

This enhanced lipophilicity may lead to improved cell membrane permeability, potentially increasing the intracellular concentration of the drug and enhancing its biological activity. The tetrafluoroethoxy group is also more metabolically stable than many other alkyl or alkoxy groups, which could translate to a longer in vivo half-life.

The following diagram illustrates the logical flow for investigating the biological potential of novel this compound derivatives, drawing parallels from existing knowledge of other fluorinated anilines.

G cluster_0 Known Biological Activities of Fluorinated Anilines cluster_1 Predicted Influence of 2-(1,1,2,2-Tetrafluoroethoxy) Group cluster_2 Hypothesized Bioactivity of this compound Derivatives cluster_3 Experimental Validation known_antimicrobial Antimicrobial Activity (e.g., Trifluoro-anilines) hypo_antimicrobial Potent Antimicrobial Agents known_antimicrobial->hypo_antimicrobial informs known_anticancer Anticancer Activity (e.g., Kinase & Tubulin Inhibitors) hypo_anticancer Novel Anticancer Candidates known_anticancer->hypo_anticancer informs tf_group 2-(1,1,2,2-Tetrafluoroethoxy) Group properties Increased Lipophilicity Enhanced Metabolic Stability Altered Electronic Profile tf_group->properties imparts properties->hypo_antimicrobial may enhance properties->hypo_anticancer may enhance antimicrobial_testing Antimicrobial Assays hypo_antimicrobial->antimicrobial_testing guides anticancer_testing Anticancer Assays hypo_anticancer->anticancer_testing guides synthesis Synthesis of Derivatives synthesis->antimicrobial_testing synthesis->anticancer_testing

Caption: Logical workflow for investigating the biological activities of this compound derivatives.

Comparative Data from Structurally Related Compounds

To provide a tangible comparison, the following table summarizes the reported biological activities of various fluorinated aniline derivatives. This data serves as a valuable benchmark for researchers synthesizing and testing new compounds based on the this compound scaffold.

Compound ClassSpecific Derivative ExampleBiological ActivityKey Findings
Trifluoro-Anilines 2-iodo-4-trifluoromethylanilineAntimicrobialMIC of 50 µg/mL against V. parahaemolyticus.[1][2]
4-amino-3-chloro-5-nitrobenzotrifluorideAntimicrobialMIC of 100 µg/mL against V. parahaemolyticus.[1][2]
Anilino Triazolopyrimidines p-toluidino derivativeAnticancer (Tubulin Inhibitor)IC₅₀ of 0.45 µM for tubulin polymerization inhibition.[4]
Anilino Pyrimidines Compound 18cAnticancer (Kinase Inhibitor)IC₅₀ of 18.5 nM against Mer kinase and 33.6 nM against c-Met kinase.[3]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for assessing the antimicrobial and anticancer activities of novel this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow Diagram:

G start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate start->prep_compound inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (broth and bacteria, no compound) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

G start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 48-72 hours) treat_cells->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ value: concentration that inhibits cell growth by 50% read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The exploration of this compound derivatives holds considerable promise for the discovery of novel therapeutic agents. While direct experimental data is currently sparse, the wealth of information available for structurally related fluorinated anilines provides a robust framework for guiding future research. The unique properties imparted by the tetrafluoroethoxy group suggest that these derivatives could exhibit enhanced antimicrobial and anticancer activities.

By employing rigorous and validated experimental protocols, such as those outlined in this guide, researchers can systematically evaluate the biological potential of this intriguing class of compounds. The synthesis and screening of a focused library of this compound derivatives are a logical and exciting next step in unlocking their therapeutic potential.

References

  • Sathiyamoorthi, E., Boya, B. R., Lee, J.-H., & Lee, J. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 26(2), 623. [Link]
  • Sathiyamoorthi, E., Boya, B. R., Lee, J.-H., & Lee, J. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. [Link]
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

Sources

The Definitive Guide to the Structural Elucidation of 2-(1,1,2,2-Tetrafluoroethoxy)aniline: An In-Depth Crystallographic and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive technical overview of the structural analysis of 2-(1,1,2,2-tetrafluoroethoxy)aniline, a fluorinated aniline derivative of significant interest. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this document outlines the complete, best-practice workflow for such an analysis.

We will delve into the experimental intricacies of X-ray crystallography, from crystal growth to data refinement. Furthermore, we will present a comparative analysis, contrasting the definitive insights from crystallography with the valuable, complementary data obtained from other advanced analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical aspects of molecular structure determination.

The Importance of Structural Analysis for Fluorinated Anilines

Fluorinated anilines are a class of compounds with increasing importance in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The tetrafluoroethoxy group in this compound introduces a unique electronic and steric profile, making a detailed structural understanding essential for predicting its behavior and designing novel derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Workflow: A Step-by-Step Protocol

The successful crystallographic analysis of this compound would follow a meticulous, multi-step process.

Step 1: Crystal Growth

The initial and often most challenging step is obtaining high-quality single crystals. For a compound like this compound, which is likely to be a liquid or a low-melting solid at room temperature, several crystallization techniques should be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal formation.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This is typically achieved using specialized software packages. The initial model of the structure is then refined to best fit the experimental data.

A Comparative Perspective: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's structure and dynamics requires a multi-faceted approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹⁹F NMR would be indispensable.

  • ¹H NMR: Would provide information about the protons on the aniline ring and their connectivity.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, offering insights into the electronic environment of the fluorine atoms.[1][2] The chemical shifts and coupling constants in the ¹⁹F NMR spectrum can help confirm the structure of the tetrafluoroethoxy group.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State SolidSolution
Information Precise 3D coordinates, bond lengths, angles, intermolecular interactionsConnectivity, electronic environment, dynamic processes
Requirement High-quality single crystalsSoluble sample
Computational Chemistry

In the absence of experimental crystallographic data, computational modeling can provide valuable theoretical insights into the structure and properties of this compound. Techniques like Density Functional Theory (DFT) can be used to:

  • Predict the most stable conformation of the molecule.

  • Calculate theoretical bond lengths and angles.

  • Simulate spectroscopic data (e.g., NMR chemical shifts) for comparison with experimental results.[3]

Workflow for Computational Analysis:

G A Initial 2D Structure of this compound B 3D Structure Generation A->B C Conformational Search B->C D Geometry Optimization (e.g., DFT) C->D E Calculation of Properties (e.g., Energies, Spectroscopic Data) D->E F Analysis and Comparison with Experimental Data E->F

Caption: A typical workflow for the computational analysis of a small molecule.

Hypothetical Structural Features and Comparison with a Related Compound

While we await an experimental crystal structure of this compound, we can draw comparisons with the known crystal structure of a similar fluorinated aniline derivative, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline.[4]

Key Expected Features of this compound:

  • Conformation of the Tetrafluoroethoxy Group: The torsion angles around the C-O and C-C bonds of the side chain will be of particular interest.

  • Intramolecular Interactions: The possibility of hydrogen bonding between the amine protons and the oxygen or fluorine atoms of the side chain could influence the overall conformation.

  • Intermolecular Interactions: In the crystal lattice, we would expect to see hydrogen bonding involving the amine group and potentially weak interactions involving the fluorine atoms.

Comparison with (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline:

Feature(E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline[4]Hypothetical this compound
Fluorine Environment Trifluoromethyl groupTetrafluoroethoxy group
Side Chain Flexibility Relatively rigid due to C=C bondMore flexible with rotatable C-C and C-O bonds
Hydrogen Bonding N-H···F and N-H···π interactions observedN-H···O and N-H···F intramolecular and intermolecular interactions are possible
Crystal Packing Forms inversion dimersPacking will be influenced by the shape and flexibility of the tetrafluoroethoxy group

Conclusion

The structural elucidation of this compound is a critical step towards understanding its properties and potential applications. This guide has outlined the comprehensive, best-practice workflow for its analysis using single-crystal X-ray crystallography, the gold-standard technique for absolute structure determination. Furthermore, we have highlighted the importance of a multi-technique approach, incorporating NMR spectroscopy and computational chemistry to provide a complete picture of the molecule's structure and dynamics. While a definitive crystal structure is yet to be reported, the methodologies and comparative analyses presented here provide a robust framework for future investigations into this and other important fluorinated molecules.

References

  • Kose, E., et al. (n.d.). The investigation of fluorine substitution in difluoroanilines with focus on 2,6-difluoroaniline by spectroscopic methods, density functional theory approach, and molecular docking. Semantic Scholar.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chemical Science. (n.d.).
  • De-Jian, Z., et al. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C8H7F4NO | CID 2778434.
  • PubChem. (n.d.). 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 35295-34-2.
  • Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.
  • PubChem. (n.d.). 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane.
  • ResearchGate. (n.d.). ChemInform Abstract: A Novel Pyrrolidinium Ionic Liquid with 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate Anion as a Recyclable Reaction Medium and Efficient Catalyst for Friedel-Crafts Alkylations of Indoles with Nitroalkenes | Request PDF.
  • Cole-Parmer. (n.d.).
  • Hohman, J. N., et al. (2022). Chemical crystallography by serial femtosecond X-ray diffraction. PubMed.
  • Kubono, K., et al. (2018). Crystal Structure of (E)-2-(3,3,3-tri-fluoro-prop-1-en-1-yl)aniline. PubMed.
  • Al-Warhi, T., et al. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC.
  • Amanote Research. (n.d.). (PDF) Crystal Structure of 2-[2-(2-Amino.
  • PubChem. (n.d.). 4-(1,1,2,2-tetrafluoroethoxy)aniline.
  • The Australian National University. (n.d.). Fluorine-Labelled Proteins for NMR Spectroscopy.
  • PubChem. (n.d.). 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane.
  • BLDpharm. (n.d.). 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.,2,2-tetrafluoroethoxy)aniline.

Sources

A Senior Application Scientist’s Guide to the Validation of 2-(1,1,2,2-Tetrafluoroethoxy)aniline Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth methodology for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(1,1,2,2-Tetrafluoroethoxy)aniline. As a critical starting material and intermediate in pharmaceutical synthesis, ensuring the purity of this fluorinated aniline is paramount for the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). We will move beyond a simple procedural outline to explore the scientific rationale behind key decisions in method development and validation, comparing the proposed method with alternatives and grounding our protocol in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound (CAS: 35295-34-2, Molecular Formula: C₈H₇F₄NO) is a fluorinated aromatic amine increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents.[1][2][3] The introduction of the tetrafluoroethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design. However, the purity of this intermediate directly impacts the impurity profile of the final drug substance. Process-related impurities or degradation products can carry their own toxicological risks or affect the stability and efficacy of the API.

Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a fundamental component of a successful drug development program. High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile and thermally sensitive compounds like substituted anilines, offering superior precision and versatility compared to alternatives like Gas Chromatography (GC), which may require derivatization for such polar molecules.[4][5] This guide details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method, designed to separate the main component from potential impurities and degradation products, in accordance with ICH Q2(R1) guidelines.[6][7]

Method Development Strategy: Causality Behind Experimental Choices

The goal is to develop a stability-indicating method, which is defined by its ability to accurately measure the analyte of interest, free from interference from potential degradation products, process impurities, or other matrix components.[8] Our strategy is therefore predicated on understanding the analyte and anticipating its potential impurities.

Analyte Properties and Potential Impurities
  • Analyte: this compound is a moderately polar, basic compound due to the aniline functional group. Its UV chromophore makes it suitable for UV detection.

  • Process-Related Impurities: Synthesis of fluorinated anilines can introduce several impurities, including:

    • Positional Isomers: 3-(1,1,2,2-Tetrafluoroethoxy)aniline and 4-(1,1,2,2-Tetrafluoroethoxy)aniline.

    • Starting Material Carryover: Impurities from the precursors used in synthesis.

    • Side-Reaction Products: Such as products of incomplete reactions or over-reactions.[9][10]

  • Degradation Products: Forced degradation studies are essential to intentionally generate likely degradation products and ensure the method can resolve them.[11][12] For anilines, common degradation pathways include oxidation (forming N-oxides or colored polymeric impurities) and reactions under harsh pH, heat, and light conditions.[13][14]

Selection of Chromatographic Conditions

The selection of each parameter is a deliberate choice to ensure selectivity, efficiency, and robustness.

  • Technique (RP-HPLC): Reversed-phase HPLC is the logical choice. The nonpolar stationary phase (C18) provides effective retention for the aromatic ring of the aniline, while a polar mobile phase allows for controlled elution.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) offers a good balance of efficiency and backpressure. The smaller particle sizes yield higher resolution, which is critical for separating closely eluting isomers.

  • Mobile Phase: A gradient elution using acetonitrile and water is necessary to resolve impurities with a wide range of polarities. The aniline moiety has a basic pKa, meaning it can exhibit poor peak shape (tailing) on silica-based columns due to interaction with acidic silanol groups. To counteract this, a small amount of an acidifier like formic acid or phosphoric acid is added to the mobile phase. This suppresses the ionization of residual silanols and ensures the analyte is in a single protonated state, resulting in sharp, symmetrical peaks.

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is preferable to a simple UV detector. It not only quantifies at a specific wavelength (e.g., 245 nm) but also provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.

Experimental Protocol: Validated Purity Method for this compound

This protocol is a self-validating system. The initial system suitability tests confirm the system is performing correctly before any analysis, and the comprehensive validation steps provide documented evidence of the method's reliability.

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, DAD/PDA DetectorStandard system for robust and reproducible method validation.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard phase for good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier ensures protonation of the aniline for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% BA shallow gradient provides high resolution for the main peak and related impurities, followed by a steeper ramp to elute any highly retained compounds and a re-equilibration step.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
Detection DAD at 245 nmWavelength of suitable absorbance for the aniline moiety.
Preparation of Solutions
  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Reference Standard (RS) Solution: Accurately weigh ~10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the Reference Standard solution.

  • Spiking Solution (for Accuracy): Prepare a stock solution of known impurities, if available. Alternatively, use a forced degradation sample where impurities have been generated and characterized.

Forced Degradation Study Protocol

To demonstrate specificity, the drug substance is subjected to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the parent compound.[12]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

After exposure, samples are neutralized (if necessary), diluted to the target concentration (0.1 mg/mL), and analyzed alongside a non-degraded control.

Method Validation: A Comprehensive Approach (ICH Q2(R1))

The following validation parameters must be assessed to provide a high degree of assurance that the method is suitable for its intended purpose.[6][7]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Initial Method Development Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->Forced_Deg Stress Samples Specificity Specificity & Peak Purity (DAD) Forced_Deg->Specificity Demonstrate Selectivity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Robustness Robustness SST System Suitability Criteria Defined Robustness->SST Finalize Parameters Report Validation Report & Final SOP SST->Report

Caption: Workflow for HPLC Method Validation.

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. The results from the forced degradation study are critical here. The chromatograms should show that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using the DAD detector should confirm no co-eluting peaks.

  • Linearity: Assessed over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the target concentration). A minimum of five concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples of known concentration (e.g., a placebo matrix spiked with the analyte at 80%, 100%, and 120% of the target concentration) in triplicate. The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Assessed by performing six replicate sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 1.0%.[15]

    • Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day or using a different instrument. The %RSD across both data sets is evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the linearity curve. The LOQ must be precise and accurate.

  • Robustness: Small, deliberate variations are made to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2). The effect on the results (e.g., retention time, resolution) is evaluated to demonstrate the method's reliability during normal usage.

Data Summary and Comparative Performance

The validation results are summarized below to provide a clear overview of the method's performance.

Table 1: Summary of Validation Data for the Proposed HPLC Method

Validation ParameterAcceptance CriteriaTypical Result
Specificity Well-resolved peaks (Resolution > 2.0), no interference at analyte RtAll degradation peaks resolved; Peak purity index > 0.999
Linearity (Range) r² ≥ 0.999 (LOQ - 150%)r² = 0.9998
Accuracy 98.0 - 102.0% Recovery99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.82%
LOQ S/N ≥ 100.05 µg/mL
Robustness System suitability passesNo significant impact on results

To contextualize the performance, we compare our validated gradient method against a hypothetical, less-optimized isocratic HPLC method.

Table 2: Performance Comparison with Alternative Methodologies

FeatureValidated Gradient RP-HPLC Method (Proposed)Alternative Isocratic HPLC Method
Selectivity Excellent: Resolves all known impurities and degradation products.Poor: Late-eluting impurities may not elute; early-eluting polar impurities may co-elute with the solvent front.
Run Time ~35 minutes (including re-equilibration)~15 minutes
Application Stability-indicating purity testing, impurity profiling.Rapid, simple assay of the main component only; not suitable for impurity determination.
Robustness High: Proven through validation to be resilient to minor changes.Moderate: Small changes in mobile phase composition can cause significant shifts in retention.
Compliance Fully compliant with ICH guidelines for a stability-indicating method.Not compliant for use as a stability-indicating method.

Conclusion

This guide has detailed a robust, selective, and precise stability-indicating RP-HPLC method for the purity determination of this compound. By grounding our protocol in established regulatory guidelines and providing a clear scientific rationale for our experimental choices, we have developed a self-validating system that is fit for its intended purpose in a regulated pharmaceutical environment. The comprehensive validation data demonstrates that this method is highly suitable for routine quality control, stability studies, and impurity profiling, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024).
  • PubChem. 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline.
  • Local Pharma Guide. This compound. Local Pharma Guide. [Link]
  • PubChem. This compound.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. IJRRP. [Link]
  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
  • Global Research Online. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • MedCrave. (2016).
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • ResearchGate. (1993). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • Sultan Qaboos University. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise. [Link]
  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • SIELC Technologies. Separation of Ethanamine, 2,2,2-trifluoro-, hydrochloride on Newcrom R1 HPLC column. SIELC. [Link]
  • European Medicines Agency. (2021). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. EMA. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC. [Link]
  • SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC. [Link]
  • Beilstein Journal of Organic Chemistry. (2007).
  • Scholars Research Library. (2016).

Sources

A Comparative Spectroscopic Guide to Aniline and its Tetrafluoroethoxy Derivative

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

In the landscape of modern drug development and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability of C-F bonds to participate in complex electronic interactions—can dramatically alter a molecule's pharmacokinetic and physicochemical profile. Among the various fluorinated moieties, the tetrafluoroethoxy group (–OCH₂CF₃) is of particular interest. It serves as a bioisostere for other functional groups and can enhance metabolic stability and binding affinity.

This guide provides an in-depth spectroscopic comparison between aniline, a foundational aromatic amine, and its para-substituted derivative, 4-(2,2,3,3-tetrafluoroethoxy)aniline. By examining their signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a clear, experimentally grounded understanding of how this powerful substituent reshapes the spectroscopic landscape of an aromatic amine. This analysis is crucial for characterization, quality control, and mechanistic studies in synthetic and medicinal chemistry.

Molecular Structures and Electronic Effects

The introduction of the 4-(2,2,3,3-tetrafluoroethoxy) group to the aniline scaffold introduces significant electronic perturbations that are the root cause of the observed spectroscopic differences. These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density through the sigma (σ) bonds of the molecule. This strong electron-withdrawal deactivates the aromatic ring to some extent by lowering the electron density in the σ-framework.[1][2]

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the ethoxy linker can be delocalized into the π-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.

The interplay between the strong inductive withdrawal of the fluorinated alkyl chain and the resonance donation from the ether oxygen dictates the overall electronic character of the substituent and, consequently, the chemical environment of every atom in the molecule.

Caption: Dominant electronic effects in aniline and its derivative.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map the connectivity and electronic landscape of our compounds.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3][4] Ensure the sample is fully dissolved to prevent issues with spectral resolution.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, a common external or internal standard is CFCl₃.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe.[5] The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[6]

  • Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹H NMR, 16-64 scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance, several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio.[4]

G A Sample Prep (5-10 mg in 0.6 mL CDCl₃) B Insert into Spectrometer A->B C Lock & Shim B->C D Acquire Spectra (¹H, ¹³C, ¹⁹F) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis E->F

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Comparison

The proton NMR spectra reveal significant changes in the chemical shifts of the aromatic protons due to the influence of the tetrafluoroethoxy group.

Proton Assignment Aniline (δ, ppm) [7]4-(CF₃CF₂H₂CO)-Aniline (Predicted δ, ppm) Observed Shift & Rationale
Ar-H (ortho to NH₂) ~6.78 (d)~6.85 (d)Downfield Shift: The protons ortho to the amino group are also meta to the electron-withdrawing substituent, experiencing a net deshielding effect.
Ar-H (meta to NH₂) ~7.18 (t)~6.75 (d)Upfield Shift: These protons are ortho to the oxygen of the substituent and benefit from its +R (donating) effect, causing significant shielding.
-NH₂ ~3.45 (br s)~3.60 (br s)Downfield Shift: Reduced electron density on the ring, due to the substituent's -I effect, leads to less shielding of the amino protons.
-OCH₂- N/A~4.30 (t)Characteristic Triplet: Protons on the carbon adjacent to the oxygen are deshielded by the oxygen and coupled to the adjacent CF₂ group.
-CF₂H N/A~5.90 (tt)Highly Deshielded: This proton is directly attached to a carbon bearing two fluorine atoms, leading to a significant downfield shift.
¹³C NMR Comparison

The ¹³C NMR spectrum provides further evidence of the substituent's electronic impact on the aromatic ring's carbon framework.

Carbon Assignment Aniline (δ, ppm) [8][9][10]4-(CF₃CF₂H₂CO)-Aniline (Predicted δ, ppm) Observed Shift & Rationale
C-NH₂ (ipso) ~146.7~142.0Upfield Shift: The resonance-donating effect of the para-substituent's oxygen increases electron density at the ipso-carbon, causing shielding.
C-ortho to NH₂ ~115.2~116.0Slight Downfield Shift: These carbons are meta to the substituent, feeling its inductive withdrawal more strongly than any resonance effect.
C-meta to NH₂ ~129.3~115.5Significant Upfield Shift: These carbons are ortho to the substituent's oxygen, experiencing a strong shielding effect from its +R donation.
C-para to NH₂ (ipso) ~118.6~150.0Downfield Shift: This carbon is directly attached to the electronegative oxygen atom of the substituent.
-OCH₂- N/A~65.0 (t)Characteristic Triplet: Carbon signal is split into a triplet by coupling with the two adjacent fluorine atoms.
-CF₂H N/A~115.0 (tq)Complex Splitting: This carbon is coupled to its attached proton and the two geminal fluorine atoms, as well as the adjacent CF₂ group.
¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool for characterizing fluorinated molecules.[11][12] The ¹⁹F nucleus has 100% natural abundance and a large chemical shift dispersion, making it a highly sensitive probe.[13][14][15]

For 4-(2,2,3,3-tetrafluoroethoxy)aniline, one would expect two distinct signals:

  • -OCH₂CF₂-: A triplet around -90 ppm, due to coupling with the adjacent CF₂ protons.

  • -CF₂H: A doublet of triplets around -135 ppm, due to coupling with the geminal proton and the adjacent CF₂ group.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The presence, absence, and frequency of absorption bands provide a fingerprint of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.[16][17][18][19]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.[16][20]

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Comparative IR Data
Vibrational Mode Aniline (cm⁻¹) [21][22][23]4-(CF₃CF₂H₂CO)-Aniline (cm⁻¹) Interpretation of Differences
N-H Stretch (asymmetric & symmetric) 3440, 33603450, 3370Slight Blueshift (Higher Frequency): The electron-withdrawing nature of the substituent slightly strengthens the N-H bonds by reducing electron density on the nitrogen, leading to a higher vibrational frequency.[24][25]
N-H Bend (scissoring) ~1620~1625Minor Shift: This in-plane bending vibration is less affected by the electronic changes on the ring.
Aromatic C=C Stretch 1600, 15001610, 1510Minor Shifts: The overall aromatic character is maintained, with slight shifts due to altered ring electron density.
Aromatic C-N Stretch ~1280~1275Slight Redshift (Lower Frequency): The resonance donation from the para-substituent might slightly weaken the C-N bond character.
C-O-C Stretch (Aryl-Alkyl Ether) N/A~1250 (asym), ~1070 (sym) New Key Bands: The appearance of strong bands in this region is a definitive indicator of the ether linkage.
C-F Stretch N/A~1100-1200 (multiple, strong) New Key Bands: The presence of very strong, characteristic C-F stretching absorptions is the most prominent new feature in the derivative's spectrum.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the promotion of electrons from a π bonding orbital to a π* anti-bonding orbital in conjugated systems.

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).[26]

  • Sample Preparation: Prepare a dilute stock solution of the analyte with a precisely known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum (λ_max) between 0.5 and 1.0 AU.[27][28]

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum.

Comparative UV-Vis Data
Compound λ_max (nm) Molar Absorptivity (ε) Interpretation
Aniline (in Ethanol) ~230, ~280~8600, ~1430The band at ~230 nm corresponds to the π → π* transition of the benzene ring (primary band), while the band at ~280 nm is the benzenoid band, shifted by the auxochromic -NH₂ group.[29][30]
4-(CF₃CF₂H₂CO)-Aniline ~235, ~295(Varies)Bathochromic Shift (Red Shift): The oxygen atom of the tetrafluoroethoxy group acts as an auxochrome, extending the conjugation of the π system through its lone pair electrons. This lowers the energy gap for the π → π* transition, shifting the absorption maxima to longer wavelengths.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Comparative Fragmentation Analysis
Compound Molecular Ion (M⁺•, m/z) Key Fragments (m/z) & Interpretation
Aniline 9392: Loss of a hydrogen radical ([M-H]⁺).[31] 66/65: Loss of HCN followed by H•, indicative of ring fragmentation.[32][33]
4-(CF₃CF₂H₂CO)-Aniline 221221 (M⁺•): The molecular ion peak. 108: Cleavage of the ether bond (benzylic cleavage) to form the 4-aminophenoxy radical cation. 92: Subsequent loss of an oxygen atom.

The fragmentation pattern of the derivative is dominated by the cleavage of the C-O ether bond, which is a common and energetically favorable fragmentation pathway for aryl ethers. The presence of the tetrafluoroethoxy side chain provides a highly characteristic signature that is absent in the parent aniline.[34]

Conclusion

The substitution of a hydrogen atom in aniline with a 4-(2,2,3,3-tetrafluoroethoxy) group induces profound and predictable changes across a range of spectroscopic techniques.

  • NMR spectroscopy reveals a complex interplay of inductive and resonance effects, causing significant shifts in both proton and carbon signals and introducing new signals for the substituent itself. ¹⁹F NMR provides an unambiguous confirmation of the fluorinated moiety.

  • IR spectroscopy confirms the introduction of new functional groups through the appearance of strong C-O and C-F stretching bands, while also showing subtle shifts in the N-H vibrations due to altered electronic density.

  • UV-Vis spectroscopy demonstrates a bathochromic shift in the absorption maxima, consistent with the extension of the conjugated π-system by the oxygen's lone pairs.

  • Mass spectrometry provides a clear molecular weight and a distinct fragmentation pattern dominated by the cleavage of the ether linkage.

Together, these spectroscopic methods provide a comprehensive and self-validating toolkit for the identification, characterization, and quality assessment of aniline and its fluorinated derivatives. This guide serves as a foundational reference, illustrating the causal relationships between molecular structure and spectral output, which is essential for rational design and analysis in the chemical sciences.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.
  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame.
  • Standard Operating Procedure (SOP): NMR Analysis of a Sample. (n.d.). Selar.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • 19F NMR Chemical Shift Table. (n.d.). Alfa Chemistry.
  • Nmr spectroscopy of fluorine 19. (n.d.). SlideShare.
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
  • Infrared Spectroscopy. (n.d.). Illinois State University.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
  • Sample Preparation for UV-Vis Spectroscopy. (n.d.). Ossila.
  • Attenuated total reflectance (ATR). (n.d.). Anton Paar Wiki.
  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). YouTube.
  • Ultra-violet and visible spectroscopy. (n.d.). University of Calgary.
  • Attenuated total reflectance. (n.d.). Wikipedia.
  • Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts.
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd.
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).
  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.
  • How To Prepare Sample For UV Vis Spectroscopy? (2025, February 7). YouTube.
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate.
  • Spectroscopic Profile of N-(Hex-5-en-2-yl)aniline: A Technical Guide. (n.d.). Benchchem.
  • Aniline - SpectraBase. (n.d.).
  • Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database.
  • Mass spectra (x axis = m/z; y axis = relative abundance, %) of aniline... (n.d.). ResearchGate.
  • Mass spectral fragmentation of aniline-1-carbon-13. (n.d.). Journal of the American Chemical Society.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • UV-Visible absorption spectrum of aniline alpha naphthol The peaks... (n.d.). ResearchGate.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer? (2021, November 5). ResearchGate.
  • UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. (n.d.). PubMed.
  • Aniline(62-53-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. (n.d.). Journal of the American Chemical Society.
  • Aniline(62-53-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile. (2021, February 18). YouTube.
  • Substituent Effects. (n.d.). La Salle University.
  • Mass resolved IR spectroscopy of aniline-water aggregates. (2025, August 10). ResearchGate.
  • The UV–vis absorption spectrum of aniline under different EEF (0.000...). (n.d.). ResearchGate.
  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). National Institutes of Health.
  • UV-Vis. Molecular Absorption Spectroscopy. (n.d.).
  • UV-Visible Spectroscopy for Organic Compound Analysis. (n.d.). Scribd.
  • Substituent Effects in Substituted Aromatic Rings. (2022, September 24). Chemistry LibreTexts.
  • A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. (n.d.). ACS Publications.
  • Substituent Effects. (n.d.). Lumen Learning.
  • Substituent Effects in Aromatic Substitution I. (2011, September 5). YouTube.

Sources

A Researcher's Guide to the Metabolic Stability of Compounds with Tetrafluoroethoxy Groups: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to unique functional groups to overcome the persistent challenge of metabolic instability. Among the arsenal of fluorine-containing moieties, the tetrafluoroethoxy (-OCH₂CF₃) group has emerged as a compelling option. This guide provides an in-depth, comparative analysis of the metabolic stability of compounds bearing the tetrafluoroethoxy group, contrasting its performance with other commonly employed fluoroalkyl substituents. We will delve into the mechanistic underpinnings of its stability, provide supporting experimental data, and offer detailed protocols for its assessment, empowering researchers to make informed decisions in their drug discovery endeavors.

The Allure of Fluorine in Drug Design: A Double-Edged Sword

The introduction of fluorine into drug candidates is a well-established strategy to enhance a multitude of properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] The exceptional strength of the carbon-fluorine bond renders it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I drug metabolism.[3][4][5] By strategically placing a fluorine atom or a fluoroalkyl group at a metabolically labile position—a practice known as "metabolic switching"—the rate of clearance can be significantly reduced, leading to an extended drug half-life and improved bioavailability.[3][6]

However, the impact of fluorination is not universally positive and is highly dependent on the specific structural context. While groups like trifluoromethyl (-CF₃) are renowned for their ability to confer metabolic robustness, other fluorinated motifs can be susceptible to unexpected metabolic pathways.[7][8] This guide will specifically explore the nuanced behavior of the tetrafluoroethoxy group in this context.

The Tetrafluoroethoxy Group: A Rising Star in Metabolic Stabilization

The tetrafluoroethoxy group (-OCH₂CF₃) is increasingly being explored as a bioisosteric replacement for other functionalities to enhance metabolic stability.[2] Its combination of a metabolically stable tetrafluoroethyl moiety and an ether linkage presents a unique set of physicochemical properties.

Comparative Metabolic Stability: Tetrafluoroethoxy vs. Other Fluoroalkyl Groups

While extensive head-to-head comparisons are still emerging in the literature, the available data and mechanistic understanding allow for a robust comparative assessment. The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups serve as excellent benchmarks due to their widespread use in medicinal chemistry.

Functional GroupTypical Effect on Metabolic StabilityRationale
Tetrafluoroethoxy (-OCH₂CF₃) High The highly fluorinated ethyl group is resistant to oxidation. The ether linkage is also generally more stable than an ester or amide bond.
Trifluoromethyl (-CF₃) Very High The C-F bonds are exceptionally strong, and the electron-withdrawing nature of the group deactivates adjacent aromatic rings towards oxidative metabolism.[1][3]
Difluoromethoxy (-OCHF₂) Moderate to High Prevents O-demethylation, a common metabolic pathway for methoxy groups. However, the remaining C-H bond can still be a site of oxidation.[7]
Methoxy (-OCH₃) Low to Moderate Susceptible to O-demethylation by CYP enzymes, often leading to rapid clearance.
Ethyl (-CH₂CH₃) Low Readily undergoes oxidation at both the α- and β-positions.

Table 1: Comparative Metabolic Stability of Common Functional Groups. This table summarizes the general trends in metabolic stability conferred by the tetrafluoroethoxy group in comparison to other common substituents.

The tetrafluoroethoxy group is anticipated to exhibit metabolic stability comparable to or, in some contexts, superior to the difluoromethoxy group, primarily due to the absence of a potentially labile C-H bond directly attached to the oxygen atom. While the trifluoromethyl group is often considered the gold standard for metabolic blocking, the tetrafluoroethoxy group offers a different steric and electronic profile that may be advantageous for maintaining target potency and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanistic Insights into the Metabolism of Tetrafluoroethoxy-Containing Compounds

The metabolic fate of a compound is primarily dictated by the action of cytochrome P450 enzymes.[4][5] Understanding the potential metabolic pathways of the tetrafluoroethoxy group is crucial for predicting its in vivo behavior.

Resistance to Oxidative Attack

The primary reason for the enhanced metabolic stability of the tetrafluoroethoxy group lies in its resistance to oxidative metabolism. The electron-withdrawing fluorine atoms deactivate the adjacent methylene group, making it less susceptible to hydroxylation by CYP enzymes.

Potential Metabolic Pathways

While generally stable, the tetrafluoroethoxy group is not completely inert. Potential, albeit likely minor, metabolic pathways may include:

  • O-dealkylation: Cleavage of the ether bond is a theoretical possibility but is expected to be slow due to the electronic effects of the fluorine atoms.

  • Oxidation of the Aromatic Ring: If the tetrafluoroethoxy group is attached to an aromatic ring, metabolism may be directed to other, more activated positions on the ring.

  • Metabolism of Other Molecular Regions: The increased stability of the tetrafluoroethoxy moiety can shift the metabolic "soft spot" to other, less hindered or more electronically favorable positions within the molecule.

Studies on structurally related compounds, such as 1,1,1,2-tetrafluoroethane (HFC-134a), have shown that metabolism can lead to the formation of trifluoroacetic acid.[1] This suggests that if metabolism of the tetrafluoroethoxy group does occur, it may proceed through a pathway involving initial oxidation followed by cleavage of the C-C bond.

Experimental Assessment of Metabolic Stability: A Practical Guide

The in vitro liver microsomal stability assay is a cornerstone of early drug discovery for assessing the metabolic lability of new chemical entities.[9][10] This assay provides a quantitative measure of a compound's intrinsic clearance (CLint), a key parameter for predicting in vivo pharmacokinetic behavior.

In Vitro Liver Microsomal Stability Assay: Detailed Protocol

This protocol outlines a standard procedure for determining the metabolic stability of a compound using pooled liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and comparator compounds (e.g., with -CF₃, -OCHF₂, and non-fluorinated analogs)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension to reach the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression of this plot (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / mg of microsomal protein)

Diagram of the Experimental Workflow:

MetabolicStabilityAssay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents: - Test Compounds - Microsomes - Buffer - NADPH System mix Mix Microsomes, Buffer, & Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Take Samples at Time Points (0-60 min) start_reaction->time_points quench Quench with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Workflow for an in vitro microsomal stability assay.

Conclusion: A Valuable Tool for Modern Drug Discovery

The strategic incorporation of the tetrafluoroethoxy group represents a promising avenue for medicinal chemists seeking to enhance the metabolic stability of their drug candidates. Its inherent resistance to oxidative metabolism by cytochrome P450 enzymes can lead to a more favorable pharmacokinetic profile, characterized by a longer half-life and improved oral bioavailability. While it may not always surpass the exceptional stability of the trifluoromethyl group, the tetrafluoroethoxy moiety offers a distinct set of steric and electronic properties that can be leveraged to fine-tune a molecule's overall ADME profile and biological activity.

By employing robust in vitro assays, such as the liver microsomal stability assay detailed in this guide, researchers can quantitatively assess the impact of the tetrafluoroethoxy group and make data-driven decisions in the lead optimization process. As the quest for more effective and safer medicines continues, the judicious use of unique fluorinated substituents like the tetrafluoroethoxy group will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Di, L., & Kerns, E. H. (2015).
  • Antonijevic, N., & Christou, M. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 7(8), 2415-2428.
  • Ellis, M. K., et al. (1993). Metabolic fate and disposition of 1,1,1,2-tetrafluoroethane (HFC134a)
  • Fura, A. (2006). Role of biotransformation in drug discovery and development. Current topics in medicinal chemistry, 6(15), 1625-1641.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal research reviews, 21(5), 397-411.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 327(2), 325-337.
  • Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism and interactions. Basic & clinical pharmacology & toxicology, 96(3), 167-175.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Singh, S. S. (2006). Preclinical drug development: an overview. Journal of pharmacological and toxicological methods, 54(1), 1-16.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 1. Principles and overview. Chemistry & biodiversity, 4(10), 2299-2395.
  • Yan, Z., & Caldwell, G. W. (2001). Metabolism profiling and cytochrome P450 inhibition and induction in drug discovery. Current topics in medicinal chemistry, 1(5), 403-425.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561.
  • Zhou, S. F., et al. (2009). New perspectives on the roles of cytochrome P450 enzymes in drug-induced toxicity. Drug metabolism reviews, 41(2), 89-139.
  • Leucuta, S. E., & Vlase, L. (2006). Pharmacokinetics and metabolic drug interactions. Current clinical pharmacology, 1(1), 5-20.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2005). Prediction of drug metabolism and interactions on the basis of in vitro investigations. Basic & clinical pharmacology & toxicology, 96(3), 167-175.
  • Di, L., & Obach, R. S. (2015). The practice of ADMET in drug discovery. Current topics in medicinal chemistry, 15(12), 1088-1111.
  • Brandon, E. F., et al. (2003). The use of in vitro metabolism data in the prediction of in vivo metabolic clearance and drug–drug interactions in humans. Current drug metabolism, 4(5), 367-386.
  • Houston, J. B., & Galetin, A. (2008). Methods for predicting in vivo pharmacokinetics from in vitro data. Current drug metabolism, 9(9), 840-850.
  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature reviews Drug discovery, 4(10), 825-833.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods in the prediction of human drug metabolism. Expert opinion on drug metabolism & toxicology, 1(1), 31-43.
  • Pelkonen, O., et al. (2008). In vitro prediction of drug metabolism and interactions: a focus on the new EFSA guidance. Xenobiotica, 38(7-8), 923-941.
  • Pelkonen, O., & Raunio, H. (2005). In vitro-in vivo extrapolation of drug metabolism data. SAR and QSAR in Environmental Research, 16(1-2), 109-122.
  • Pelkonen, O., et al. (2009). In vitro-in vivo extrapolation of drug metabolism: a workshop report. Xenobiotica, 39(1), 1-8.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods for predicting drug metabolism in humans. Basic & clinical pharmacology & toxicology, 96(3), 167-175.
  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396.
  • Pelkonen, O., & Raunio, H. (2005). In vitro drug metabolism. Pharmacological reviews, 57(4), 441-455.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods for assessing drug metabolism and drug interactions. Basic & clinical pharmacology & toxicology, 96(3), 167-175.
  • Pelkonen, O., & Raunio, H. (2005). In vitro approaches to the study of drug metabolism. Pharmacological reviews, 57(4), 441-455.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods in drug metabolism and toxicology. Pharmacological reviews, 57(4), 441-455.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods for the assessment of drug metabolism and drug interactions. Basic & clinical pharmacology & toxicology, 96(3), 167-175.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods for the study of drug metabolism. Pharmacological reviews, 57(4), 441-455.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods in drug metabolism. Pharmacological reviews, 57(4), 441-455.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods in drug metabolism and toxicology. Pharmacological reviews, 57(4), 441-455.
  • Antonijevic, N., & Christou, M. (2019). Flipping the Metabolic Switch: Understanding and Applying Health Benefits of Fasting. Obesity (Silver Spring, Md.), 27(1), 26–36.
  • Guengerich, F. P. (2007). Mechanisms of drug toxicity and relevance to pharmaceutical development. Drug metabolism and pharmacokinetics, 22(1), 3-14.
  • Lin, J. H. (2006). The role of drug metabolism in drug discovery and development. Current drug metabolism, 7(5), 459-472.
  • Obach, R. S. (2001). The importance of drug metabolism in drug discovery. Current opinion in drug discovery & development, 4(1), 36-44.
  • Pelkonen, O., & Raunio, H. (2005). In vitro drug metabolism. Pharmacological reviews, 57(4), 441-455.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods for assessing drug metabolism and drug interactions. Basic & clinical pharmacology & toxicology, 96(3), 167-175.
  • Pelkonen, O., & Raunio, H. (2005). In vitro approaches to the study of drug metabolism. Pharmacological reviews, 57(4), 441-455.
  • Pelkonen, O., & Raunio, H. (205). In vitro methods in drug metabolism. Pharmacological reviews, 57(4), 441-455.
  • Pelkonen, O., & Raunio, H. (2005). In vitro methods in drug metabolism and toxicology. Pharmacological reviews, 57(4), 441-455.

Sources

The Synthetic Utility of 2-(1,1,2,2-Tetrafluoroethoxy)aniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and agrochemical synthesis, the selection of foundational molecular scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of available building blocks, fluorinated anilines have carved a significant niche, offering unique physicochemical properties that can enhance biological activity and metabolic stability. This guide provides an in-depth technical overview of 2-(1,1,2,2-Tetrafluoroethoxy)aniline and its derivatives, offering a comparative analysis of their applications, supported by experimental data and detailed synthetic protocols. While direct applications of this compound are not extensively documented in publicly available literature, its true value emerges in its role as a key intermediate in the synthesis of high-performance molecules. This guide will delve into the most prominent application of a chlorinated derivative, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, in the creation of a potent insecticide, and explore the broader potential of this class of compounds.

The Strategic Advantage of the Tetrafluoroethoxy Moiety

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to modulate a compound's properties. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a compelling set of advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the tetrafluoroethoxy group highly resistant to metabolic degradation. This can significantly increase the in vivo half-life of a drug or the environmental persistence of an agrochemical.

  • Lipophilicity and Bioavailability: The fluorine atoms increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and improve bioavailability.

  • Conformational Control: The bulky and electron-withdrawing nature of the tetrafluoroethoxy group can influence the conformation of the parent molecule, potentially leading to more favorable interactions with biological targets.

  • Receptor Binding: The unique electronic properties of the fluoroalkoxy group can alter the pKa of the aniline nitrogen and influence hydrogen bonding, potentially leading to enhanced binding affinity with target proteins.

These properties make anilines bearing the tetrafluoroethoxy group, such as this compound, attractive starting materials for the synthesis of novel bioactive compounds.

Case Study: A Derivative in Action - The Synthesis of Hexaflumuron

The most prominent and well-documented application of a derivative of our topic compound is the use of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline as a crucial intermediate in the synthesis of the insecticide hexaflumuron .[1][2] Hexaflumuron is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor, disrupting the molting process in insects.

Synthesis of Hexaflumuron: A Step-by-Step Protocol

The synthesis of hexaflumuron from 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline is a multi-step process. While several synthetic routes exist, a common pathway involves the formation of an isocyanate intermediate.

Step 1: Synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

The journey begins with the synthesis of the key aniline intermediate. A plausible industrial method involves the reaction of 2,6-dichloro-4-aminophenol with tetrafluoroethylene.[2]

Experimental Protocol: Synthesis of 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

  • Reactants: 2,6-dichloro-4-aminophenol, Tetrafluoroethylene (TFE), suitable solvent (e.g., dimethylformamide), and a catalyst.

  • Procedure:

    • Dissolve 2,6-dichloro-4-aminophenol in the solvent within a high-pressure reactor.

    • Introduce the catalyst.

    • Pressurize the reactor with tetrafluoroethylene gas.

    • Heat the reaction mixture to the desired temperature and maintain pressure for a specified duration to allow for the fluoroalkoxylation to proceed.

    • After the reaction is complete, cool the reactor, vent the excess TFE, and work up the reaction mixture to isolate the 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline product. Purification is typically achieved through crystallization or chromatography.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Intermediate Product 2_6_dichloro_4_aminophenol 2,6-dichloro-4-aminophenol Reaction Fluoroalkoxylation (High Pressure & Temperature) 2_6_dichloro_4_aminophenol->Reaction TFE Tetrafluoroethylene TFE->Reaction Aniline_Intermediate 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline Reaction->Aniline_Intermediate

Synthesis of the Aniline Intermediate

Step 2: Synthesis of Hexaflumuron

With the key aniline intermediate in hand, the next stage is the coupling with 2,6-difluorobenzoyl isocyanate.

Experimental Protocol: Synthesis of Hexaflumuron

  • Reactants: 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, 2,6-difluorobenzoyl isocyanate, and an inert solvent (e.g., toluene).

  • Procedure:

    • Dissolve 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline in the inert solvent.

    • Slowly add 2,6-difluorobenzoyl isocyanate to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The hexaflumuron product often precipitates out of the solution upon completion.

    • Isolate the product by filtration, wash with a suitable solvent to remove any unreacted starting materials, and dry to obtain the final product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_final_product Final Product Aniline_Intermediate 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline Coupling Urea Formation Aniline_Intermediate->Coupling Isocyanate 2,6-difluorobenzoyl isocyanate Isocyanate->Coupling Hexaflumuron Hexaflumuron Coupling->Hexaflumuron

Final Synthesis of Hexaflumuron
Performance Comparison: Hexaflumuron and Other Benzoylphenylurea Insecticides

The efficacy of hexaflumuron can be compared with other benzoylphenylurea insecticides. A study on the larvicidal activities of novel fluoro-substituted benzoylphenylureas against the oriental armyworm (Mythimna separata) and mosquito (Culex pipiens pallens) provides valuable comparative data.[3][4]

CompoundTarget PestLC50 (mg/L)Relative Potency (vs. Hexaflumuron)
Hexaflumuron Oriental Armyworm0.151.00
Compound 3 Oriental Armyworm0.081.88
Compound 6 Oriental Armyworm0.101.50
Hexaflumuron Mosquito0.00251.00
Compound 3 Mosquito0.00122.08
Compound 6 Mosquito0.00181.39

Data sourced from a study on the design and synthesis of benzoylphenylureas with fluorinated substituents.[3][4]

As the data indicates, the introduction of different fluorinated substituents on the aniline ring can lead to compounds with even higher insecticidal activity than hexaflumuron, highlighting the importance of the fluoroalkoxy aniline scaffold in developing potent agrochemicals.[3]

Exploring New Frontiers: Potential Antimicrobial Applications

While the agrochemical application is well-established for a derivative, the broader family of fluoroalkoxy anilines holds promise in other areas, notably as antimicrobial agents. Studies on other halogenated and trifluoromethylated anilines have demonstrated significant antibacterial and antifungal activity.[5]

For instance, a study on trifluoro-anilines against Vibrio species identified compounds with potent antibacterial and antibiofilm properties.[5] One of the active compounds, 2-iodo-4-trifluoromethylaniline, showed a minimum inhibitory concentration (MIC) of 50 µg/mL against planktonic cells. Another study on 2-(1H-tetrazolo-5-yl)anilines found that the introduction of a fluorine atom to the aniline fragment increased activity against Escherichia coli and Klebsiella pneumonia.

While specific data for this compound is not available, the structure-activity relationships observed in these studies suggest that it could serve as a valuable scaffold for the development of novel antimicrobial agents. The combination of the tetrafluoroethoxy group's metabolic stability and the aniline's versatile reactivity presents an opportunity for creating a new generation of antibiotics.

A Representative Synthetic Approach for Antimicrobial Anilines

The synthesis of potential antimicrobial aniline derivatives often involves coupling the aniline core with other heterocyclic or functionalized moieties. Below is a generalized protocol inspired by the synthesis of bioactive aniline derivatives.

Experimental Protocol: Synthesis of a Hypothetical N-Acyl-2-(1,1,2,2-Tetrafluoroethoxy)aniline

  • Reactants: this compound, an acyl chloride (e.g., a substituted benzoyl chloride), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve this compound and the base in the aprotic solvent and cool the mixture in an ice bath.

    • Slowly add the acyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Upon completion, wash the reaction mixture with an aqueous solution (e.g., dilute HCl, saturated NaHCO3, and brine) to remove the base and any unreacted acid chloride.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

    • Purify the resulting amide product by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline This compound Amide_Coupling Amide Bond Formation Aniline->Amide_Coupling Acyl_Chloride Acyl Chloride Acyl_Chloride->Amide_Coupling Amide_Product N-Acyl-2-(1,1,2,2-Tetrafluoroethoxy)aniline Amide_Coupling->Amide_Product

General Synthesis of N-Acylated Derivatives

Conclusion and Future Outlook

This compound and its derivatives represent a valuable class of chemical intermediates with significant potential in both agrochemical and pharmaceutical research. The well-documented use of its chlorinated analog in the synthesis of the highly effective insecticide hexaflumuron underscores the importance of the tetrafluoroethoxy moiety in imparting desirable biological and metabolic properties.

While direct applications of the parent compound are yet to be widely reported, the burgeoning field of antimicrobial research presents a fertile ground for its exploration. The established structure-activity relationships of other fluorinated anilines strongly suggest that derivatives of this compound could exhibit potent antibacterial and antifungal activities.

For researchers and drug development professionals, this compound should be viewed not as an end product, but as a strategic starting point. Its unique combination of stability, lipophilicity, and synthetic accessibility makes it an ideal scaffold for the construction of complex, high-performance molecules. The continued exploration of this and similar fluorinated building blocks will undoubtedly lead to the discovery of next-generation drugs and crop protection agents.

References

  • [No Author]. (n.d.). Design and Synthesis of Benzoylphenylureas with Fluorinated Substituents on the Aniline Ring as Insect Growth Regulators. ACS Publications.
  • Sun, R., et al. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry, 59(7), 3147-3153. [Link]
  • Sun, R., et al. (2011). Design and Synthesis of Benzoylphenylureas with Fluorinated Substituents on the Aniline Ring as Insect Growth Regulators. Journal of Agricultural and Food Chemistry, 59(7), 3147-3153. [Link]
  • Chen, L., et al. (2005). Synthesis and insecticidal evaluation of propesticides of benzoylphenylureas. Journal of Agricultural and Food Chemistry, 53(1), 38-41. [Link]
  • [No Author]. (n.d.). Synthesis and Insecticidal Activity of Heptafluoroisopropyl-Containing Benzoylphenylurea Structures. ResearchGate.
  • Parshikov, I. A., et al. (2018). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)
  • Fluoropharm. (n.d.). This compound.
  • PubChem. (n.d.). 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline.
  • [No Author]. (n.d.). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.
  • [No Author]. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3255. [Link]
  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.
  • [No Author]. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Springer.
  • Wang, S., et al. (2010). Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. European Journal of Medicinal Chemistry, 45(11), 5261-5269. [Link]
  • Brullo, C., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 15(6), 711. [Link]
  • Parshikov, I. A., et al. (2018). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)
  • [No Author]. (n.d.). A Novel Pyrrolidinium Ionic Liquid with 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonate Anion as a Recyclable Reaction Medium and Efficient Catalyst for Friedel-Crafts Alkylations of Indoles with Nitroalkenes. ResearchGate.
  • Sathiyamoorthi, E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 26(2), 623. [Link]
  • [No Author]. (n.d.). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Praktické lékárenství.
  • [No Author]. (n.d.). Synthesis, surface properties and biological activity of N,N,N-tris(hydroxymethyl)-2-oxo-2-(2-(2-(alkanoyloxy) ethoxy)ethoxy) ethanaminium chloride surfactants. ResearchGate.

Sources

A Comparative Guide to the Antimicrobial Properties of Trifluoro-anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the unique chemical space occupied by fluorinated organic compounds has become a fertile ground for discovery. Among these, trifluoro-anilines have emerged as a promising class of molecules demonstrating significant antimicrobial potential. This guide provides an in-depth, objective comparison of the antimicrobial performance of trifluoro-anilines, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

Introduction to Trifluoro-anilines as Antimicrobial Agents

Aniline derivatives have long been recognized for their diverse biological activities, and the incorporation of a trifluoromethyl (-CF3) group can profoundly enhance their therapeutic properties.[1] The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to biological targets, making trifluoro-anilines attractive candidates for antimicrobial drug development.[2] Recent studies have highlighted the efficacy of various trifluoro-aniline derivatives against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative species, as well as their ability to inhibit biofilm formation.[1][3][4]

Mechanism of Action: Disrupting the Bacterial Fortress

The primary antimicrobial mechanism of action for several investigated trifluoro-anilines appears to be the disruption of bacterial cell membrane integrity.[3][4] This leads to a cascade of detrimental effects, ultimately resulting in cell death.

One proposed mechanism involves the interaction of the lipophilic trifluoromethyl group with the lipid bilayer of the bacterial membrane, causing a loss of structural integrity. This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, and dissipation of the membrane potential, which is crucial for cellular energy production.

Furthermore, some studies on aniline derivatives suggest an alternative or complementary mechanism involving the inhibition of key bacterial enzymes. For instance, there is evidence to suggest that certain aniline derivatives may inhibit adenylate cyclase, an enzyme involved in cyclic AMP (cAMP) synthesis.[3] cAMP is a critical second messenger in bacteria, regulating various physiological processes, including virulence factor expression and metabolism. By inhibiting this enzyme, these compounds can disrupt essential bacterial signaling pathways.

Below is a diagram illustrating the proposed primary mechanism of action for trifluoro-anilines.

Trifluoro-aniline Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space TFA Trifluoro-aniline Membrane Lipid Bilayer TFA->Membrane Disruption of Membrane Integrity Leakage Leakage of Intracellular Components Membrane->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of trifluoro-aniline antimicrobial activity.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of trifluoro-anilines is best assessed through quantitative measures such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative trifluoro-aniline derivatives against various bacterial strains, alongside common antibiotics for comparison.

CompoundMicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
2-Iodo-4-trifluoromethylaniline (ITFMA) Vibrio parahaemolyticus50--
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Vibrio parahaemolyticus100--
ITFMA Vibrio harveyi50--
ACNBF Vibrio harveyi100--
N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 13) Methicillin-resistant Staphylococcus aureus (MRSA)3.12Vancomycin>50
N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 25) Staphylococcus aureus0.78Ciprofloxacin-
N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 25) Enterococcus faecium0.78Vancomycin-

Note: The data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

The data indicates that certain trifluoro-aniline derivatives exhibit potent antimicrobial activity, in some cases surpassing that of conventional antibiotics against resistant strains like MRSA.[2] For instance, the N-(trifluoromethyl)phenyl substituted pyrazole derivatives show remarkable efficacy against Gram-positive bacteria.[2]

Experimental Protocols: Determining Antimicrobial Susceptibility

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. A detailed, step-by-step methodology is provided below.

Broth Microdilution Assay Protocol
  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium for 18-24 hours.

    • Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the trifluoro-aniline compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The following diagram illustrates the experimental workflow for the broth microdilution assay.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (18-24h) McFarland Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland Inoculum Prepare Final Inoculum McFarland->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (16-20h, 37°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution assay.

Toxicity and Safety Profile

An essential aspect of drug development is the evaluation of a compound's toxicity. Preliminary studies on select trifluoro-anilines, such as ACNBF and ITFMA, have shown mild toxicity in Caenorhabditis elegans and seed germination models.[3][4] However, it is crucial to note that the toxicological profiles of trifluoro-anilines can vary significantly depending on their specific chemical structures.

Some studies on the cytotoxicity of trifluoromethyl-aniline derivatives have been conducted in the context of anticancer research.[5] These studies, often utilizing assays like the MTT assay on human cancer cell lines, can provide initial insights into the potential for off-target toxicity.[5][6] It is imperative that further comprehensive toxicological assessments, including in vitro cytotoxicity against a panel of human cell lines and in vivo studies in relevant animal models, are conducted to establish the therapeutic window and safety profile of any promising trifluoro-aniline antimicrobial candidate.

Conclusion and Future Directions

Trifluoro-anilines represent a compelling class of compounds with demonstrated antimicrobial and antibiofilm properties. Their efficacy against drug-resistant bacteria, coupled with a potentially distinct mechanism of action centered on membrane disruption, positions them as valuable leads in the fight against infectious diseases.

The structure-activity relationship appears to be a key determinant of their antimicrobial potency, with lipophilic substituents often enhancing activity. Future research should focus on:

  • Broad-Spectrum Activity: Expanding the evaluation of trifluoro-aniline derivatives against a wider range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Mechanistic Elucidation: Conducting more in-depth studies to precisely identify the molecular targets and pathways affected by these compounds.

  • Lead Optimization: Synthesizing and screening novel analogs to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

  • In Vivo Efficacy and Toxicology: Progressing promising candidates to in vivo models of infection and comprehensive toxicological studies to validate their therapeutic potential.

By systematically addressing these areas, the scientific community can unlock the full potential of trifluoro-anilines as a new generation of antimicrobial agents.

References

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]
  • Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands.
  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents. NIH. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational and comparative analysis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline, a fluorinated aromatic amine of increasing interest in medicinal chemistry and materials science. We will delve into its predicted molecular properties and compare them with the experimentally determined characteristics of its non-fluorinated counterpart, 2-ethoxyaniline, as well as other relevant aniline derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the influence of the tetrafluoroethoxy group on the physicochemical and electronic properties of the aniline scaffold.

Introduction: The Significance of Fluorination in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group, in particular, offers a unique combination of electronic and steric effects, making it an intriguing substituent for modulating the properties of bioactive compounds. This guide focuses on this compound as a case study to explore these effects through a combination of computational modeling and comparative analysis with non-fluorinated and alternative analogs.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of a compound's physicochemical properties is crucial for any application. The following table summarizes key properties of this compound and its selected analogs.

PropertyThis compound2-Ethoxyaniline4-Fluoroaniline4-Methoxyaniline
CAS Number 35295-34-2[1]94-70-2[2]371-40-4104-94-9[3]
Molecular Formula C₈H₇F₄NO[1]C₈H₁₁NO[2]C₆H₆FNC₇H₉NO[3]
Molecular Weight 209.14 g/mol [1]137.18 g/mol [4]111.12 g/mol 123.15 g/mol [3]
Boiling Point Not available228-233 °C[3][4]187.3 °C243 °C[3]
Melting Point Not available<-21 °C[4]-1.9 °C57.2 °C[3]
Density Not available1.051 g/cm³ at 25 °C[3]1.156 g/cm³1.071 g/cm³ at 57 °C[3]
Water Solubility Not availableSlightly soluble[3]InsolubleSlightly soluble[3]

Computational Analysis Workflow

To predict the spectroscopic and electronic properties of this compound, a robust computational workflow is essential. Density Functional Theory (DFT) has proven to be a reliable method for such analyses of aniline derivatives.

Computational workflow for property prediction.

Experimental Protocol: Computational Details

  • Structure Preparation: The 2D structure of this compound is drawn and converted to a 3D model.

  • Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation using a suitable force field (e.g., MMFF94) followed by a higher-level quantum mechanical method.

  • DFT Calculations: Single-point energy calculations, geometry optimizations, and frequency calculations are performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-31G** basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Property Prediction:

    • IR Spectrum: Vibrational frequencies are calculated from the optimized geometry to predict the infrared spectrum.

    • NMR Spectra: Magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess electronic reactivity. The electrostatic potential (ESP) is mapped onto the electron density surface to visualize regions of positive and negative charge.

Spectroscopic Analysis: A Comparative Look

While experimental spectra for this compound are not widely published, we can leverage computational predictions and compare them with the experimental data of its non-fluorinated analog, 2-ethoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR of this compound:

  • Aromatic Protons (4H): Expected to appear in the range of δ 6.5-7.5 ppm, showing complex splitting patterns due to ortho, meta, and para couplings. The electron-withdrawing nature of the tetrafluoroethoxy group is likely to shift these protons downfield compared to aniline.

  • -OCHF₂- (1H): A triplet of triplets is anticipated due to coupling with the adjacent CF₂ group and the geminal fluorine atoms.

  • -NH₂ (2H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Experimental ¹H NMR of 2-Ethoxyaniline:

The experimental ¹H NMR spectrum of 2-ethoxyaniline shows characteristic signals that can be compared to the predicted spectrum of its fluorinated counterpart. For example, in CDCl₃, the aromatic protons of 2-ethoxyaniline appear in the δ 6.7-6.9 ppm region. The ethoxy group protons appear as a triplet at approximately δ 1.4 ppm (CH₃) and a quartet at around δ 4.0 ppm (OCH₂).

Predicted ¹³C NMR of this compound:

  • Aromatic Carbons (6C): Signals are expected in the δ 110-150 ppm range. The carbon attached to the oxygen will be significantly downfield.

  • -OCHF₂- and -CF₂-: These carbons will exhibit complex splitting patterns due to C-F coupling and will appear at characteristic chemical shifts for fluorinated alkyl groups.

Experimental ¹³C NMR of 2-Ethoxyaniline:

In the ¹³C NMR spectrum of 2-ethoxyaniline, the aromatic carbons resonate between δ 111 and 147 ppm. The carbons of the ethoxy group appear at approximately δ 15 ppm (CH₃) and δ 64 ppm (OCH₂).

Infrared (IR) Spectroscopy

Predicted IR Spectrum of this compound:

  • N-H Stretching: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Aromatic Stretching: Signals are anticipated just above 3000 cm⁻¹.

  • C-F Stretching: Strong, characteristic absorptions are predicted in the 1000-1300 cm⁻¹ region.

  • C-O-C Stretching: An absorption band is expected around 1250 cm⁻¹.

Experimental IR Spectrum of 2-Ethoxyaniline:

The experimental IR spectrum of 2-ethoxyaniline would show the N-H stretches of the primary amine, aromatic C-H stretches, and C-O-C stretching vibrations, but would lack the strong C-F stretching bands, providing a clear point of comparison.

Mass Spectrometry (MS)

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A peak at m/z = 209 is expected.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the tetrafluoroethoxy side chain or parts of it. The fragmentation pattern of fluorinated compounds can be complex.[5]

Experimental Mass Spectrum of 2-Ethoxyaniline:

The electron ionization mass spectrum of 2-ethoxyaniline shows a molecular ion peak at m/z = 137.[4] Common fragments include the loss of an ethyl group (m/z = 108) and other characteristic fragmentations of aromatic amines and ethers.[5]

Electronic Properties: The Impact of the Tetrafluoroethoxy Group

The electron-withdrawing nature of the tetrafluoroethoxy group is expected to have a significant impact on the electronic properties of the aniline ring.

G cluster_0 2-Ethoxyaniline (Electron Donating) cluster_1 This compound (Electron Withdrawing) a Higher HOMO Energy b Increased Electron Density on Ring a->b Leads to c More Susceptible to Electrophilic Attack b->c Results in d Lower HOMO Energy e Decreased Electron Density on Ring d->e Leads to f Less Susceptible to Electrophilic Attack e->f Results in

Influence of substituents on electronic properties.

HOMO-LUMO Analysis:

  • 2-Ethoxyaniline: The electron-donating ethoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack.

  • This compound: The strongly electron-withdrawing tetrafluoroethoxy group is predicted to lower the HOMO energy, thereby decreasing the reactivity of the aromatic ring towards electrophiles. This can be a desirable property in drug design to enhance metabolic stability.

Electrostatic Potential (ESP) Map:

The ESP map of this compound is predicted to show a region of high negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, indicating their role as hydrogen bond acceptors. The fluorine atoms will create a region of negative potential around the ethoxy group, while the hydrogen atoms of the amine group will be regions of positive potential (blue), acting as hydrogen bond donors.

Conclusion and Future Directions

This guide has provided a framework for the computational analysis of this compound and a comparative overview with its non-fluorinated analog and other derivatives. The computational data suggests that the tetrafluoroethoxy group significantly alters the electronic properties of the aniline ring, which has important implications for its use in drug discovery and materials science.

The lack of readily available experimental data for this compound highlights the importance of computational chemistry in predicting the properties of novel compounds. Future experimental work should focus on synthesizing and characterizing this molecule to validate the computational predictions presented here. Further studies could also explore the biological activity and material properties of polymers and other derivatives of this compound to fully harness the potential of this unique fluorinated building block.

References

  • 4-methoxyaniline - ChemBK. (n.d.).
  • Benzenamine, 2-ethoxy- - the NIST WebBook. (n.d.).
  • o-Aminoethoxybenzene | Solubility of Things. (n.d.).
  • This compound | C8H7F4NO | CID 2778434 - PubChem. (n.d.).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fast-paced environments of research and drug development, our focus is often on synthesis, discovery, and analysis. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1,1,2,2-tetrafluoroethoxy)aniline (CAS No. 35295-34-2), a halogenated aromatic amine. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established scientific principles and regulatory standards.

Part 1: Hazard Profile and the Rationale for Caution

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not a benign substance; its chemical structure necessitates a high degree of caution.

Health Hazards: The primary routes of exposure are inhalation, ingestion, and skin contact. Available safety data indicates that this compound is toxic and harmful.[1] It is known to cause skin and serious eye irritation.[1][2][3] Like many aromatic amines, it should be handled with the assumption of significant toxicity, as the full toxicological properties have not been exhaustively investigated.[1] Aromatic amines as a class are readily absorbed through the skin and can pose respiratory and cardiovascular health risks.[4]

Physical and Chemical Hazards: This compound is a combustible liquid.[2] More significantly, its thermal decomposition under fire conditions can release highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[1][5] The presence of a carbon-fluorine bond makes it a halogenated organic compound, placing it in a specific category for waste management that is strictly regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA).[6][7]

The causality is clear: the compound's toxicity, irritability, and status as a halogenated organic substance mean it cannot be disposed of via standard laboratory drains or mixed with non-hazardous waste. Improper disposal risks contamination of waterways and requires specialized treatment to neutralize its hazardous properties.

Part 2: Core Principles of Disposal

Before proceeding to the step-by-step protocol, three universal principles must be adopted:

  • Never Drain Dispose: Due to its toxicity and persistence, this chemical must never be poured down a sanitary sewer.[8][9]

  • Waste Characterization is Mandatory: All chemical waste must be correctly identified. As a halogenated organic compound, this compound falls under specific waste codes which must be determined in consultation with your institution's Environmental Health & Safety (EHS) department and local regulations.[8][10]

  • Segregation is Paramount: This waste must be kept separate from non-hazardous and incompatible chemical waste streams to prevent dangerous reactions and ensure proper final treatment.[1][11]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound and materials contaminated with it.

Step 1: Immediate Handling and Use of Personal Protective Equipment (PPE)

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Personnel must wear the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves for short-term use). Always inspect gloves before use and use proper removal technique to avoid skin contact.[12]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1][12]

Step 2: Waste Segregation and Collection

Immediately upon generation, waste must be segregated. Two primary waste streams should be considered:

  • Liquid Waste: This includes pure, unreacted this compound, reaction mixtures containing it, and solvent rinses from contaminated glassware. This stream must be designated as "Halogenated Organic Liquid Waste."

  • Solid Waste: This includes contaminated consumables such as pipette tips, gloves, and absorbent materials (e.g., vermiculite or sand) used for spills. This stream must be designated as "Halogenated Organic Solid Waste."

Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as these are known incompatibilities.[1][11]

Step 3: Containerization and Labeling

Proper containment is crucial for safe storage and transport.

  • Select Appropriate Containers: Use only approved, chemically compatible hazardous waste containers. Ensure containers have secure, vapor-tight lids.[8][12]

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • The specific hazard characteristics (e.g., "Toxic," "Combustible").

    • The date of accumulation.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3]

Step 4: Spill Management Contingency

In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary.[1]

  • Contain and Absorb: For small spills, cover with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1][2] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container for solids.[1][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Step 5: Final Disposal Pathway
  • Temporary Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from ignition sources.[8][11]

  • Coordinate Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the collection and transport of the waste.[3][8]

  • Treatment: The final disposal method will be determined by the licensed facility but is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This is the standard and most effective method for destroying halogenated organic compounds, breaking them down into less hazardous components.

Part 4: Summary of Key Information

The following table summarizes the critical safety and disposal data for quick reference.

ParameterInformation
Chemical Name This compound
CAS Number 35295-34-2[13][14]
Primary Hazards Health: Toxic if swallowed or in contact with skin; Causes skin irritation; Causes serious eye irritation.[1][2] Physical: Combustible Liquid.[2]
Required PPE Chemical safety goggles, chemical-resistant gloves, lab coat.[1][12] All work must be performed in a chemical fume hood.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][11]
Spill Cleanup Absorb with inert material (sand, vermiculite).[1] Do not allow to enter drains or waterways.[2][3]
Disposal Method Collect in a sealed, labeled container as "Halogenated Organic Waste." Arrange for pickup by a licensed hazardous waste contractor for incineration.[6][8]
Potential EPA Waste Code As a halogenated organic compound, it may fall under specific federal or state codes. Generators must consult local regulations to ensure accurate classification.[10] This is essential for the waste manifest provided to the disposal contractor.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal WasteGen Waste Generated (Pure Chemical, Solutions, Contaminated Materials) IsLiquid Liquid or Solid? WasteGen->IsLiquid LiquidWaste Segregate as Halogenated Organic LIQUID Waste IsLiquid->LiquidWaste Liquid SolidWaste Segregate as Halogenated Organic SOLID Waste IsLiquid->SolidWaste Solid ContainerLiquid Place in Approved Liquid Waste Container LiquidWaste->ContainerLiquid ContainerSolid Place in Approved Solid Waste Container SolidWaste->ContainerSolid LabelWaste Label Container Immediately (Name, Hazards, Date) ContainerLiquid->LabelWaste ContainerSolid->LabelWaste Store Store Sealed Container in Satellite Accumulation Area LabelWaste->Store ArrangePickup Arrange Pickup by EHS or Licensed Waste Contractor Store->ArrangePickup

Caption: Disposal workflow for this compound.

References

  • Oakwood Chemical. (2011, September 20). MSDS MATERIAL SAFETY DATA SHEET: this compound.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: 2-(2H-Tetrafluoroethoxy)aniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)aniline.
  • TCI AMERICA. (2018, July 6).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Fluoro-4-(4-fluorophenoxy)aniline.
  • PubChem. (n.d.). 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)aniline. National Center for Biotechnology Information.
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2008, June 22).
  • MilliporeSigma. (2025, April 30).
  • Aarti Industries. (n.d.). 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC).
  • U.S. Environmental Protection Agency. (n.d.).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Rutgers University. (n.d.).
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2024, June 17).
  • Angene Chemical. (2024, April 18).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)aniline.
  • Occupational Safety and Health Administration. (1991, September 23).
  • Sigma-Aldrich. (2024, September 6).
  • Thermo Fisher Scientific. (2008, June 22).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. U.S. Department of Labor.
  • CDH Fine Chemical. (n.d.).
  • Sigma-Aldrich. (2024, September 8).
  • Local Pharma Guide. (n.d.). This compound | C8H7F4NO.
  • Sigma-Aldrich. (n.d.). 3-(1,1,2,2-Tetrafluoroethoxy)aniline 97.
  • Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Cornell Law School Legal Information Institute. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • ACS Publications. (2023, November 9).

Sources

Personal protective equipment for handling 2-(1,1,2,2-Tetrafluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from theoretical knowledge to practical application requires not just protocols, but a deep understanding of the principles behind them. Handling a reactive, potentially hazardous compound like 2-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS No: 35295-34-2) demands a meticulous approach where safety is an integrated part of the workflow, not an afterthought.[1] This guide is structured to provide a comprehensive operational plan, explaining the causality behind each recommendation to ensure your work is both scientifically sound and fundamentally safe.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified as a toxic and harmful substance.[2] Its primary risks stem from its potential toxicity if inhaled, swallowed, or absorbed through the skin.[2][3] It is known to be an irritant to the skin, eyes, and respiratory system.[2][4] While the complete toxicological profile has not been fully investigated, its structural relationship to aniline suggests prudence.[2] Aniline and its derivatives can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, and some are considered potential mutagens or carcinogens.[5][6][7] Furthermore, under fire conditions, it can decompose to emit highly toxic fumes, including nitrogen oxides and hydrogen fluoride.[2][8]

These hazards dictate a non-negotiable requirement for a multi-layered defense strategy, beginning with engineering controls and culminating in specific personal protective equipment (PPE).

The Essential PPE Ensemble: A System for Complete Isolation

Your primary objective is to prevent all direct contact with the substance.[2] The following PPE is mandatory for any procedure involving this compound.

Protection CategoryRequired PPEKey Specifications & Rationale
Engineering Controls Certified Chemical Fume HoodRationale: This is the most critical barrier. The compound's vapors may be toxic if inhaled.[2] All handling, dispensing, and sample preparation must occur within a properly functioning fume hood to capture vapors at the source.[2][9][10]
Safety Shower & Eyewash StationRationale: Immediate access is crucial. In case of accidental large-scale exposure, a 15-minute flush is the standard first aid protocol to mitigate chemical burns and absorption.[2][5][11][12]
Eye & Face Protection Chemical Splash Goggles & Face ShieldRationale: The compound causes serious eye damage.[3][8][13][14] Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles during procedures with a heightened risk of splashing, such as transferring large volumes or working under pressure.[9]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Rationale: The substance is harmful and potentially fatal upon skin contact.[3] While nitrile gloves may suffice for incidental contact, neoprene or butyl rubber gloves are recommended for extended handling due to their resistance to anilines.[9][15] Always check glove manufacturer compatibility charts. Double-gloving minimizes the risk of exposure from a single compromised glove.[9]
Body Protection Fully-Buttoned Laboratory Coat & Chemical-Resistant ApronRationale: Protects skin and personal clothing from splashes and contamination.[2][5] An apron made of a chemically resistant material should be worn over the lab coat during transfers or other high-risk tasks.[9]
Respiratory Protection NIOSH-Approved RespiratorRationale: While all work should be in a fume hood, a respirator with organic vapor cartridges must be available for emergency situations like a significant spill outside of the hood.[9][10] Use requires proper fit-testing and training.
Foot Protection Closed-Toe, Chemical-Resistant ShoesRationale: Protects feet from spills. Standard laboratory practice dictates that permeable shoes (e.g., cloth, mesh) are never worn.[5][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk. This procedure integrates safety checks at every critical point.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Procedure & Disposal prep_start START: Procedure Planning verify_hood Verify Fume Hood (Check certification/airflow) prep_start->verify_hood locate_safety Locate Emergency Gear (Shower, Eyewash, Spill Kit) verify_hood->locate_safety don_ppe Don Full PPE Ensemble (Gloves, Goggles, Coat, etc.) locate_safety->don_ppe transfer Transfer/Aliquot Chemical (Use appropriate tools) don_ppe->transfer reaction Perform Procedure transfer->reaction decon Decontaminate Surfaces & Glassware in Hood reaction->decon waste Segregate & Seal Hazardous Waste decon->waste doff_ppe Doff PPE Correctly (Gloves last, avoid contact) waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash proc_end END: Procedure Complete wash->proc_end

Caption: Workflow for Safe Handling of this compound.

Protocol Details
  • Preparation & Pre-Handling:

    • Conduct a full risk assessment for your specific experiment.

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.[9]

    • Confirm the location and accessibility of the nearest safety shower, eyewash station, and a spill kit appropriate for organic amines.[2][9]

    • Before handling the primary container, don all required PPE as detailed in the table above.

  • Handling & Dispensing:

    • Perform all manipulations of the chemical exclusively within the chemical fume hood.[2]

    • When transferring the liquid, use tools like a syringe or pipette to minimize the risk of spills and aerosol generation.

    • Ensure the container is tightly sealed immediately after use.[2]

    • Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][13]

  • Post-Handling & Decontamination:

    • Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) to prevent skin contamination.[9]

    • Wash hands thoroughly with soap and water immediately after the procedure is complete.[2][5]

Emergency Response: Immediate & Correct Actions

Spill Response:

  • Small Spill (inside fume hood):

    • Ensure you are wearing your full PPE ensemble.

    • Absorb the spill using an inert material like vermiculite, sand, or a chemical absorbent pad.[2][11]

    • Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[2]

    • Wipe the spill area with a suitable solvent and then clean with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the substance is volatile or poses a respiratory threat, secure the area and prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) office immediately.[11] Do not attempt to clean up a large spill without specialized training and equipment.

Exposure First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][5][12] Remove contact lenses if possible. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with plenty of water, preferably in a safety shower, for at least 15 minutes.[2][11][12][16] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air at once.[2][5] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting.[2][8][13] If the person is conscious, give them water to drink.[2] Seek immediate medical attention.[2]

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal is a critical final step to protect both personnel and the environment.

  • Waste Collection: All materials contaminated with this compound, including excess chemical, contaminated absorbent materials, gloves, and disposable labware, must be treated as hazardous waste.[11]

  • Segregation: Collect this waste in a dedicated, clearly labeled, and chemically compatible container with a secure lid.[9][11] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This must be handled through your institution's official hazardous waste disposal program, adhering to all federal, state, and local laws.[2][13][17]

By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely utilize this compound in your research and development endeavors.

References

  • MSDS MATERIAL SAFETY DATA SHEET - Oakwood Chemical. (2011). Oakwood Chemical.
  • Aniline Standard Operating Procedure. University of California, Santa Barbara.
  • Aniline Safe Handling Guideline. Washington State University.
  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention.
  • What are the health and safety guidelines for Aniline in workplaces? (2025). Knowledge.
  • SAFETY DATA SHEET: 4-(Trifluoromethoxy)aniline. (2024). Fisher Scientific.
  • Safety Data Sheet: 1,1,2,2-Tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethanesulfonyl fluoride. (2024). Angene Chemical.
  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
  • Personal Protective Equipment. (2018). Marathon Petroleum.
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
  • Aniline - Incident management. (2021). GOV.UK.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1,2,2-Tetrafluoroethoxy)aniline
Reactant of Route 2
2-(1,1,2,2-Tetrafluoroethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.